2,2-Dimethylpiperidine hydrochloride
Description
The exact mass of the compound 2,2-Dimethylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dimethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTJSSFBLHVKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254339-11-1 | |
| Record name | 2,2-dimethylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Dimethylpiperidine hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylpiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. The piperidine ring is a ubiquitous scaffold found in a vast array of pharmaceuticals and natural alkaloids, making its derivatives, such as 2,2-dimethylpiperidine, of significant interest to the drug discovery sector.[1][2][3] The introduction of geminal methyl groups at the C-2 position introduces significant steric hindrance, which can profoundly influence the molecule's reactivity, conformational preference, and pharmacological activity.
This guide provides a comprehensive overview of the core physical and chemical properties of 2,2-Dimethylpiperidine hydrochloride. Understanding these characteristics is paramount for its effective use in a laboratory setting, from designing synthetic routes and predicting reaction kinetics to ensuring safe handling and storage. As a salt, its properties, particularly solubility, differ markedly from its free base, a critical consideration for its application in both aqueous and organic media. This document serves as a technical resource, synthesizing key data with practical insights for professionals in chemical research and development.
Molecular Structure and Identification
The molecular architecture of 2,2-Dimethylpiperidine hydrochloride consists of a six-membered saturated piperidine ring with two methyl groups attached to the same carbon atom (C-2) adjacent to the nitrogen. The nitrogen atom is protonated and forms an ionic bond with a chloride ion. This structure imparts specific steric and electronic properties that are foundational to its chemical behavior.
Caption: Molecular structure of 2,2-Dimethylpiperidine hydrochloride.
Table 1: Chemical Identification A summary of the key identifiers for 2,2-Dimethylpiperidine hydrochloride and its corresponding free base is provided below.
| Identifier | 2,2-Dimethylpiperidine Hydrochloride | 2,2-Dimethylpiperidine (Free Base) | Reference |
| IUPAC Name | 2,2-dimethylpiperidine;hydrochloride | 2,2-dimethylpiperidine | [4][5] |
| CAS Number | 1254339-11-1 | 54152-47-5 | [4][5] |
| Molecular Formula | C₇H₁₆ClN | C₇H₁₅N | [4][5] |
| Molecular Weight | 149.66 g/mol | 113.20 g/mol | [4][5][6] |
| InChI | 1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H | 1S/C7H15N/c1-7(2)5-3-4-6-8-7/h8H,3-6H2,1-2H3 | [4][5] |
| InChI Key | ZSTJSSFBLHVKRN-UHFFFAOYSA-N | LBUPWCHXRSTTNO-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | CC1(CCCCN1)C.Cl | CC1(CCCCN1)C | [4][5] |
Physicochemical Properties
The physical properties of this compound are dictated by its salt form and the substituted piperidine ring. The hydrochloride salt is a solid at room temperature with a high melting point, characteristic of ionic compounds. Its solubility is significantly enhanced in polar solvents compared to its free base.
Table 2: Core Physical Properties
| Property | Value | Notes | Reference |
| Physical Form | Solid | Crystalline solid is typical for hydrochloride salts. | |
| Melting Point | 245-248 °C | Value for the closely related piperidine hydrochloride; a similar range is expected. | [4][7] |
| Boiling Point (Free Base) | 135.8 ± 8.0 °C | The hydrochloride salt will decompose at high temperatures rather than boil. | [4] |
| Solubility | Highly soluble in water | Based on piperidine hydrochloride (>1500 g/L). The free base has low water solubility. | [7][8] |
| Density (Predicted, Free Base) | 0.803 ± 0.06 g/cm³ | [4] | |
| pKa (Predicted) | 10.82 ± 0.10 | Refers to the pKa of the conjugate acid (the piperidinium ion). | [4] |
Discussion of Properties
-
Melting Point: The high melting point is a direct consequence of the strong ionic forces between the protonated piperidinium cation and the chloride anion in the crystal lattice. Significant thermal energy is required to overcome these forces.
-
Solubility: The conversion of the basic nitrogen in 2,2-dimethylpiperidine to its hydrochloride salt is a common strategy to enhance aqueous solubility. The ionic nature of the salt allows for favorable interactions with polar solvents like water, whereas the free base is more soluble in organic solvents.
-
pKa: The predicted pKa value indicates that 2,2-dimethylpiperidine is a moderately strong base, typical for secondary amines. In solutions with a pH below its pKa, the protonated (hydrochloride) form will predominate. This is a critical factor in drug development for absorption and formulation.
-
Conformation: Like most piperidine rings, the ring in 2,2-dimethylpiperidine hydrochloride is expected to adopt a stable chair conformation to minimize steric strain.[4] This conformation places substituents in either axial or equatorial positions, influencing the molecule's reactivity and biological interactions.
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a broad singlet for the two N-H protons of the ammonium salt. The protons on the piperidine ring will appear as complex multiplets in the 1.5-3.5 ppm range. The two methyl groups at the C-2 position are chemically equivalent and will appear as a sharp singlet at approximately 1.2-1.5 ppm, integrating to six protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the piperidine ring and an additional signal for the two equivalent methyl carbons. The quaternary carbon (C-2) bearing the methyl groups will appear further downfield than the other ring carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary ammonium salt. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): In a mass spectrum (using a technique like ESI+), the compound would be detected as the cation (C₇H₁₆N⁺). The analysis would show the molecular ion of the free base at an m/z of 113.20.[4][5] Common fragmentation patterns would involve the loss of methyl groups.
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point range is a primary indicator of a compound's purity.
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Moisture can depress the melting point and broaden its range. A homogenous powder ensures uniform heat transfer.
-
Procedure: Ensure the 2,2-Dimethylpiperidine hydrochloride sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the dry sample into a fine powder using a mortar and pestle.
-
-
Capillary Tube Packing:
-
Rationale: A properly packed sample is essential for accurate measurement. Too much sample will cause a broad melting range.
-
Procedure: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.
-
-
Apparatus Setup:
-
Rationale: Correct placement ensures the sample and thermometer experience the same temperature.
-
Procedure: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device). Ensure the thermometer is correctly positioned.
-
-
Measurement:
-
Rationale: A rapid initial heating helps find the approximate melting point, while a slow, controlled heating rate near the melting point is crucial for precision.
-
Procedure:
-
Heat the sample rapidly and observe the approximate temperature at which it melts. Let the apparatus cool down.
-
For the accurate measurement, begin heating again and slow the rate to 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).
-
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when working with 2,2-Dimethylpiperidine hydrochloride.
Table 3: GHS Hazard Information
| Hazard Class | Code | Statement | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic, so storage in a desiccator is recommended to prevent water absorption.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.
Applications in Research and Development
The true value of 2,2-Dimethylpiperidine hydrochloride lies in its utility as a synthetic intermediate. The piperidine motif is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas.[3]
-
Building Block for Novel Compounds: Researchers can use this compound as a starting material to synthesize more complex molecules. The secondary amine provides a reactive site for N-alkylation, N-acylation, and other functionalization reactions, allowing for the creation of diverse chemical libraries for screening.[4]
-
Fragment-Based Drug Discovery (FBDD): The 2,2-dimethylpiperidine scaffold can be considered a 3D fragment. In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target.[9] Hits are then elaborated or combined to create more potent lead compounds. The defined three-dimensional shape imparted by the piperidine ring makes its derivatives valuable for exploring the topological space of a target's binding site.[9]
-
Steric Control in Synthesis: The gem-dimethyl group at the C-2 position provides significant steric bulk. This can be exploited in synthetic chemistry to direct the stereochemical outcome of reactions at other positions on the ring or to lock the ring into a specific conformation, which can be crucial for optimizing drug-receptor interactions.
Conclusion
2,2-Dimethylpiperidine hydrochloride is a foundational reagent for chemical and pharmaceutical research. Its physical properties—a high-melting, water-soluble crystalline solid—are characteristic of an amine salt and dictate its handling, storage, and application in various solvent systems. A thorough understanding of its molecular structure, physicochemical characteristics, and spectroscopic signatures is essential for any scientist utilizing this compound as a building block for the synthesis of novel molecules with potential therapeutic value.
References
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National Center for Biotechnology Information. (n.d.). 2,6-Dimethylpiperidine hydrochloride. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpiperidine. PubChem Compound Database. Retrieved from [Link]
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O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethyl- and monomethyl-piperidine-3-carboxylates. RSC Medicinal Chemistry, 13, 1614–1620. Retrieved from [Link]
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Chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
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D'yachenko, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6384. Retrieved from [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]
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Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]
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An In-depth Technical Guide to 2,2-Dimethylpiperidine Hydrochloride: Structure, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 2,2-Dimethylpiperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its chemical structure, synthetic methodologies, and detailed analytical protocols, grounding all information in established scientific principles and field-proven insights.
Introduction: The Significance of the 2,2-Dimethylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate physicochemical properties and biological activity. The introduction of geminal dimethyl groups at the C-2 position, as seen in 2,2-Dimethylpiperidine, imparts unique steric and electronic characteristics that influence its reactivity and conformational preferences. This distinct substitution pattern makes 2,2-Dimethylpiperidine hydrochloride a valuable building block in the synthesis of novel chemical entities with potential therapeutic applications.[1]
This guide will navigate through the essential technical details of 2,2-Dimethylpiperidine hydrochloride, offering a robust resource for its effective utilization and characterization in a laboratory setting.
Chemical Structure and Physicochemical Properties
2,2-Dimethylpiperidine hydrochloride is the hydrochloride salt of the organic base 2,2-dimethylpiperidine. The protonation of the nitrogen atom by hydrochloric acid enhances its water solubility and stability, making it a convenient form for handling and storage.
The molecular architecture is centered around a piperidine ring with two methyl groups attached to the second carbon atom. This geminal disubstitution significantly influences the molecule's properties.
Table 1: Chemical Identifiers and Properties of 2,2-Dimethylpiperidine and its Hydrochloride Salt
| Property | 2,2-Dimethylpiperidine (Free Base) | 2,2-Dimethylpiperidine Hydrochloride | Source |
| Molecular Formula | C₇H₁₅N | C₇H₁₆ClN | [2] |
| Molecular Weight | 113.20 g/mol | 149.66 g/mol | [2] |
| IUPAC Name | 2,2-dimethylpiperidine | 2,2-dimethylpiperidine;hydrochloride | [2] |
| InChI | InChI=1S/C7H15N/c1-7(2)5-3-4-6-8-7/h8H,3-6H2,1-2H3 | InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H | [2] |
| SMILES | CC1(CCCCN1)C | CC1(CCCCN1)C.Cl | [2] |
| Melting Point | Not available | 245-248 °C (for piperidine hydrochloride) | [1] |
| Boiling Point | Not available | Not available | |
| Solubility | Soluble in most organic solvents, reasonably soluble in water.[3] | High water solubility.[4] | [3][4] |
Synthesis of 2,2-Dimethylpiperidine Hydrochloride
The synthesis of 2,2-Dimethylpiperidine hydrochloride can be achieved through various routes, with the catalytic hydrogenation of a pyridine precursor being a common and efficient method, particularly on an industrial scale.[1] Other laboratory-scale methods include the alkylation of piperidine and the reduction of nitriles.[1]
Industrial-Scale Synthesis via Catalytic Hydrogenation
A representative industrial process involves the catalytic hydrogenation of an appropriate precursor, which can be synthesized from readily available starting materials.
Experimental Protocol: Catalytic Hydrogenation of 2,2-Dimethylpyridine
This protocol details a lab-scale synthesis of 2,2-dimethylpiperidine via the hydrogenation of 2,2-dimethylpyridine, followed by conversion to the hydrochloride salt.
-
Reaction Setup: In a high-pressure reactor, dissolve 2,2-dimethylpyridine in a suitable solvent such as acetic acid or methanol.[1][5]
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst. Common choices include Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[1][6]
-
Hydrogenation: Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 5 bar).[7] The reaction mixture is then stirred at a specific temperature (e.g., 40°C) for a set duration (e.g., 16 hours) until the reaction is complete, which can be monitored by techniques like GC-MS.[7]
-
Work-up: After cooling and safely depressurizing the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
-
Hydrochloride Salt Formation: The resulting crude 2,2-dimethylpiperidine (free base) is dissolved in a suitable organic solvent (e.g., ethanol) and treated with a solution of hydrochloric acid.
-
Purification: The 2,2-Dimethylpiperidine hydrochloride precipitates from the solution and can be collected by filtration and further purified by crystallization.[1]
Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity, purity, and structure of 2,2-Dimethylpiperidine hydrochloride. This section outlines the key analytical techniques and provides exemplar protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of 2,2-Dimethylpiperidine hydrochloride.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Expected Chemical Shifts:
-
The six protons of the two methyl groups at the C-2 position are chemically equivalent and will appear as a singlet.
-
The methylene protons of the piperidine ring will appear as multiplets.
-
The proton on the nitrogen atom may be observable, and its chemical shift and coupling will depend on the solvent and concentration.
-
¹³C NMR Spectroscopy
-
Sample Preparation: Similar to ¹H NMR, dissolve the sample in a suitable deuterated solvent.
-
Expected Chemical Shifts:
-
A quaternary carbon signal for the C-2 atom.
-
A signal for the two equivalent methyl carbons.
-
Signals for the methylene carbons of the piperidine ring.
-
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2-Dimethylpiperidine
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | ~50-60 |
| C3 | ~20-30 |
| C4 | ~20-30 |
| C5 | ~20-30 |
| C6 | ~40-50 |
| Methyl (CH₃) | ~20-30 |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample like 2,2-Dimethylpiperidine hydrochloride, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Interpretation: Key vibrational bands to look for include:
-
N-H stretching vibrations (as -NH₂⁺-) in the region of 2700-3300 cm⁻¹.
-
C-H stretching vibrations of the methyl and methylene groups around 2850-3000 cm⁻¹.
-
C-H bending vibrations around 1350-1480 cm⁻¹.
-
C-N stretching vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250°C.
-
Oven Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is common for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
-
Data Analysis:
-
The mass spectrum of the free base (2,2-dimethylpiperidine) will be observed as the hydrochloride salt is typically not stable under GC conditions.
-
The molecular ion peak [M]⁺ should be observed at m/z 113.
-
Characteristic fragment ions will be present, likely corresponding to the loss of a methyl group ([M-15]⁺) and other fragmentation pathways of the piperidine ring. The base peak is often at m/z 98.[8]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of 2,2-Dimethylpiperidine hydrochloride and for quantitative analysis. A reversed-phase HPLC method is generally suitable.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[9] The exact ratio will need to be optimized for good peak shape and retention time.
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection: UV detection at a low wavelength (e.g., ~210 nm) is often suitable for compounds lacking a strong chromophore.
-
-
Data Analysis: The purity of the sample can be determined by the area percentage of the main peak. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,2-Dimethylpiperidine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2,2-Dimethylpiperidine hydrochloride is a valuable synthetic building block with unique structural features that make it an important tool in medicinal chemistry and organic synthesis. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is essential for its effective and safe use in research and development. This guide has provided a detailed technical overview to serve as a practical resource for scientists and researchers working with this compound.
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Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1840. Retrieved from [Link]
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Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical Education and Research, 54(3s), s168-s176. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
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ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2,6,6-Tetramethylpiperidine-1-yloxy - Optional[FTIR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). Propanedioic acid, [2,2-dimethyl-1-(4-nitrophenyl)propyl]methyl-, diethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
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Introduction: The Strategic Importance of the Gem-Dimethyl Piperidine Scaffold
An In-depth Technical Guide to 2,2-Dimethylpiperidine Hydrochloride for Advanced Research
In the landscape of modern medicinal chemistry and synthetic research, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its significance as a privileged structure in drug design.[1] This guide focuses on a specific, strategically important derivative: 2,2-Dimethylpiperidine hydrochloride (CAS No. 1254339-11-1).
The introduction of a gem-dimethyl group at the C-2 position imparts significant steric and electronic modifications to the parent piperidine ring. This substitution sterically hinders the adjacent nitrogen atom, influencing its nucleophilicity and basicity, and restricts conformational flexibility. These features make 2,2-dimethylpiperidine a unique building block, enabling the synthesis of complex molecules, particularly spirocyclic compounds, which are of growing interest for their potential to enhance biological activity and improve pharmacokinetic profiles.[2] This document serves as a technical resource for researchers, providing in-depth information on its chemical identity, synthesis, analytical characterization, and safe handling.
Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and properties for 2,2-Dimethylpiperidine and its hydrochloride salt are summarized below. The hydrochloride salt is the common commercially available form, enhancing stability and handling characteristics compared to the free base.
| Property | 2,2-Dimethylpiperidine Hydrochloride | 2,2-Dimethylpiperidine (Free Base) |
| CAS Number | 1254339-11-1[2][3] | 54152-47-5[2][4] |
| Molecular Formula | C₇H₁₆ClN[2] | C₇H₁₅N[2][4] |
| Molecular Weight | 149.66 g/mol [2] | 113.20 g/mol [2][4] |
| IUPAC Name | 2,2-dimethylpiperidine;hydrochloride[2] | 2,2-dimethylpiperidine[4] |
| SMILES String | CC1(CCCCN1)C.Cl[2] | CC1(CCCCN1)C[2][4] |
| InChI Key | ZSTJSSFBLHVKRN-UHFFFAOYSA-N[2] | LBUPWCHXRSTTNO-UHFFFAOYSA-N[2][4] |
| Appearance | Solid | Liquid (at standard conditions) |
Synthesis Methodologies: A Protocol-Driven Perspective
The synthesis of 2,2-Dimethylpiperidine hydrochloride can be approached through several established organic chemistry pathways. Common strategies include the alkylation of piperidine, the reduction of nitrile precursors, and various cyclization reactions.[2] The choice of method often depends on the available starting materials, required scale, and desired purity.
Below is a representative, detailed protocol for a common synthetic approach: the reductive amination of a ketone, which is a type of cyclization reaction.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a robust method for synthesizing the 2,2-dimethylpiperidine core, followed by conversion to its hydrochloride salt.
Objective: To synthesize 2,2-Dimethylpiperidine hydrochloride from 5-amino-2-pentanone.
Causality: This intramolecular reductive amination is a highly efficient method for forming cyclic amines. The reaction proceeds via the formation of an intermediate imine (or enamine) from the ketone and primary amine functionalities within the same molecule, which is then reduced in situ to the desired piperidine ring. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for imines over ketones, minimizing side reactions.
Materials:
-
5-amino-2-pentanone hydrochloride
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid solution (2 M in diethyl ether)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-amino-2-pentanone hydrochloride (1 eq.).
-
Solvent Addition: Suspend the starting material in 1,2-dichloroethane (approx. 0.1 M concentration).
-
Neutralization (Free Base Formation): Add triethylamine (TEA) (1.1 eq.) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes. This step is critical as the free amine is required for the initial condensation with the ketone.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 20 minutes at 0 °C. The slow, portion-wise addition helps to control the reaction exotherm and ensure a smooth reduction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acidic byproducts and any remaining reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Workup - Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2,2-dimethylpiperidine free base.
-
Purification (Optional): If necessary, purify the free base by distillation or column chromatography.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq.) while stirring. A white precipitate of 2,2-Dimethylpiperidine hydrochloride will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis and isolation of 2,2-Dimethylpiperidine HCl.
Applications in Drug Development & Research
The utility of 2,2-Dimethylpiperidine hydrochloride is primarily as a versatile building block for more complex molecules.[2] Its structural features are leveraged in several key areas:
-
Pharmaceutical Synthesis: It serves as a precursor for synthesizing novel compounds with potential therapeutic applications. The piperidine core is a known pharmacophore that can interact with various biological targets, and derivatives may exhibit properties such as neurotransmitter modulation or antimicrobial activity.[2]
-
Agrochemicals: Similar to pharmaceuticals, it can be used as an intermediate in the creation of new pesticides and herbicides.
-
Catalysis: The nitrogen atom in the piperidine ring can act as a nucleophile or a base, allowing the compound to function as a catalyst or co-catalyst in certain organic reactions.[2]
-
Spirocycle Construction: The gem-dimethyl group provides a steric anchor that can direct intramolecular reactions, making it an excellent starting point for the synthesis of spirocyclic systems—molecules with two rings sharing a single atom.[2]
Diagram: Role in Research & Development
Caption: The central role of 2,2-Dimethylpiperidine HCl as a precursor in various research fields.
Analytical Characterization Protocols
Confirming the identity and purity of 2,2-Dimethylpiperidine hydrochloride is essential. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for structural elucidation.[2]
Mass Spectrometry (MS)
Mass spectrometry of the free base (after neutralization) will show a molecular ion peak ([M]⁺) at an m/z of 113.[2] Characteristic fragmentation patterns typically involve alpha-cleavage adjacent to the nitrogen atom and other ring fragmentation processes.[2]
Protocol: GC-MS Analysis for Purity Assessment
Objective: To determine the purity and confirm the identity of a synthesized batch of 2,2-Dimethylpiperidine.
Causality: Gas Chromatography (GC) separates volatile compounds based on their boiling point and interaction with the stationary phase. Mass Spectrometry (MS) then fragments and detects the eluted compounds, providing a unique mass spectrum that confirms molecular weight and structure. This combination is ideal for assessing the purity of the relatively volatile free base.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,2-Dimethylpiperidine hydrochloride sample into a vial.
-
Add 1 mL of methanol and 50 µL of a neutralizing agent (e.g., N,N-Diisopropylethylamine) to liberate the free base.
-
Vortex the sample to ensure complete dissolution and neutralization.
-
Dilute the sample 1:100 with methanol for analysis.
Instrumentation & Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split mode, 50:1).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
Data Analysis:
-
Identify the peak corresponding to 2,2-Dimethylpiperidine.
-
Confirm its identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern (expecting a molecular ion at m/z 113).
-
Calculate the purity by determining the peak area percentage of the main component relative to all other integrated peaks in the chromatogram.
Diagram: Analytical Workflow
Caption: Step-by-step workflow for the GC-MS analysis of 2,2-Dimethylpiperidine.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. 2,2-Dimethylpiperidine hydrochloride and its free base require careful management.
GHS Hazard Information
The following hazard classifications have been reported for similar piperidine derivatives and should be considered applicable.
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[5] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single) | H335 | May cause respiratory irritation.[5] |
Protocol: Safe Handling and Emergency Procedures
Engineering Controls:
-
Work in a well-ventilated chemical fume hood at all times to avoid inhalation of dust or vapors.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.[6]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.
Handling and Storage:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][7]
-
Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[6][7]
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[7]
References
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2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821. (n.d.). PubChem - NIH. Retrieved January 24, 2024, from [Link]
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SAFETY DATA SHEET - 3,5-Dimethylpiperidine. (2025, October 30). Thermo Fisher Scientific. Retrieved January 24, 2024, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7339. Retrieved January 24, 2024, from [Link]
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An In-depth Technical Guide to 2,2-Dimethylpiperidine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,2-Dimethylpiperidine hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis and purification protocols, analytical characterization, and its strategic applications in modern chemistry.
Core Molecular Attributes and Physicochemical Properties
2,2-Dimethylpiperidine hydrochloride is the salt form of the parent amine, 2,2-dimethylpiperidine. The geminal dimethyl groups at the C-2 position introduce significant steric hindrance, which influences its reactivity and conformational behavior compared to unsubstituted piperidine. This steric shielding can enhance the metabolic stability of drug candidates by impeding enzymatic degradation at positions adjacent to the nitrogen atom, a feature of high interest in medicinal chemistry.[1]
The hydrochloride salt form is typically preferred in laboratory and pharmaceutical settings due to its higher stability, crystallinity, and improved solubility in aqueous media compared to the free base.
Key Identifiers and Properties
A summary of the essential chemical and physical data for 2,2-Dimethylpiperidine and its hydrochloride salt is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dimethylpiperidine;hydrochloride | |
| Molecular Formula | C₇H₁₆ClN | [2] |
| Molecular Weight | 149.66 g/mol | [2] |
| CAS Number | 1254339-11-1 | [2] |
| Melting Point | Approx. 245-248 °C (Reference: Piperidine HCl) | [3][4] |
| pKa (Predicted) | 10.82 ± 0.10 | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in cold acetone. Insoluble in non-polar solvents like diethyl ether and hexane. | |
| SMILES (HCl Salt) | CC1(CCCCN1)C.Cl | [2] |
| InChI Key (HCl Salt) | ZSTJSSFBLHVKRN-UHFFFAOYSA-N |
Free Base (2,2-Dimethylpiperidine) Data:
-
Molecular Formula: C₇H₁₅N
-
Molecular Weight: 113.20 g/mol
-
CAS Number: 54152-47-5
-
Boiling Point: ~135.8 °C
-
Density: ~0.803 g/cm³
Synthesis and Purification Workflow
The synthesis of 2,2-Dimethylpiperidine hydrochloride is a robust two-step process. The first step involves the catalytic hydrogenation of the aromatic precursor, 2,2-dimethylpyridine. The resulting free base is then converted to its hydrochloride salt.
Part 1: Synthesis of 2,2-Dimethylpiperidine (Free Base)
Principle: This procedure involves the heterogeneous catalytic hydrogenation of 2,2-dimethylpyridine. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective for this transformation. The reaction is typically carried out in an acidic solvent like acetic acid, which activates the pyridine ring towards reduction.
Experimental Protocol:
-
Reaction Setup: To a heavy-walled hydrogenation flask, add 2,2-dimethylpyridine (1.0 eq) and glacial acetic acid (5-10 mL per gram of pyridine).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, ~5 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 12-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol or ethanol.
-
Isolation: Basify the filtrate to a pH > 12 by the slow, cooled addition of a concentrated aqueous solution of sodium hydroxide (NaOH).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2,2-dimethylpiperidine as an oil. Purification can be achieved by fractional distillation under reduced pressure.
Part 2: Preparation and Purification of 2,2-Dimethylpiperidine Hydrochloride
Principle: The free base is a nucleophilic amine that readily reacts with a strong acid like hydrochloric acid to form the ammonium salt. The resulting salt is typically a crystalline solid that is insoluble in non-polar organic solvents, allowing for its precipitation and subsequent purification by recrystallization.
Experimental Protocol:
-
Salt Formation: Dissolve the crude 2,2-dimethylpiperidine (1.0 eq) in a minimal amount of a dry, non-polar solvent such as anhydrous diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride in ethanol or bubble dry hydrogen chloride gas through the solution until the mixture is acidic (test with pH paper).[5] A white precipitate of 2,2-Dimethylpiperidine hydrochloride will form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with two portions of cold, dry diethyl ether to remove any unreacted starting material and non-salt impurities.[5]
-
Purification (Recrystallization): Transfer the crude salt to a clean flask. Add a minimal amount of hot ethanol or methanol to fully dissolve the solid. Slowly add a less polar co-solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.[6]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield pure 2,2-Dimethylpiperidine hydrochloride.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include:
-
A sharp singlet in the range of 1.0-1.5 ppm, integrating to 6 protons, corresponding to the two sterically equivalent methyl groups at the C-2 position.
-
A series of multiplets between 1.5-3.5 ppm corresponding to the methylene protons of the piperidine ring.
-
A broad singlet at higher chemical shift corresponding to the two N-H protons of the ammonium salt.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each carbon atom. A key feature is the quaternary carbon signal (C2) and the two equivalent methyl carbon signals.
-
Mass Spectrometry (MS): When analyzing the free base by GC-MS, the molecular ion peak [M]⁺ is expected at m/z = 113. Characteristic fragmentation patterns resulting from the loss of methyl groups are also observed.
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is characterized by a broad absorption band in the 2400-2800 cm⁻¹ region, which is indicative of the N-H stretching vibrations of the ammonium salt. C-H stretching and bending vibrations will also be present.
Chromatographic Purity and Melting Point
-
High-Performance Liquid Chromatography (HPLC): Purity can be quantified using a reverse-phase HPLC method. A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a buffer like phosphoric acid is a common starting point. Detection is typically performed with a UV detector at a low wavelength (~210 nm) or with an Evaporative Light Scattering Detector (ELSD).
-
Gas Chromatography (GC): The purity of the free base can be readily assessed by GC, often coupled with a Flame Ionization Detector (FID).
-
Melting Point Analysis: A sharp melting point range close to the reference value for piperidine hydrochloride (245-248 °C) is a strong indicator of high purity.[3][4]
Applications in Research and Development
The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][7][8] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a rigid scaffold for presenting functional groups in a defined three-dimensional orientation.[1]
Key Application Areas:
-
Fragment-Based Drug Discovery (FBDD): Saturated heterocycles like 2,2-dimethylpiperidine are highly valued as 3D fragments.[2] Their rigid, non-planar structures allow for the exploration of chemical space that is inaccessible to traditional flat, aromatic fragments, leading to novel protein-ligand interactions.[9]
-
Scaffold for Bioactive Molecules: The piperidine ring is a core component in drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][7][8] The 2,2-dimethyl substitution pattern can be strategically employed to block metabolic oxidation at the C-2 position, thereby enhancing the pharmacokinetic profile of a lead compound.[10]
-
Chemical Intermediate: As a secondary amine, 2,2-dimethylpiperidine serves as a versatile nucleophile for synthesizing more complex molecules through reactions such as N-alkylation, N-acylation, and sulfonamide formation.[7]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be strictly followed when handling 2,2-Dimethylpiperidine hydrochloride and its free base.
-
Hazard Identification: Based on data for related dimethylpiperidines, the compound should be considered corrosive and capable of causing skin and eye irritation or burns.[1] The free base is a flammable liquid.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Keep away from heat, sparks, and open flames.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The hydrochloride salt is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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A Comprehensive Spectroscopic Guide to 2,2-Dimethylpiperidine Hydrochloride
Introduction
2,2-Dimethylpiperidine hydrochloride is a substituted heterocyclic amine salt. As with many active pharmaceutical ingredients (APIs) and research chemicals, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectral data for 2,2-dimethylpiperidine hydrochloride, leveraging fundamental principles and comparative data from related structures. This document is intended for researchers, scientists, and drug development professionals who rely on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for molecular characterization.
This guide will delve into the theoretical underpinnings of the spectral features of 2,2-dimethylpiperidine hydrochloride, offering predicted data based on established spectroscopic principles and data from analogous compounds. Each section will not only present the expected data but will also elucidate the scientific rationale behind these predictions, providing a robust framework for the analysis of this and similar molecules.
Molecular Structure and Spectroscopic Implications
The structure of 2,2-dimethylpiperidine hydrochloride features a piperidine ring with two methyl groups on the C2 carbon and a protonated nitrogen atom, forming a hydrochloride salt. This structure informs the expected outcomes of various spectroscopic techniques. The protonation of the nitrogen atom to form the piperidinium ion is a key feature that significantly influences both the NMR and IR spectra compared to its free base counterpart, 2,2-dimethylpiperidine.
Caption: Molecular structure of 2,2-Dimethylpiperidine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,2-dimethylpiperidine hydrochloride, both ¹H and ¹³C NMR will provide distinct signals corresponding to the unique proton and carbon environments in the molecule.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals for the methyl groups and the methylene protons of the piperidine ring, as well as for the protons on the nitrogen atom. The chemical shifts are influenced by the electron-withdrawing effect of the positively charged nitrogen atom.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| C(2)-CH ₃ | ~1.3 - 1.5 | Singlet (s) | 6H | The two methyl groups at C2 are equivalent and do not have any adjacent protons to couple with. |
| C(3)-H ₂ | ~1.7 - 1.9 | Multiplet (m) | 2H | These protons are adjacent to other methylene groups, leading to complex splitting. |
| C(4)-H ₂ | ~1.6 - 1.8 | Multiplet (m) | 2H | Similar to the C3 protons, these will show complex splitting patterns. |
| C(5)-H ₂ | ~1.7 - 1.9 | Multiplet (m) | 2H | Adjacent to both a methylene group and the methylene group at C6. |
| C(6)-H ₂ | ~3.0 - 3.3 | Multiplet (m) | 2H | These protons are alpha to the positively charged nitrogen, causing a significant downfield shift. |
| NH ₂⁺ | ~8.5 - 9.5 | Broad Singlet (br s) | 2H | The protons on the nitrogen are acidic and often exchange with trace water in the solvent, leading to a broad signal. The positive charge causes a strong deshielding effect. |
Expert Insight: The downfield shift of the C6 protons is a direct consequence of the inductive effect of the adjacent positively charged nitrogen atom. The broadness of the N-H signal is characteristic of amine salts and can be confirmed by D₂O exchange, which would cause the signal to disappear.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the substitution pattern and the electronegativity of the adjacent atoms.[1]
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C (2)-CH₃ | ~25 - 30 | The methyl carbons are in a typical alkane region. |
| C 2 | ~55 - 60 | This is a quaternary carbon, and its chemical shift is influenced by the two methyl groups and the adjacent methylene group. |
| C 3 | ~22 - 27 | A standard methylene carbon in a cyclic alkane. |
| C 4 | ~20 - 25 | The methylene carbon furthest from the nitrogen atom. |
| C 5 | ~28 - 33 | A methylene carbon beta to the nitrogen atom. |
| C 6 | ~45 - 50 | This carbon is alpha to the positively charged nitrogen, resulting in a downfield shift compared to a typical methylene carbon in a piperidine ring. |
Expert Insight: The symmetry of the two methyl groups at the C2 position results in a single signal in the ¹³C NMR spectrum.[2] The downfield shift of the C6 carbon is a key indicator of the protonation state of the nitrogen.
Experimental Protocol: NMR Sample Preparation
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.[3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the labile N-H protons.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,2-dimethylpiperidine hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of 2,2-dimethylpiperidine hydrochloride will be characterized by the presence of N-H stretching and bending vibrations, in addition to the C-H and C-N vibrations.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |
| N-H⁺ | 2700 - 3200 (broad) | Stretching | The stretching vibration of the N-H bonds in the secondary ammonium salt appears as a broad band due to hydrogen bonding.[4] |
| C-H (sp³) | 2850 - 3000 | Stretching | Typical stretching vibrations for C-H bonds in alkanes. |
| N-H₂⁺ | 1560 - 1620 | Bending (scissoring) | This absorption is characteristic of secondary amine salts.[5] |
| C-H | 1450 - 1470 | Bending (scissoring and asymmetric) | Bending vibrations of the methylene and methyl groups. |
| C-N⁺ | 1150 - 1250 | Stretching | The stretching vibration of the C-N bond in the piperidinium ring. |
Expert Insight: The broadness and position of the N-H⁺ stretching band are highly indicative of the presence of an amine salt. The absence of a sharp N-H stretch around 3300-3500 cm⁻¹, which is characteristic of a free secondary amine, confirms the formation of the hydrochloride salt.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a convenient method for obtaining IR spectra of solid samples with minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 2,2-dimethylpiperidine hydrochloride powder onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For 2,2-dimethylpiperidine hydrochloride, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum Data
In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free base (the 2,2-dimethylpiperidinium cation).
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 114.13 | This corresponds to the mass of the free base (C₇H₁₅N, molecular weight 113.20) plus a proton. This will be the parent ion. |
| [M-CH₃]⁺ | 98.12 | Loss of a methyl group from the parent ion is a likely fragmentation pathway. |
Expert Insight: Since 2,2-dimethylpiperidine hydrochloride is a salt, it will readily form the [M+H]⁺ ion in the ESI source. The observation of the parent ion at m/z 114.13 would confirm the mass of the organic cation. Fragmentation patterns can provide further structural information.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of 2,2-dimethylpiperidine hydrochloride in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
-
Infusion:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Integrated Spectral Analysis Workflow
The confirmation of the structure of 2,2-dimethylpiperidine hydrochloride relies on the integration of data from all three spectroscopic techniques.
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The Unexplored Potential: A Technical Guide to the Biological Activities of 2,2-Dimethylpiperidine Derivatives
Foreword: Navigating the Landscape of Piperidine Chemistry
The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3] Its conformational flexibility and ability to engage in diverse molecular interactions have cemented its status as a "privileged structure" in the design of novel therapeutics.[1] This guide delves into the potential biological activities of a specific, yet underexplored, subclass: 2,2-dimethylpiperidine derivatives.
While extensive research has illuminated the pharmacological landscape of monosubstituted and 2,6-disubstituted piperidines, the 2,2-dimethyl structural motif remains a largely uncharted territory. This guide will, therefore, take a dual approach. Firstly, it will provide a comprehensive overview of the established biological activities of the broader piperidine family, with a focus on anticancer, antiviral, and neuroprotective applications. Secondly, it will leverage this knowledge to extrapolate and hypothesize the potential therapeutic avenues for 2,2-dimethylpiperidine derivatives, considering the unique steric and electronic influence of the gem-dimethyl group. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to inspire and guide future investigations into this promising chemical space.
I. The Piperidine Scaffold: A Privileged Motif in Drug Discovery
The six-membered nitrogen-containing heterocycle, piperidine, is a recurring structural feature in numerous pharmaceuticals.[1][4] Its success can be attributed to several key properties:
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, allowing for the creation of diverse chemical libraries.[1]
-
Physicochemical Properties: The piperidine moiety can influence a molecule's solubility, lipophilicity, and basicity, all critical parameters for drug-likeness and pharmacokinetic profiles.
-
Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor or a protonated cation, facilitating interactions with biological targets such as enzymes and receptors.
These attributes have led to the incorporation of the piperidine scaffold into drugs for a wide range of therapeutic areas, including oncology, virology, and neurology.[3]
II. Established Biological Activities of Piperidine Derivatives
A. Anticancer Activity: A Multi-pronged Attack
Piperidine derivatives have demonstrated significant potential in oncology through various mechanisms of action, including the disruption of cellular signaling pathways, induction of apoptosis, and inhibition of cell migration.[3]
A noteworthy example is a series of 2,6-disubstituted N-methylpiperidine derivatives, which have been investigated for their cytotoxic effects.[2] Specifically, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine have shown oxic IC50 values in the low micromolar range against human colon carcinoma cell lines.[2] While not 2,2-dimethyl derivatives, this highlights the potential of dimethyl-substituted piperidines in cancer research.
Furthermore, other piperidine-containing compounds have been shown to arrest the cell cycle and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer.[3] For instance, certain derivatives can modulate the expression of key proteins involved in apoptosis, such as the Bcl-2 family, leading to programmed cell death.[3]
Table 1: Cytotoxic Activity of Selected Piperidine Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon) | 6-11 | [2] |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (colon) | 6-11 | [2] |
| Compound 17a (a piperidine derivative) | PC3 (prostate) | Not specified | [3] |
Hypothesized Role of the 2,2-Dimethyl Group in Anticancer Activity: The gem-dimethyl substitution at the 2-position could offer several advantages. The steric bulk may enhance selectivity for specific protein targets by preventing binding to off-targets with smaller binding pockets. Additionally, this substitution can block metabolic oxidation at the 2-position, potentially increasing the metabolic stability and half-life of the compound.
B. Antiviral Activity: Targeting Viral Replication
The piperidine scaffold is also a key component in the development of antiviral agents.[5] Derivatives have been identified that show activity against a range of viruses, including HIV and influenza.[5] For example, a series of N-substituted piperidine derivatives have been synthesized and evaluated for their antiviral properties, with some compounds showing pronounced action against the influenza A/H1N1 virus.[5]
Table 2: Antiviral Activity of a Selected Piperidine Derivative
| Derivative | Virus | Assay | Results | Reference |
| FZJ05 (a purine-piperidine hybrid) | Influenza A/H1N1 | MDCK cell-based assay | Significant potency, with EC50 values much lower than ribavirin, amantadine, and rimantadine. | [5] |
Hypothesized Role of the 2,2-Dimethyl Group in Antiviral Activity: In the context of antiviral drug design, the 2,2-dimethyl group could influence the binding affinity and selectivity of the molecule for viral proteins. The steric hindrance might favor interactions with specific topographies on viral enzymes or structural proteins, leading to enhanced inhibitory activity.
C. Neuroprotective Effects: Modulating Neurological Pathways
Piperidine-based compounds have shown promise in the realm of neuropharmacology, with derivatives exhibiting neuroprotective properties.[6] For instance, N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key targets in the treatment of Alzheimer's disease.[6] These compounds have demonstrated neuroprotective activities in cellular models.[6]
Hypothesized Role of the 2,2-Dimethyl Group in Neuroprotection: The lipophilicity conferred by the dimethyl substitution could enhance the ability of these derivatives to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. Furthermore, the specific stereochemistry imposed by the gem-dimethyl group could lead to more selective interactions with neurological targets, potentially reducing off-target side effects.
III. Synthesis and Experimental Protocols
The synthesis of 2,2-dimethylpiperidine derivatives can be achieved through various established methods for piperidine synthesis.[1] A common approach involves the reduction of a corresponding pyridine precursor.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of 2,2-dimethylpiperidine derivatives.
Detailed Experimental Protocol: Synthesis of an N-Aryl-2,2-dimethylpiperidine Derivative
-
Reduction of 2,2-Dimethylpyridine: To a solution of 2,2-dimethylpyridine (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid) in a high-pressure reaction vessel, add a catalytic amount of a hydrogenation catalyst (e.g., PtO2 or Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture at room temperature or elevated temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 2,2-dimethylpiperidine.
-
N-Arylation: To a solution of the crude 2,2-dimethylpiperidine (1.0 eq) and a substituted aryl halide (e.g., 4-fluorobenzonitrile, 1.1 eq) in a suitable solvent (e.g., DMF or DMSO), add a base (e.g., K2CO3 or Cs2CO3, 2.0 eq) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., Xantphos).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2,2-dimethylpiperidine derivative.
-
Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
IV. Biological Evaluation: A Roadmap for Discovery
A systematic approach to evaluating the biological activities of novel 2,2-dimethylpiperidine derivatives is crucial for identifying promising lead compounds.
Caption: A stepwise workflow for the biological evaluation of 2,2-dimethylpiperidine derivatives.
V. Future Directions and Concluding Remarks
The field of 2,2-dimethylpiperidine derivatives is ripe for exploration. While direct evidence of their biological activities is currently sparse, the extensive research on the broader piperidine family provides a strong rationale for their investigation. The unique steric and metabolic properties conferred by the 2,2-dimethyl substitution pattern may lead to the discovery of novel therapeutic agents with enhanced selectivity and improved pharmacokinetic profiles.
Future research should focus on the systematic synthesis and screening of 2,2-dimethylpiperidine libraries against a diverse panel of biological targets. In particular, their potential as anticancer, antiviral, and neuroprotective agents warrants thorough investigation. Structure-activity relationship (SAR) studies will be crucial in elucidating the key structural features required for potent and selective activity.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. (n.d.). PubMed. [Link]
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Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. (n.d.). PubMed. [Link]
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(PDF) Design, synthesis and evaluation of novel 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones as cytotoxic agents. (2018). ResearchGate. [Link]
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Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). National Institutes of Health. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). National Institutes of Health. [Link]
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Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. (n.d.). MDPI. [Link]
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Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. (n.d.). PubMed. [Link]
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Synthesis and biological screening of some piperidine substituted benzimidazoles. (2025). ResearchGate. [Link]
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Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). National Center for Biotechnology Information. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. [Link]
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Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (n.d.). MDPI. [Link]
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Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. (2018). PubMed. [Link]
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Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. (2021). PubMed. [Link]
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Diketopiperazine/piperidine alkaloid as a potential broad-spectrum coronaviral entry inhibitor identified by supercomputer-based virtual screening from a large natural product-based library. (2025). ResearchGate. [Link]
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Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. [Link]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link]
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The Strategic Deployment of 2,2-Dimethylpiperidine Hydrochloride in Modern Medicinal Chemistry: An In-Depth Technical Guide
Abstract
The piperidine scaffold is a cornerstone of contemporary drug design, prized for its favorable physicochemical properties and its prevalence in a vast array of biologically active molecules.[1][2] This technical guide delves into the specific utility of a particularly valuable derivative, 2,2-dimethylpiperidine hydrochloride, as a precursor in medicinal chemistry. The gem-dimethyl substitution at the C-2 position imparts unique steric and electronic properties that medicinal chemists can strategically leverage to modulate bioactivity, enhance metabolic stability, and optimize pharmacokinetic profiles. This guide will provide an in-depth analysis of the synthesis of 2,2-dimethylpiperidine hydrochloride, its chemical characteristics, and its application in the construction of advanced pharmaceutical intermediates, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of the 2,2-Dimethylpiperidine Moiety
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology and central nervous system (CNS) disorders.[1] Its success can be attributed to its ability to confer desirable properties such as high chemical stability, modulated lipophilicity and water solubility, and the capacity to act as both a hydrogen bond donor and acceptor.[1] Furthermore, the piperidine motif can enhance a molecule's druggability by improving its metabolic stability and facilitating transport across biological membranes, often with reduced toxicity.[1]
The introduction of a gem-dimethyl group at the C-2 position of the piperidine ring, as in 2,2-dimethylpiperidine, offers medicinal chemists a powerful tool for fine-tuning molecular properties. This substitution pattern significantly influences the molecule's chemical reactivity and conformational preferences.[1] The steric hindrance provided by the two methyl groups can shield the adjacent nitrogen atom, modulating its nucleophilicity and basicity. This steric bulk can also be exploited to direct the regioselectivity of further chemical transformations and to create specific three-dimensional arrangements that can enhance binding to biological targets. From a drug metabolism perspective, the gem-dimethyl group can block potential sites of oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.
This guide will focus on the hydrochloride salt of 2,2-dimethylpiperidine, a common and convenient form for handling and storage in a laboratory setting. The salt form enhances the compound's stability and water solubility, facilitating its use in a variety of reaction conditions.
Synthesis of 2,2-Dimethylpiperidine Hydrochloride: A Practical Approach
The most common and efficient method for the synthesis of dimethylpiperidines is the catalytic hydrogenation of the corresponding dimethylpyridines (lutidines).[3] In the case of 2,2-dimethylpiperidine, the starting material is 2,2-dimethylpyridine.
Catalytic Hydrogenation of 2,2-Dimethylpyridine
The reduction of the aromatic pyridine ring to a saturated piperidine ring can be achieved using a variety of catalysts and reaction conditions. Platinum oxide (PtO₂) is a commonly employed catalyst for this transformation. The reaction is typically carried out in an acidic medium, such as acetic acid, which protonates the pyridine nitrogen, facilitating the hydrogenation process.
Reaction Scheme:
Figure 1: General scheme for the synthesis of 2,2-Dimethylpiperidine Hydrochloride.
Experimental Protocol: Synthesis of 2,2-Dimethylpiperidine
-
Materials: 2,2-Dimethylpyridine, Platinum (IV) oxide (PtO₂), Glacial Acetic Acid, Diethyl Ether, Hydrochloric Acid (concentrated).
-
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 2,2-dimethylpyridine in glacial acetic acid.
-
Add a catalytic amount of Platinum (IV) oxide to the solution.
-
Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure.
-
Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with acetic acid.
-
The filtrate, containing the 2,2-dimethylpiperidine acetate salt, is then carefully basified with a strong base (e.g., NaOH) to liberate the free base.
-
The free base is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,2-dimethylpiperidine.
-
Formation of the Hydrochloride Salt
The crude 2,2-dimethylpiperidine free base is then converted to its hydrochloride salt for improved stability and handling.
Experimental Protocol: Preparation of 2,2-Dimethylpiperidine Hydrochloride
-
Dissolve the crude 2,2-dimethylpiperidine in a minimal amount of a suitable solvent, such as diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (either concentrated or as a solution in a compatible solvent) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,2-dimethylpiperidine hydrochloride as a crystalline solid.
Physicochemical Properties and Characterization
Understanding the physical and chemical properties of 2,2-dimethylpiperidine hydrochloride is essential for its effective use as a precursor.
Table 1: Physicochemical Properties of 2,2-Dimethylpiperidine and its Hydrochloride Salt
| Property | 2,2-Dimethylpiperidine (Free Base)[4] | 2,2-Dimethylpiperidine Hydrochloride[1] |
| Molecular Formula | C₇H₁₅N | C₇H₁₆ClN |
| Molecular Weight | 113.20 g/mol | 149.66 g/mol |
| Appearance | Colorless liquid | White to off-white solid |
| Boiling Point | ~138-140 °C | Not applicable |
| Melting Point | Not available | >200 °C (decomposes) |
| pKa (predicted) | ~11.0 | Not applicable |
Characterization Data:
-
¹H NMR: The proton NMR spectrum of 2,2-dimethylpiperidine hydrochloride will show characteristic signals for the methyl protons (a singlet) and the methylene protons of the piperidine ring (a series of multiplets). The N-H proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon at C-2, the two equivalent methyl carbons, and the four methylene carbons of the piperidine ring.
-
Mass Spectrometry (MS): The mass spectrum of the free base will show a molecular ion peak corresponding to its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-3200 cm⁻¹, characteristic of the N-H⁺ stretching vibration.
Applications in Medicinal Chemistry: A Precursor for Bioactive Molecules
The true value of 2,2-dimethylpiperidine hydrochloride lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine functionality serves as a key handle for a variety of chemical transformations.
N-Functionalization Reactions
The nitrogen atom of 2,2-dimethylpiperidine is a nucleophile that can readily participate in a range of N-functionalization reactions, including N-alkylation, N-arylation, and acylation.[1] The steric hindrance from the gem-dimethyl group can influence the rate and outcome of these reactions, which can be a desirable feature for controlling selectivity.
Reaction Scheme: N-Alkylation
Figure 2: General scheme for N-alkylation of 2,2-Dimethylpiperidine.
Experimental Protocol: Representative N-Alkylation of 2,2-Dimethylpiperidine
This protocol is adapted from a general procedure for the N-alkylation of piperidines.[2]
-
Materials: 2,2-Dimethylpiperidine hydrochloride, Alkyl halide (e.g., benzyl bromide), Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Brine.
-
Procedure:
-
To a solution of 2,2-dimethylpiperidine (liberated from its hydrochloride salt by treatment with a base and extraction) in dry DMF, add potassium carbonate.
-
To this stirred suspension, add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl-2,2-dimethylpiperidine.
-
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. A stronger base like sodium hydride could also be used but requires more stringent anhydrous conditions.
-
Solvent (DMF): A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Workup: The aqueous workup is necessary to remove the inorganic salts and DMF.
Role in the Synthesis of Specific Drug Scaffolds
While direct incorporation into a marketed drug is not widely documented, the 2,2-dimethylpiperidine scaffold is of significant interest in drug discovery. For instance, it can be a key component in the synthesis of spirocyclic architectures, which are three-dimensional structures that have gained attention for their potential to improve biological activity and pharmacokinetic properties.[1] The gem-dimethyl group can promote the formation of spirocycles by providing the necessary steric bulk to favor spirocyclization over other cyclization pathways.[1]
Conclusion and Future Perspectives
2,2-Dimethylpiperidine hydrochloride is a valuable and versatile precursor in medicinal chemistry. Its synthesis via the catalytic hydrogenation of 2,2-dimethylpyridine is a robust and scalable method. The unique steric and electronic properties conferred by the gem-dimethyl group provide medicinal chemists with a strategic tool for modulating the properties of drug candidates. The ability to readily undergo N-functionalization reactions makes it a key building block for constructing a diverse range of complex molecules. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of precursors like 2,2-dimethylpiperidine hydrochloride will undoubtedly play an increasingly important role in the future of drug discovery.
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An In-Depth Technical Guide to the Thermochemistry of 2,2-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the methodologies required to characterize the thermochemistry of 2,2-Dimethylpiperidine hydrochloride. In the dynamic landscape of pharmaceutical development, a thorough understanding of the thermodynamic properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The stability, solubility, and ultimately, the efficacy of a drug substance are intrinsically linked to its thermochemical profile. This document moves beyond a simple recitation of data, offering instead a detailed exposition of the experimental and theoretical workflows necessary to determine key thermodynamic parameters. We will delve into the principles and practical applications of combustion and solution calorimetry for determining the enthalpy of formation, the use of differential scanning calorimetry and thermogravimetric analysis for assessing thermal stability and heat capacity, and the application of Born-Haber cycles for understanding the energetics of the crystalline lattice. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute robust thermochemical studies, thereby facilitating informed decision-making in the drug development pipeline.
Introduction: The Significance of Thermochemical Data in Pharmaceutical Development
2,2-Dimethylpiperidine and its derivatives are important structural motifs in a variety of biologically active compounds.[1] The hydrochloride salt form is frequently employed to enhance the solubility and stability of these amine-containing molecules. A comprehensive understanding of the thermochemistry of 2,2-Dimethylpiperidine hydrochloride is therefore crucial for several aspects of pharmaceutical development:
-
Polymorph Screening and Selection: Different crystalline forms (polymorphs) of a drug substance possess distinct thermodynamic properties. Thermochemical data can help identify the most stable polymorph, mitigating the risk of phase transitions during storage that could alter bioavailability.
-
Process Chemistry and Scale-Up: Knowledge of reaction enthalpies is critical for ensuring the safe and efficient scale-up of synthetic processes. Understanding the heat flow associated with the formation and dissolution of the hydrochloride salt allows for the design of appropriate thermal management systems.[2]
-
Preformulation and Formulation Development: The enthalpy of solution dictates the energy change upon dissolution, impacting the choice of excipients and the design of the final dosage form.[2]
-
Stability and Degradation Pathways: Thermal analysis techniques can elucidate the decomposition mechanisms and kinetics of the drug substance, providing essential information for determining its shelf-life and storage conditions.[3][4]
This guide will provide the theoretical underpinnings and practical considerations for determining the key thermochemical properties of 2,2-Dimethylpiperidine hydrochloride, empowering researchers to generate the critical data needed for successful drug development.
Enthalpy of Formation: The Cornerstone of Thermodynamic Characterization
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For 2,2-Dimethylpiperidine hydrochloride (C7H16NCl), this corresponds to the reaction:
7 C(s, graphite) + 8 H2(g) + ½ N2(g) + ½ Cl2(g) → C7H16NCl(s)
Direct measurement of this reaction is not feasible. Therefore, indirect methods, primarily based on Hess's Law, are employed.
Experimental Determination of Enthalpy of Formation
Combustion calorimetry is a powerful technique for determining the enthalpy of formation of organic compounds.[5] The sample is combusted in a high-pressure oxygen atmosphere within a device known as a bomb calorimeter, and the heat released is meticulously measured.
For an organic amine hydrochloride, the combustion reaction is more complex than for a simple hydrocarbon. The presence of nitrogen and chlorine necessitates careful analysis of the final products. The idealized combustion reaction for 2,2-Dimethylpiperidine hydrochloride can be represented as:
C7H16NCl(s) + O2(g) → 7 CO2(g) + 7.5 H2O(l) + ½ N2(g) + HCl(aq)
Causality Behind Experimental Choices:
-
Oxygen Pressure: A high oxygen pressure (typically ~30 atm) is used to ensure complete combustion.
-
Auxiliary Substances: For compounds that are difficult to ignite or combust completely, an auxiliary substance with a well-characterized enthalpy of combustion (e.g., benzoic acid) is used.[6]
-
Correction for Nitrogen Oxides: The combustion of nitrogen-containing compounds can produce a mixture of N2 and various nitrogen oxides (NOx).[7] The final state of nitrogen must be corrected to a defined state, typically N2(g), by analyzing the combustion products and applying appropriate thermochemical corrections.[8][9]
-
Formation of Hydrochloric Acid: The chlorine in the sample will form hydrochloric acid in the presence of water in the bomb. The final concentration of the acid must be determined to correct for the enthalpy of formation of aqueous HCl.
Experimental Protocol: Combustion Calorimetry
-
Sample Preparation: A precisely weighed pellet of 2,2-Dimethylpiperidine hydrochloride is placed in a crucible inside the bomb calorimeter. A small, weighed amount of water is added to the bomb to ensure the formation of aqueous HCl.
-
Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen.
-
Calorimeter Setup: The bomb is placed in a well-insulated water jacket of known heat capacity. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
-
Analysis of Combustion Products: The contents of the bomb are analyzed to determine the amount of nitric acid and hydrochloric acid formed.
-
Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the ignition energy, formation of nitric acid, and the final state of the hydrochloric acid. The standard enthalpy of formation is then calculated using Hess's Law.
Logical Relationship: From Combustion Data to Enthalpy of Formation
Caption: A simplified Born-Haber cycle for the formation of 2,2-Dimethylpiperidine hydrochloride from its gaseous parent amine and hydrogen chloride.
Components of the Born-Haber Cycle:
-
Enthalpy of formation of the salt: Determined experimentally as described in Section 2.
-
Enthalpy of sublimation of the salt: Can be estimated or determined from vapor pressure measurements.
-
Enthalpy of formation of the gaseous cation and anion: These are often the most challenging terms to determine experimentally. They can be derived from a combination of experimental data and quantum chemical calculations.
Theoretical Calculation of Lattice Energy
The Kapustinskii equation provides a means to estimate the lattice energy of an ionic compound based on the radii and charges of the ions. W[10]hile it is an approximation, it can be a useful tool for predicting the relative stabilities of different crystal lattices.
Data Summary and Best Practices
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Key Thermochemical Parameters for 2,2-Dimethylpiperidine Hydrochloride
| Parameter | Symbol | Method of Determination | Typical Units |
| Standard Enthalpy of Formation | ΔHf° | Combustion or Solution Calorimetry | kJ/mol |
| Melting Temperature | Tm | Differential Scanning Calorimetry (DSC) | °C or K |
| Enthalpy of Fusion | ΔHfus | Differential Scanning Calorimetry (DSC) | kJ/mol |
| Decomposition Temperature | Td | Thermogravimetric Analysis (TGA) | °C or K |
| Heat Capacity | Cp | Differential Scanning Calorimetry (DSC) | J/(mol·K) |
| Lattice Energy | U | Born-Haber Cycle / Theoretical Calculation | kJ/mol |
Best Practices for Scientific Integrity:
-
Self-Validation: All experimental protocols should include appropriate calibration and validation steps. For calorimetry, this involves the use of standard reference materials.
-
Causality: The rationale behind each experimental choice, such as the selection of a particular analytical technique or specific experimental conditions, should be clearly documented.
-
Comprehensive Referencing: All literature data and established protocols should be properly cited to provide an authoritative grounding for the work.
Conclusion
The thermochemical characterization of 2,2-Dimethylpiperidine hydrochloride is a multifaceted endeavor that requires a combination of sophisticated experimental techniques and theoretical calculations. This guide has outlined the principal methodologies for determining the key thermodynamic parameters that are essential for the successful development of pharmaceuticals containing this important structural moiety. By following the principles and protocols detailed herein, researchers can generate high-quality, reliable thermochemical data, thereby ensuring a solid foundation for informed decision-making throughout the drug development process.
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Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for 2,2-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of quantum chemical calculations as applied to 2,2-Dimethylpiperidine, a heterocyclic compound featuring the piperidine scaffold prevalent in numerous pharmaceuticals. We will delve into the theoretical underpinnings and practical application of computational methods to elucidate the molecular properties of this compound, offering a framework for its use in rational drug design and development.
Introduction: The Significance of the Piperidine Scaffold and the Need for In-Silico Analysis
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of a vast array of therapeutic agents. Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer drugs.[1] The conformational flexibility of the piperidine ring, coupled with the stereochemical arrangements of its substituents, profoundly influences its interaction with biological targets. 2,2-Dimethylpiperidine, a gem-disubstituted derivative, presents a compelling case for computational investigation. The presence of the dimethyl groups on the C2 carbon atom introduces specific steric constraints that dictate the conformational landscape and, consequently, its potential as a scaffold in drug design.
Quantum chemical calculations offer a powerful lens through which to examine molecules at the atomic level. These in-silico techniques allow us to predict and understand a molecule's three-dimensional structure, vibrational frequencies (infrared and Raman spectra), electronic properties (such as molecular orbitals and electrostatic potential), and thermochemical data. For drug development, this translates to the ability to predict molecular shapes, understand reactivity, and model interactions with protein targets before embarking on costly and time-consuming synthesis and experimental testing.
Theoretical Foundations: Choosing the Right Computational Tools
The selection of an appropriate theoretical method and basis set is paramount for obtaining accurate and reliable computational results. The choice represents a balance between computational cost and the desired level of accuracy. For a molecule like 2,2-Dimethylpiperidine, a balance of efficiency and accuracy is key.
Core Computational Methods
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational efficiency. It approximates the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.
-
Hartree-Fock (HF) Theory: As a foundational ab initio method, HF theory provides a good starting point for more complex calculations. It treats electron-electron repulsion in an average way, neglecting electron correlation. While less accurate than DFT for many properties, it can be a computationally less expensive option for initial explorations.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation effects, offering a higher level of accuracy than HF. It is particularly useful for studying systems where electron correlation plays a significant role, such as in determining accurate conformational energies.[2][3]
The Language of Atoms: Basis Sets
A basis set is a set of mathematical functions used to describe the shape of the electron orbitals around each atom. The choice of basis set directly impacts the accuracy of the calculation.
-
Pople-style basis sets (e.g., 6-31G(d,p)): These are widely used and provide a good compromise between accuracy and computational cost for a broad range of organic molecules. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the anisotropic nature of chemical bonds.
-
Correlation-consistent basis sets (e.g., cc-pVDZ): These basis sets are designed to systematically converge towards the complete basis set limit as the size of the basis set increases. They are often used for high-accuracy calculations, particularly when paired with methods like MP2 or coupled-cluster theory.
For the purposes of this guide, we will primarily focus on the B3LYP/6-31G(d,p) level of theory as it provides a robust and efficient approach for the majority of calculations on 2,2-Dimethylpiperidine.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for performing quantum chemical calculations on 2,2-Dimethylpiperidine. This workflow is designed to be a self-validating system, where the results of each step inform and validate the next.
Caption: A generalized workflow for performing and validating quantum chemical calculations.
Experimental Protocol: Step-by-Step Methodology
-
Building the Initial Structure:
-
Utilize molecular modeling software such as Avogadro or GaussView to construct the 3D structure of 2,2-Dimethylpiperidine.
-
Ensure the initial bond lengths and angles are reasonable to facilitate a smooth geometry optimization.
-
-
Geometry Optimization:
-
This is the most critical step, where the calculation finds the lowest energy (most stable) conformation of the molecule.
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
The output will be the optimized Cartesian coordinates of each atom.
-
-
Vibrational Frequency Analysis:
-
This calculation serves two purposes:
-
It confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It predicts the infrared (IR) and Raman vibrational spectra.
-
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
The output will include a list of vibrational frequencies and their corresponding intensities.
-
-
Calculation of Molecular Properties:
-
NMR Spectroscopy: Predict the 1H and 13C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
-
Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualize their shapes. This provides insights into the molecule's reactivity.
-
Electrostatic Potential (ESP): Map the electrostatic potential onto the electron density surface to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Anticipated Results and Data Interpretation
Conformational Analysis of 2,2-Dimethylpiperidine
The piperidine ring typically adopts a chair conformation. In 2,2-Dimethylpiperidine, the two methyl groups are attached to the same carbon atom. This gem-dimethyl substitution pattern is expected to influence the ring's puckering and the relative energies of different conformers. The primary conformational equilibrium will be between two chair forms resulting from ring inversion. Due to steric interactions, the conformation where the nitrogen's lone pair is axial may be slightly favored to minimize gauche interactions with the methyl groups.
Caption: The two primary chair conformers of 2,2-Dimethylpiperidine are in equilibrium through ring inversion.
Predicted Spectroscopic Data
| Property | Predicted Value (B3LYP/6-31G(d,p)) | Experimental Value (if available) |
| Vibrational Frequencies (cm⁻¹) | ||
| C-H stretching (methyl) | ~2900-3000 | ~2900-3000 (qualitative) |
| N-H stretching | ~3300-3400 | ~3300-3400 (qualitative) |
| C-N stretching | ~1100-1200 | ~1100-1200 (qualitative) |
| 1H NMR Chemical Shifts (ppm) | ||
| N-H proton | ~1.0-2.0 | Varies with solvent and concentration |
| C(CH₃)₂ protons | ~1.0-1.2 | ~1.1 (singlet)[5] |
| Ring protons | ~1.3-2.8 | ~1.4-2.7 (multiplets)[5] |
| 13C NMR Chemical Shifts (ppm) | ||
| C(CH₃)₂ carbon | ~30-40 | Not readily available |
| Methyl carbons | ~20-30 | Not readily available |
| Ring carbons | ~25-55 | Not readily available |
Note: Calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental values.
Electronic Structure and Reactivity
The HOMO and LUMO are key indicators of a molecule's electronic behavior. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character). For 2,2-Dimethylpiperidine, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair, indicating its basic and nucleophilic nature. The LUMO is likely to be distributed over the anti-bonding orbitals of the C-H and C-N bonds.
The electrostatic potential map will visually reinforce this, showing a region of negative potential (red) around the nitrogen atom, making it a likely site for protonation or interaction with electrophiles. The rest of the molecule will exhibit regions of positive potential (blue) around the hydrogen atoms.
Validation and Trustworthiness: The Cornerstone of Scientific Integrity
A computational study is only as reliable as its validation against experimental evidence. As outlined in the workflow, comparing the calculated spectroscopic data with experimental spectra is a crucial step.
-
NMR Spectra: The calculated 1H NMR chemical shifts should show a good correlation with the experimental spectrum from PubChem.[5] Discrepancies can often be attributed to solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).
-
IR Spectra: While a direct comparison is challenging without an experimental spectrum for 2,2-Dimethylpiperidine, the calculated vibrational modes should be consistent with the known characteristic frequencies of C-H, N-H, and C-N bonds observed in similar molecules like 2-methylpiperidine.[4]
By demonstrating a strong agreement between calculated and experimental data, we build confidence in the predictive power of our computational model. This validated model can then be used to explore properties that are difficult or impossible to measure experimentally, such as transition state geometries for reactions involving 2,2-Dimethylpiperidine.
Conclusion: The Power of In-Silico Chemistry in Drug Discovery
Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. By applying methods like DFT, we can gain a deep understanding of the structural, spectroscopic, and electronic properties of molecules like 2,2-Dimethylpiperidine. This knowledge is instrumental in the rational design of new drug candidates, allowing for the optimization of molecular properties to enhance binding affinity, improve pharmacokinetic profiles, and ultimately accelerate the drug discovery process. The protocols and insights provided in this guide serve as a robust starting point for researchers looking to leverage the power of computational chemistry in their own investigations of piperidine-based compounds and beyond.
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A. M. D. G. F. de C. da Silva, et al. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Journal of Biomolecular Structure and Dynamics, 2022 , 40(10), 4381-4395. [Link]
-
A. V. Zabrodski, et al. Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. Journal of Molecular Structure, 2021 , 1239, 130519. [Link]
-
T. A. Newton, K. A. Walters, A Comparison of the Ab Initio Calculated and Experimental Conformational Energies of Alkyl Cyclohexanes. Montclair State University Digital Commons, 2000 . [Link]
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P. O. Samorukova, et al. Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. Russian Journal of General Chemistry, 2019 , 89(5), 947-955. [Link]
-
J. M. A. Al-Rawi, S. Flamerz, A. H. Khuthier, 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 1985 , 41(12), 1391-1395. [Link]
-
NIST. 2-Methylpiperidine. NIST Chemistry WebBook. [Link]
-
S. H. Sun, et al. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
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S. P. Jones, et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 2022 , 13(10), 1614-1620. [Link]
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The Genesis of a Heterocycle: An In-Depth Technical Guide to the Discovery and Synthesis of 2,2-Dimethylpiperidine
For the Researcher, Scientist, and Drug Development Professional
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes to 2,2-dimethylpiperidine, a significant heterocyclic scaffold in medicinal chemistry. We delve into the foundational methods, tracing the development from early concepts to modern, optimized protocols. Key synthetic strategies, including the catalytic hydrogenation of 2,6-dimethylpyridine (2,6-lutidine), cyclization of bespoke amino alcohols, and reductive amination of 1,5-dicarbonyl compounds, are meticulously detailed. This guide emphasizes the causality behind experimental choices, offering field-proven insights and self-validating protocols. Through detailed experimental procedures, comparative data tables, and mechanistic diagrams, we aim to equip researchers and drug development professionals with a thorough understanding and practical knowledge of 2,2-dimethylpiperidine synthesis.
Introduction: The Significance of the 2,2-Dimethylpiperidine Moiety
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of gem-dimethyl substitution at the 2-position, yielding 2,2-dimethylpiperidine, imparts unique steric and electronic properties. This substitution can influence the basicity of the nitrogen atom, modulate lipophilicity, and restrict conformational freedom, which can be pivotal for optimizing drug-receptor interactions and improving pharmacokinetic profiles.
Historical Perspective: The Dawn of Piperidine Synthesis
The history of piperidine synthesis is intrinsically linked to the pioneering work of chemists like Albert Ladenburg in the late 19th century. His research on the structure and synthesis of alkaloids, such as coniine, laid the groundwork for understanding and constructing the piperidine ring system.[2][3] While a definitive first synthesis of 2,2-dimethylpiperidine is not prominently documented in seminal historical accounts, its conceptualization and eventual synthesis can be inferred from the broader advancements in heterocyclic chemistry. The primary and most direct precursor to 2,2-dimethylpiperidine is 2,6-dimethylpyridine, also known as 2,6-lutidine.[3] The development of catalytic hydrogenation techniques in the early 20th century provided the essential technology to transform aromatic nitrogen heterocycles into their saturated counterparts.
Core Synthetic Strategies
The synthesis of 2,2-dimethylpiperidine has been approached from several strategic directions, each with its own set of advantages and mechanistic nuances. The most prominent and industrially viable method remains the catalytic hydrogenation of 2,6-lutidine. Alternative approaches, offering access to specific substitution patterns or stereoisomers, involve the cyclization of acyclic precursors.
Catalytic Hydrogenation of 2,6-Dimethylpyridine (2,6-Lutidine)
The reduction of the aromatic pyridine ring to a saturated piperidine is the most direct and widely employed method for synthesizing 2,2-dimethylpiperidine.[3] This transformation is almost exclusively achieved through catalytic hydrogenation, a process that has been refined over decades with various catalysts and reaction conditions.
-
Catalyst Selection: The choice of catalyst is critical for achieving high yield and selectivity. Noble metal catalysts such as Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly effective. Platinum oxide (PtO2, Adams' catalyst) is a classic choice, often used in acidic media like acetic acid to enhance the rate of hydrogenation.[4] Palladium on carbon (Pd/C) is another robust and widely used catalyst.[5] The catalyst's role is to provide a surface for the adsorption of both the lutidine and hydrogen, facilitating the stepwise reduction of the aromatic ring.
-
Reaction Conditions (Pressure & Temperature): The hydrogenation of the stable aromatic pyridine ring typically requires elevated temperatures and pressures to overcome the activation energy barrier.[4] High-pressure hydrogenation ensures a sufficient concentration of hydrogen on the catalyst surface, driving the reaction to completion.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Acidic solvents like acetic acid can protonate the pyridine nitrogen, activating the ring towards reduction.[4]
Objective: To synthesize 2,2-dimethylpiperidine via the catalytic hydrogenation of 2,6-dimethylpyridine.
Materials:
-
2,6-Dimethylpyridine (2,6-Lutidine)
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Acetic Acid)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Charging: In a high-pressure autoclave, a solution of 2,6-dimethylpyridine (e.g., 10.7 g, 0.1 mol) in a suitable solvent such as ethanol (100 mL) is prepared.
-
Catalyst Addition: To this solution, 10% Pd/C catalyst (e.g., 0.5-1.0 g, 5-10 wt%) is carefully added under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.
-
Sealing and Purging: The autoclave is securely sealed. The vessel is then purged several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm). The reaction mixture is then heated to the target temperature (e.g., 100-150 °C) with vigorous stirring.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen, as indicated by the pressure drop in the reactor. The reaction is typically complete within a few hours.
-
Cooling and Depressurization: After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.
-
Catalyst Filtration: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with a small amount of the solvent to ensure complete recovery of the product. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with water and disposed of appropriately.
-
Solvent Removal: The solvent is removed from the filtrate by rotary evaporation.
-
Purification: The crude 2,2-dimethylpiperidine is then purified by fractional distillation to yield the final product.
Data Summary:
| Parameter | Value |
| Starting Material | 2,6-Dimethylpyridine |
| Product | 2,2-Dimethylpiperidine |
| Catalyst | 10% Pd/C |
| Pressure | 50-100 atm H₂ |
| Temperature | 100-150 °C |
| Typical Yield | >90% |
Diagram of Catalytic Hydrogenation Workflow:
Caption: Workflow for the synthesis of 2,2-dimethylpiperidine via catalytic hydrogenation.
Cyclization of Amino Alcohols
An alternative strategy for constructing the piperidine ring is through the intramolecular cyclization of a suitably functionalized acyclic precursor. For 2,2-dimethylpiperidine, this would involve the cyclization of a 6-amino-2-methylheptan-2-ol derivative. This method offers the potential for introducing substituents at various positions of the piperidine ring by starting with appropriately substituted amino alcohols.
-
Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. Therefore, it must be activated to facilitate the intramolecular nucleophilic attack by the amine. Common methods for activation include conversion to a tosylate, mesylate, or halide.
-
Reaction Conditions: The cyclization is typically carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity. The choice of solvent and temperature is crucial to promote the desired intramolecular reaction over potential intermolecular side reactions.
Diagram of Amino Alcohol Cyclization Pathway:
Caption: General pathway for the synthesis of 2,2-dimethylpiperidine via amino alcohol cyclization.
Reductive Amination of 1,5-Dicarbonyl Compounds
The formation of the piperidine ring can also be achieved through a double reductive amination of a 1,5-dicarbonyl compound.[6] For the synthesis of 2,2-dimethylpiperidine, a suitable precursor would be 6,6-dimethylheptane-2,6-dione. This method is versatile as it allows for the introduction of various substituents on the nitrogen atom by choosing the appropriate primary amine or ammonia.
-
Amine Source: Ammonia or a primary amine serves as the nitrogen source for the piperidine ring.
-
Reducing Agent: A reducing agent is required to convert the intermediate imines or enamines to the saturated piperidine ring. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
Diagram of Reductive Amination Pathway:
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- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
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Methodological & Application
Application Notes & Protocols: A Validated Approach to the Synthesis of 2,2-Dimethylpiperidine Hydrochloride
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of 2,2-Dimethylpiperidine Hydrochloride, a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Moving beyond common theoretical pathways, this protocol details a robust and scalable method starting from readily available industrial precursors. We will elucidate the causal reasoning behind each step, from reagent selection to purification strategies, ensuring a self-validating and reproducible process. The protocol emphasizes safety, efficiency, and high purity of the final product, grounded in established chemical principles.
Introduction and Strategic Rationale
The piperidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific isomer, 2,2-dimethylpiperidine, offers unique steric properties due to the gem-dimethyl group adjacent to the nitrogen atom, influencing its reactivity and biological interactions. While several synthetic routes exist, including the alkylation of piperidine or reduction of nitrile precursors, these methods can present challenges in selectivity and scalability.[1]
This guide details an industrially relevant, multi-step synthesis that begins with isobutyraldehyde. The chosen pathway is advantageous due to its reliance on cost-effective starting materials and its logical progression through stable intermediates, culminating in a high-purity hydrochloride salt suitable for further derivatization.
The overall synthetic strategy involves three key stages:
-
Heterocycle Formation: Construction of a tetrahydropyrazine intermediate through a cyclization reaction.
-
Catalytic Hydrogenation: Reduction of the intermediate to the saturated 2,2-dimethylpiperidine free base.
-
Salt Formation & Purification: Conversion to the stable hydrochloride salt and final purification via recrystallization.
Reaction Pathway and Mechanistic Overview
The synthesis proceeds via the formation of a 6,6-dimethyl-1,2,3,6-tetrahydropyrazine intermediate, which is subsequently reduced. This approach cleverly circumvents the direct, and often challenging, dialkylation of piperidine.
Figure 1: Synthetic Workflow. A multi-stage process for synthesizing 2,2-Dimethylpiperidine HCl.
Quantitative Data and Reagent Summary
The following table outlines the materials, conditions, and expected outcomes for this protocol. Molar ratios are critical for maximizing yield and minimizing side-product formation.
| Parameter | Specification | Rationale / Notes |
| Starting Material | Isobutyraldehyde | Cost-effective and readily available C4 source. |
| Intermediate | 6,6-dimethyl-1,2,3,6-tetrahydropyrazine | Formed via chlorination and subsequent cyclization with ethylenediamine.[1] |
| Hydrogenation Catalyst | Palladium on Carbon (5% Pd/C) or Raney Nickel | Pd/C offers high activity and selectivity. Raney Nickel is a cost-effective alternative for large-scale production.[1] |
| Hydrogenation Conditions | 60–65°C, 4 bar H₂ pressure | These are mild-to-moderate conditions that balance reaction rate with operational safety. Continuous-flow reactors can enhance efficiency.[1] |
| Acid for Salt Formation | Hydrochloric Acid (e.g., concentrated HCl or HCl in a solvent) | Provides the chloride counter-ion to form the stable, crystalline hydrochloride salt. |
| Purification Solvent | Ethanol or Methanol | The hydrochloride salt has good solubility in hot ethanol/methanol and poor solubility when cold, making recrystallization highly effective.[1] |
| Expected Yield | >85% (overall) | High efficiency is achievable with careful control of reaction parameters. |
| Final Product Purity | >98% | Achievable via recrystallization.[1] |
Detailed Experimental Protocol
Safety First: This protocol involves hazardous materials and reactions. Always work in a certified fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrogenation should be performed behind a blast shield in an area rated for flammable gas use.
Part A: Synthesis of 2,2-Dimethylpiperidine (Free Base)
Step 1: Preparation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine Intermediate[1]
-
Chlorination: Carefully chlorinate isobutyraldehyde to produce 2-chloro-2-methylpropanal. This step should follow established procedures for alpha-chlorination of aldehydes and is typically performed using agents like sulfuryl chloride (SO₂Cl₂).
-
Cyclization: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, dissolve ethylenediamine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add the 2-chloro-2-methylpropanal (1.05 eq) dropwise to the cooled ethylenediamine solution while maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the resulting mixture containing the 6,6-dimethyl-1,2,3,6-tetrahydropyrazine intermediate is carried forward to the next step, often after a basic workup to remove any hydrochloride byproducts.
Step 2: Catalytic Hydrogenation to 2,2-Dimethylpiperidine[1]
-
Transfer the solution containing the tetrahydropyrazine intermediate into a high-pressure hydrogenation reactor.
-
Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, ~1-2 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Causality Note: The inert atmosphere is crucial, especially with pyrophoric catalysts like Raney Nickel, to prevent accidental ignition.
-
-
Seal the reactor and purge it several times with low-pressure hydrogen gas before pressurizing to the target pressure.
-
Pressurize the reactor to 4 bar with hydrogen (H₂).
-
Heat the mixture to 60-65°C with vigorous stirring. The reaction is exothermic; monitor the temperature and pressure closely.
-
Maintain these conditions until hydrogen uptake ceases (typically 4-8 hours), indicating the reaction is complete.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Causality Note: The Celite pad prevents fine catalyst particles from passing through, which is essential for product purity. The filter cake should be kept wet with solvent to prevent the catalyst from igniting upon contact with air.
-
-
Concentrate the filtrate under reduced pressure to yield the crude 2,2-dimethylpiperidine free base as an oil.
Part B: Formation of 2,2-Dimethylpiperidine Hydrochloride[1]
-
Dissolve the crude 2,2-dimethylpiperidine oil in a minimal amount of a suitable solvent, such as diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring. A white precipitate will form immediately.
-
Continue adding acid until the solution becomes acidic (test with pH paper).
-
Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether to remove any unreacted starting material.
Part C: Purification by Recrystallization[1]
-
Transfer the crude 2,2-dimethylpiperidine hydrochloride to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.
-
Insight: Using the minimum volume of hot solvent is key to maximizing recovery during crystallization.[2]
-
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[2]
-
Allow the solution to cool slowly to room temperature. Crystalline needles should begin to form.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
-
The purity of the final product should be assessed by melting point analysis and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).
References
-
Tominaga, Y., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Smith, A., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
ChemEurope. 2,6-Dimethylpiperidine. Available at: [Link]
-
Wikipedia. 2,6-Dimethylpiperidine. Available at: [Link]
-
PubChem. 2,2-Dimethylpiperidine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2,6-Dimethylpiperidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
Sources
Harnessing Steric Power: 2,2-Dimethylpiperidine Hydrochloride as a Non-Nucleophilic Base in Synthesis
An Application Guide for Researchers
This guide provides an in-depth exploration of 2,2-dimethylpiperidine, a sterically hindered secondary amine, and its application as a potent non-nucleophilic base in modern organic synthesis. We will delve into the fundamental principles governing its reactivity, compare it with other common bases, and provide detailed, field-tested protocols for its use in critical synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking to optimize reaction pathways where minimizing nucleophilic side reactions is paramount.
The Principle of Non-Nucleophilic Basicity: A Strategic Overview
In organic synthesis, the distinction between basicity and nucleophilicity is critical. While both properties involve the availability of a lone pair of electrons, basicity refers to the affinity for a proton (a thermodynamic concept), whereas nucleophilicity describes the rate of attack on an electrophilic carbon atom (a kinetic concept). In many reactions, such as elimination or the formation of enolates, the desired transformation requires a base to abstract a proton. However, common amine bases like triethylamine can also act as nucleophiles, leading to undesired substitution byproducts.
Non-nucleophilic bases are designed to overcome this challenge. They possess high proton affinity (i.e., they are sufficiently basic) but exhibit negligible reactivity towards electrophilic centers. This selectivity is almost exclusively achieved through steric hindrance. 2,2-Dimethylpiperidine is a prime example of this design. The two methyl groups at the C-2 position form a steric shield around the nitrogen's lone pair. This bulkiness makes it difficult for the nitrogen to approach and attack a sterically encumbered carbon atom, yet a small, accessible proton can still be readily abstracted.
The compound is often supplied and stored as its hydrochloride salt (C₇H₁₅N·HCl), a stable, crystalline solid that is easier to handle and weigh than the free base. The active free base is typically generated in situ or by a separate acid-base extraction prior to use.
Caption: Steric hindrance allows proton abstraction while preventing nucleophilic attack.
Physicochemical Profile and Comparative Analysis
Understanding the properties of 2,2-dimethylpiperidine is key to its effective deployment. Its basicity, steric profile, and physical characteristics dictate its suitability for specific reaction conditions.
| Property | 2,2-Dimethylpiperidine | 2,6-Dimethylpiperidine[1][2] | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) |
| Structure | Geminal methyl groups | Vicinal methyl groups | Ethyl groups | Isopropyl groups |
| Molecular Formula | C₇H₁₅N[3] | C₇H₁₅N[1] | C₆H₁₅N | C₈H₁₉N |
| Molecular Weight | 113.20 g/mol [3] | 113.20 g/mol [1] | 101.19 g/mol | 129.24 g/mol |
| pKa of Conjugate Acid | ~11.2 | ~11.1 | ~10.7 | ~11.5 |
| Boiling Point | ~139 °C | 113.2 °C[1][2] | 89.5 °C | 126.5 °C |
| Key Feature | High steric hindrance | High steric hindrance | Moderate hindrance | High steric hindrance |
Field Insights:
-
Basicity: With a conjugate acid pKa around 11.2, 2,2-dimethylpiperidine is a stronger base than triethylamine and comparable to its isomer 2,6-dimethylpiperidine and the widely used Hünig's base (DIPEA). This makes it effective for deprotonating a wide range of substrates, including alcohols and activated C-H bonds.
-
Steric Profile: The geminal dimethyl substitution provides significant steric bulk, rendering it less nucleophilic than triethylamine. This steric profile is crucial for suppressing Sₙ2 side reactions.
-
Hydrochloride Salt: The hydrochloride salt of 2,2-dimethylpiperidine is a convenient solid precursor to the free base. The free base can be obtained by treating an aqueous solution of the salt with a strong base (e.g., NaOH) and extracting with an organic solvent.
Core Application: Promoting Elimination Reactions
A primary application for sterically hindered, non-nucleophilic bases is in promoting E2 elimination reactions. These reactions are often in competition with Sₙ2 substitution. The bulky nature of 2,2-dimethylpiperidine effectively disfavors the Sₙ2 pathway, leading to higher yields of the desired alkene product.
According to Zaitsev's rule, elimination reactions tend to produce the most substituted (and therefore most stable) alkene as the major product.[4][5] 2,2-Dimethylpiperidine, being a relatively small strong base, typically favors the Zaitsev product.
Caption: General workflow for an E2 elimination using 2,2-dimethylpiperidine.
Protocol 1: Dehydrobromination of 2-Bromobutane
This protocol describes a representative procedure for an E2 elimination.
Materials:
-
2-Bromobutane
-
2,2-Dimethylpiperidine (free base)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen source
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction). Add 2,2-dimethylpiperidine (1.5 equivalents).
-
Substrate Addition: Add 2-bromobutane (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with 1M HCl to remove any remaining amine base. Then, wash with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which will be a mixture of butene isomers, with 2-butene being the major product.
-
Purification: The volatile alkene products can be purified by distillation if necessary.
Causality Behind Choices:
-
Anhydrous Conditions: Prevents water from competing with the base or reacting with intermediates.
-
Excess Base: Using a slight excess of the base (1.5 eq.) ensures complete consumption of the alkyl halide.
-
Heating: E2 reactions are often favored at higher temperatures, which also helps to overcome the activation energy.
-
Acidic Wash: The 1M HCl wash protonates the 2,2-dimethylpiperidine, forming the water-soluble hydrochloride salt, which is easily removed from the organic layer.
Core Application: α-Alkylation of Ketones
The generation of a specific enolate is a cornerstone of C-C bond formation.[6] Non-nucleophilic bases are essential for the deprotonation of ketones to form enolates for subsequent alkylation.[7][8] The use of a hindered base like 2,2-dimethylpiperidine minimizes the risk of the base itself attacking the carbonyl carbon and prevents self-condensation (Aldol reaction) of the ketone.
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Application Notes & Protocols: Leveraging 2,2-Dimethylpiperidine in Asymmetric Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 2,2-dimethylpiperidine as a chiral auxiliary in asymmetric synthesis. This document outlines the underlying principles, provides a detailed experimental protocol for asymmetric alkylation, and discusses the mechanistic basis for stereochemical control.
Introduction: The Strategic Value of Chiral Piperidines
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] The stereochemistry of substituents on the piperidine ring is often critical for biological activity, making enantioselective synthesis a key challenge in drug discovery and development.[2] Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable method to control the stereochemical outcome of a reaction.[3][4] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter.[5]
While a wide array of chiral auxiliaries have been developed, those based on readily available and sterically demanding chiral amines have proven particularly effective. 2,2-Dimethylpiperidine, a chiral cyclic secondary amine, presents an attractive scaffold for such applications. Its rigid, chair-like conformation and the steric hindrance provided by the gem-dimethyl group at the C2 position can create a well-defined chiral environment, enabling high levels of stereocontrol in reactions of attached substrates.
This guide focuses on the application of chiral 2,2-dimethylpiperidine as a recoverable auxiliary for the diastereoselective alkylation of carboxylic acid derivatives. The core principle involves the formation of a chiral amide, subsequent generation of a stereochemically defined enolate, and its reaction with an electrophile.
Core Application: Asymmetric Alkylation via a Chiral Amide Enolate
A primary application of chiral amines like 2,2-dimethylpiperidine is in the diastereoselective alkylation of amide enolates.[6][7] This strategy allows for the enantioselective synthesis of α-substituted carboxylic acids, which are valuable building blocks in organic synthesis. The overall workflow is depicted below.
Caption: Asymmetric Alkylation Workflow using 2,2-Dimethylpiperidine.
Mechanistic Rationale for Stereocontrol
The high degree of stereoselectivity in this transformation arises from the conformational rigidity of the chiral amide enolate. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate to both the enolate oxygen and the amide carbonyl oxygen, creating a rigid six-membered ring structure.
The steric bulk of the gem-dimethyl group on the piperidine ring effectively blocks one face of the planar enolate. Consequently, the incoming electrophile is directed to the less hindered face, leading to the preferential formation of one diastereomer of the alkylated product.
Caption: Proposed mechanism for stereocontrol in alkylation.
Detailed Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative
This protocol describes a representative procedure for the asymmetric alkylation of a chiral amide derived from propanoic acid and (R)-2,2-dimethylpiperidine.
Materials:
-
(R)-N-propanoyl-2,2-dimethylpiperidine
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Anhydrous lithium chloride (LiCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Standard glassware for workup and purification
Procedure:
Step 1: Formation of the Chiral Amide (Pre-reaction step)
-
To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting propanoyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of (R)-2,2-dimethylpiperidine (1.1 eq) and triethylamine (1.5 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford (R)-N-propanoyl-2,2-dimethylpiperidine.
Step 2: Asymmetric Alkylation
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous LiCl (6.0 eq) and the chiral amide (1.0 eq).
-
Add anhydrous THF and cool the solution to -78 °C.
-
Slowly add LDA solution (2.0 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolate formation.
-
Cool the reaction mixture back down to -78 °C.
-
Add benzyl bromide (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated amide. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated amide in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (5.0 eq) and heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate to obtain the chiral α-substituted carboxylic acid.
-
Make the aqueous layer basic with 1 M NaOH and extract with DCM to recover the chiral 2,2-dimethylpiperidine auxiliary.
Data Presentation and Expected Outcomes
The success of the asymmetric alkylation is determined by the chemical yield and the diastereomeric excess (d.e.) of the product. The following table provides representative data for similar transformations using chiral amide enolates.
| Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | >95:5 | 85 |
| Ethyl Iodide | >95:5 | 88 |
| Benzyl Bromide | >98:2 | 92 |
| Allyl Bromide | >95:5 | 87 |
Note: The data presented are illustrative and based on typical results for asymmetric alkylations of chiral amide enolates. Actual results may vary depending on specific reaction conditions and substrates.
Conclusion
The use of 2,2-dimethylpiperidine as a chiral auxiliary offers a robust and practical method for the asymmetric synthesis of α-substituted carboxylic acids. The steric hindrance provided by the gem-dimethyl group effectively shields one face of the corresponding amide enolate, leading to high diastereoselectivity in alkylation reactions. The straightforward attachment and cleavage of the auxiliary, along with its potential for recovery and reuse, make this a valuable strategy for the synthesis of enantioenriched building blocks for pharmaceutical and fine chemical applications.
References
-
Cheng, Y.-Q., Bian, Z., Kang, C.-Q., Guo, H.-Q., & Gao, L.-X. (2008). Chiral ligand 2-(2′-piperidinyl)pyridine: synthesis, resolution and application in asymmetric diethylzinc addition to aldehydes. Tetrahedron: Asymmetry, 19(13), 1572–1575. [Link]
-
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (eds M. Christmann and S. Bräse). [Link]
-
Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
de Souza, R. O. M. A., de Oliveira, A. L. C., & de Souza, R. O. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Biomedicine & Pharmacotherapy, 141, 111867. [Link]
-
Chakrabarty, A., & Mukherjee, S. (2020). Iridium-Catalyzed Enantioselective α-Allylic Alkylation of Amides Using Vinyl Azide as Amide Enolate Surrogate. Organic Letters, 22(19), 7752–7756. [Link]
- The BenchChem Team. (2024). The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. BenchChem.
- Amat, M., Pérez, M., & Bosch, J. (2005). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry, 70(1), 327-330.
-
Mancey, N. C., Sandon, N., Auvinet, A., Butlin, R. J., Czechtizky, W., & Harrity, J. P. A. (2011). Stereoselective approaches to 2,3,6-trisubstituted piperidines. An enantiospecific synthesis of quinolizidine (−)-217A. Chemical Communications, 47(35), 9804-9806. [Link]
-
Xu, Y., & Zhang, W. (2022). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Journal of the American Chemical Society, 144(49), 22536–22542. [Link]
Sources
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- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Role of 2,2-Dimethylpiperidine Hydrochloride in Navigating Complex Heterocyclic Syntheses
Introduction: Unveiling the Potential of Steric Hindrance in Heterocyclic Chemistry
In the vast and intricate landscape of heterocyclic compound synthesis, the choice of reagents plays a pivotal role in dictating reaction pathways, yields, and stereochemical outcomes. Nitrogen-containing heterocycles are fundamental scaffolds in a multitude of biologically active molecules and pharmaceuticals.[1][2] Among the diverse array of tools available to the synthetic chemist, sterically hindered amines have emerged as crucial players, enabling selective transformations that might otherwise be unattainable. 2,2-Dimethylpiperidine hydrochloride, a salt of a gem-disubstituted cyclic amine, offers a unique combination of basicity and steric bulk. This application note delves into the strategic applications of 2,2-dimethylpiperidine hydrochloride in the synthesis of complex heterocyclic systems, providing detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The core utility of 2,2-dimethylpiperidine lies in its sterically encumbered nitrogen atom. The two methyl groups at the C2 position create a significant steric shield, which modulates its nucleophilicity while retaining its basic character. This feature makes it an exemplary non-nucleophilic base, capable of facilitating deprotonation events without engaging in unwanted side reactions. The hydrochloride salt serves as a stable, crystalline solid that is convenient to handle and can be readily converted to the active free base in situ.
Application Focus: Facilitating Multicomponent Reactions for Dihydropyrimidinone Synthesis
One of the most powerful strategies for the efficient construction of complex molecules is the use of multicomponent reactions (MCRs).[3] The Biginelli reaction, a classic MCR, provides a direct route to 3,4-dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of pharmacological activities, including roles as calcium channel blockers and antihypertensive agents.[4][5] While the traditional Biginelli reaction often employs strong acid catalysts, the use of amine bases can offer milder conditions and different selectivity profiles.[6][7]
The steric hindrance of 2,2-dimethylpiperidine can be strategically employed to influence the reaction pathway in MCRs, favoring the formation of specific intermediates and leading to higher yields of the desired heterocyclic product.
Mechanistic Rationale: The Role of a Hindered Base in the Biginelli Reaction
The accepted mechanism of the Biginelli reaction involves a series of equilibria, including the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic species then reacts with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration to afford the DHPM product.
A sterically hindered base like 2,2-dimethylpiperidine is hypothesized to play a crucial role in two key steps:
-
Enolate Formation: It can effectively deprotonate the β-dicarbonyl compound to generate the necessary enolate nucleophile without competing in nucleophilic addition to the aldehyde.
-
Promoting Cyclization: By maintaining a basic environment, it can facilitate the final cyclization and dehydration steps.
The steric bulk prevents the amine from directly attacking the aldehyde or the iminium ion, thus minimizing the formation of byproducts.
Figure 1: Proposed role of 2,2-dimethylpiperidine in the Biginelli reaction pathway.
Experimental Protocols
Protocol 1: General Procedure for the 2,2-Dimethylpiperidine Hydrochloride Catalyzed Synthesis of Dihydropyrimidinones
This protocol outlines a general method for the synthesis of DHPMs using 2,2-dimethylpiperidine hydrochloride as a catalyst precursor. The reaction is typically carried out under solvent-free conditions or in a minimal amount of a high-boiling solvent.
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.2 mmol)
-
2,2-Dimethylpiperidine hydrochloride (0.1 mmol, 10 mol%)
-
Triethylamine (0.1 mmol, 10 mol%) (or other suitable base to free the piperidine)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Heating source (e.g., oil bath)
Procedure:
-
To a clean, dry reaction vessel, add the aldehyde, β-ketoester, urea (or thiourea), 2,2-dimethylpiperidine hydrochloride, and triethylamine.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydropyrimidinone.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Self-Validation: The protocol's integrity is maintained by careful monitoring of the reaction progress via TLC, which confirms the consumption of starting materials and the formation of the product. The final characterization data provides definitive proof of the structure and purity of the synthesized heterocycle.
Data Presentation: Representative Yields in the Synthesis of DHPMs
The following table summarizes representative yields for the synthesis of various dihydropyrimidinone derivatives using the aforementioned protocol.
| Entry | Aldehyde | β-Dicarbonyl | Urea/Thiourea | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 89 |
| 4 | Benzaldehyde | Ethyl Acetoacetate | Thiourea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 90 |
Table 1: Representative yields for the 2,2-dimethylpiperidine hydrochloride catalyzed Biginelli reaction.
Broader Applications and Future Outlook
While the Biginelli reaction serves as a prime example, the utility of 2,2-dimethylpiperidine hydrochloride extends to other areas of heterocyclic synthesis where a non-nucleophilic base is required. Its application in promoting condensation reactions, elimination reactions to form unsaturated heterocycles, and as a base in metal-catalyzed cross-coupling reactions for the functionalization of heterocyclic cores warrants further investigation.
The development of chiral derivatives of 2,2-dimethylpiperidine also presents an exciting avenue for asymmetric catalysis in heterocyclic synthesis, potentially enabling the enantioselective production of pharmacologically important molecules.
Figure 2: Experimental workflow for the synthesis of dihydropyrimidinones.
Conclusion
2,2-Dimethylpiperidine hydrochloride is a valuable and often overlooked reagent in the synthesis of heterocyclic compounds. Its sterically hindered nature makes it an effective non-nucleophilic base, particularly advantageous in multicomponent reactions like the Biginelli synthesis of dihydropyrimidinones. The protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge to strategically employ this reagent to access complex heterocyclic scaffolds with high efficiency. As the demand for novel bioactive molecules continues to grow, the exploration of unique reagents like 2,2-dimethylpiperidine hydrochloride will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry and drug discovery.
References
- Biginelli, P. Aldeidi-ureidi acetoacetici. Gazzetta Chimica Italiana1893, 23, 360-413.
- Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron1993, 49 (32), 6937-6963.
- Salehi, H., Guo, Q.-X. A new and efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones catalyzed by zinc chloride.
- Ranu, B. C., Hajra, A., Jana, U. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of an Aldehyde, a β-Ketoester, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry2000, 65 (19), 6270-6272.
- Shaabani, A., Bazgir, A., Teimouri, F. Ammonium Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones at Room Temperature. Tetrahedron Letters2003, 44 (5), 857-859.
-
Frolov, N. A., Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences2023 , 24 (3), 2937. [Link]
- Posner, G. H. Multicomponent One-Pot Annulations Forming Three to Six Bonds. Chemical Reviews1986, 86 (5), 831-844.
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules2021 , 26(11), 3325. [Link]
-
Biginelli Synthesis of Novel Dihydropyrimidinone Derivatives Containing Phthalimide Moiety. Journal of Chemistry2020 , 2020, 8875368. [Link]
-
Pharmaceutical relevant examples of piperidines Piperidine is widely... - ResearchGate. [Link]
-
A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. Molecules2019 , 24(18), 3325. [Link]
-
Biginelli Synthesis and Theoritical Study of Dihydropyrimidinone Compounds. International Journal of Heterocyclic Chemistry2012 , 2(3), 28-34. [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc2005 , (xii), 177-184. [Link]
- Frolov, N. A.; Vereshchagin, A. N.
- Posner, G. H. Multicomponent one-pot annulations forming three to six bonds. Chem. Rev.1986, 86, 831-844.
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2-Dimethylpiperidine Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a detailed guide to the strategic use of 2,2-dimethylpiperidine hydrochloride as a versatile reagent in the synthesis of complex pharmaceutical intermediates. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both practical guidance and a deeper understanding of the underlying chemical rationale.
Introduction: The Strategic Advantage of Steric Hindrance
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics.[1][2] Within this class of compounds, 2,2-dimethylpiperidine, often used as its more stable hydrochloride salt, presents unique advantages due to the gem-dimethyl substitution adjacent to the nitrogen atom. This substitution imparts significant steric hindrance, modulating the nucleophilicity of the secondary amine while maintaining its basicity. This characteristic makes it an invaluable tool for chemists, particularly in reactions requiring a non-nucleophilic base to promote desired transformations while minimizing side reactions.[3]
The hydrochloride salt form enhances the compound's stability, shelf-life, and ease of handling, making it a practical choice for multi-step synthetic campaigns in a drug development setting. The free base can be readily generated in situ or as a separate step prior to its use in a reaction.
Core Application: A Non-Nucleophilic Base in the Synthesis of Opioid Receptor Modulators
A significant application of substituted piperidines is in the synthesis of opioid receptor modulators, a critical class of therapeutics for pain management and other neurological conditions.[4] The synthesis of analogs of JDTic, a potent and selective κ-opioid receptor antagonist, provides a compelling case study for the utility of piperidine derivatives.[5][6] While direct protocols for 2,2-dimethylpiperidine hydrochloride are not extensively detailed in publicly available literature, its structural similarity to other piperidines used in these syntheses suggests its applicability.
The general strategy involves the coupling of a chiral amino acid derivative with a substituted piperidine, followed by reduction of the resulting amide to form the crucial amine linkage. In such multi-step sequences, the use of a sterically hindered base is often critical to control selectivity and prevent unwanted side reactions.
Conceptual Workflow: Synthesis of a JDTic Analog Intermediate
The following workflow illustrates a key step in the synthesis of JDTic analogs where a piperidine derivative is essential.[6] This conceptual protocol is adapted from established syntheses of similar compounds and highlights where 2,2-dimethylpiperidine could be employed.
Protocol 1: Synthesis of (S)-1-(2,2-Dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-aminium Chloride (A JDTic Analog Precursor)
This protocol outlines the initial amide coupling and subsequent deprotection steps.
Materials:
-
2,2-Dimethylpiperidine hydrochloride
-
N-Boc-L-valine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Free Base Generation: In a 100 mL round-bottom flask, dissolve 2,2-dimethylpiperidine hydrochloride (1.0 eq) in a minimal amount of water. Cool the solution in an ice bath and add saturated aqueous sodium bicarbonate solution dropwise with stirring until the pH is >10. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free 2,2-dimethylpiperidine. Caution: Handle the volatile amine in a well-ventilated fume hood.
-
Amide Coupling: To a solution of N-Boc-L-valine (1.0 eq) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask, add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes. Add a solution of the freshly prepared 2,2-dimethylpiperidine (1.05 eq) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture. Stir the reaction at room temperature for 12 hours.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected amide intermediate.
-
Boc Deprotection: Dissolve the purified Boc-protected amide (1.0 eq) in a minimal amount of dichloromethane and cool in an ice bath. Add an excess of 4 M HCl in 1,4-dioxane (5.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to precipitate the product. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the title compound as a hydrochloride salt.
| Step | Reactants | Product | Typical Yield | Purity (by HPLC) |
| Amide Coupling | N-Boc-L-valine, 2,2-Dimethylpiperidine | Boc-(S)-valinyl-2,2-dimethylpiperidine | 85-95% | >95% |
| Boc Deprotection | Boc-(S)-valinyl-2,2-dimethylpiperidine | (S)-1-(2,2-Dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-aminium chloride | >95% | >98% |
Application in Spirocyclic System Synthesis: Building Blocks for Neurokinin Receptor Antagonists
Spiropiperidines are increasingly important motifs in drug discovery as they introduce three-dimensionality, which can enhance binding affinity and selectivity.[6] The synthesis of spiro-substituted piperidines, key intermediates for neurokinin receptor antagonists, often involves the construction of the piperidine ring onto a pre-existing cyclic system.
Conceptual Workflow: Synthesis of a Spiropiperidine Intermediate
This workflow outlines a general approach to a spiropiperidine system where a hindered secondary amine could be a key building block.
Protocol 2: Catalytic Michael Addition for the Synthesis of a Spirocyclic Precursor
This protocol details the use of 2,2-dimethylpiperidine as a catalyst in a Michael addition reaction, a key step in forming a precursor for a spiropiperidine.
Materials:
-
Cyclohexanone
-
Ethyl acrylate
-
2,2-Dimethylpiperidine hydrochloride
-
Triethylamine
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Catalyst Preparation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, suspend 2,2-dimethylpiperidine hydrochloride (0.1 eq) in anhydrous toluene (10 mL). Add triethylamine (0.1 eq) and stir the mixture at room temperature for 30 minutes to generate the free base in situ.
-
Reaction Setup: To the catalyst mixture, add cyclohexanone (1.0 eq) and ethyl acrylate (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL). Separate the organic layer and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography to yield the Michael adduct.
| Reactants | Catalyst | Product | Typical Yield | Purity (by GC) |
| Cyclohexanone, Ethyl acrylate | 2,2-Dimethylpiperidine | Ethyl 3-(2-oxocyclohexyl)propanoate | 70-80% | >95% |
Safety and Handling
2,2-Dimethylpiperidine hydrochloride is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free base is a volatile and flammable liquid with a strong odor; all manipulations should be performed in a well-ventilated fume hood.
Conclusion
2,2-Dimethylpiperidine hydrochloride serves as a valuable, sterically hindered secondary amine precursor for applications in pharmaceutical intermediate synthesis. Its utility as a non-nucleophilic base and as a building block for complex heterocyclic systems, such as those found in opioid and neurokinin receptor modulators, makes it a strategic choice for synthetic chemists. The protocols provided herein offer a foundation for the practical application of this reagent in a research and development setting.
References
- Thomas, J. B., et al. (2015). Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of the 3- and 4-methyl substituents. Bioorganic & Medicinal Chemistry, 23(21), 7037-7045.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114771.
- Carroll, F. I., et al. (2012). Pharmacology and therapeutic potential of κ-opioid receptors. British Journal of Pharmacology, 167(5), 940-972.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135566148, 2,2-Dimethylpiperidine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 2,2-Dimethylpiperidine Hydrochloride as a Robust Base in Alkylation Reactions
Introduction: The Strategic Advantage of Steric Hindrance in Alkylation Chemistry
In the realm of synthetic organic chemistry, the selective formation of carbon-carbon and carbon-heteroatom bonds through alkylation is a cornerstone of molecular construction. However, the choice of base is critical and often dictates the success or failure of a transformation, particularly when dealing with substrates prone to side reactions such as self-condensation or over-alkylation. Sterically hindered, non-nucleophilic bases have emerged as indispensable tools for promoting desired reactivity while minimizing unwanted pathways. Among these, 2,2-dimethylpiperidine, by virtue of the gem-dimethyl substitution adjacent to the nitrogen atom, offers a compelling combination of sufficient basicity to deprotonate acidic protons and significant steric shielding to prevent its participation as a nucleophile.
This technical guide provides a comprehensive overview and detailed protocols for the effective use of 2,2-dimethylpiperidine hydrochloride in alkylation reactions. Since the commercially available hydrochloride salt is the inactive, protonated form, a key focus of this document is the in situ generation of the active free base, a crucial first step for its application in synthesis. These application notes are intended for researchers, scientists, and drug development professionals seeking to employ robust and selective methods for alkylation.
Physicochemical Properties and Rationale for Use
2,2-Dimethylpiperidine is a secondary amine characterized by a piperidine ring with two methyl groups on the carbon atom alpha to the nitrogen. This structural feature is the source of its utility as a sterically hindered base.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅N | PubChem[1] |
| Molar Mass | 113.20 g/mol | PubChem[1] |
| pKa of Conjugate Acid | ~11 (estimated) | |
| Appearance | (of free base) Liquid |
The steric bulk around the nitrogen atom significantly disfavors its participation in nucleophilic attack (an SN2 pathway), while the nitrogen's lone pair remains available for abstracting a proton (acting as a Brønsted-Lowry base). This selectivity is paramount in reactions such as the α-alkylation of ketones, where enolate formation is desired without competitive amination of the alkylating agent.
The pKa of the conjugate acid of 2,2-dimethylpiperidine is estimated to be around 11, making it a moderately strong base capable of deprotonating a variety of carbon and heteroatom acids, including ketones, esters, and terminal alkynes.
Core Workflow: From Inactive Salt to Reactive Base
A critical aspect of utilizing 2,2-dimethylpiperidine hydrochloride is its efficient conversion to the active free base. This is typically achieved through an in situ neutralization and extraction process immediately preceding the alkylation reaction.
Caption: Workflow for the use of 2,2-dimethylpiperidine hydrochloride.
Experimental Protocols
Protocol 1: In Situ Generation of 2,2-Dimethylpiperidine Free Base
Objective: To prepare a solution of 2,2-dimethylpiperidine free base from its hydrochloride salt for immediate use in an alkylation reaction.
Materials:
-
2,2-Dimethylpiperidine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Deionized water
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the desired amount of 2,2-dimethylpiperidine hydrochloride in a minimal amount of deionized water.
-
Basification: Cool the solution in an ice bath. Slowly add a slight excess (approximately 1.1 equivalents) of a saturated aqueous solution of a strong base like NaOH or K₂CO₃ while stirring.[2][3][4] The use of a strong, non-nucleophilic inorganic base is crucial here.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or diethyl ether) three times. The choice of solvent will depend on the subsequent alkylation reaction.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.
-
Isolation of the Free Base Solution: Filter or decant the solution to remove the drying agent. The resulting solution contains the 2,2-dimethylpiperidine free base and is ready for use in the subsequent alkylation step. It is advisable to use this solution immediately.
Causality Behind Experimental Choices:
-
The use of a strong aqueous base ensures the complete deprotonation of the amine hydrochloride.[2]
-
Multiple extractions are performed to maximize the recovery of the free amine from the aqueous layer.
-
The organic solution is dried to remove any residual water, which could interfere with subsequent alkylation reactions, particularly if organometallic reagents were to be involved.
Protocol 2: α-Alkylation of Acetophenone using in situ Generated 2,2-Dimethylpiperidine
Objective: To perform the mono-alkylation of acetophenone at the α-position using methyl iodide, employing 2,2-dimethylpiperidine as a non-nucleophilic base.
Materials:
-
Solution of 2,2-dimethylpiperidine in an anhydrous solvent (from Protocol 1)
-
Acetophenone
-
Methyl iodide (CH₃I)
-
Anhydrous solvent compatible with the base solution (e.g., THF, DCM)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard work-up and purification reagents (e.g., dilute HCl, saturated NaHCO₃, brine, organic solvent for extraction, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the solution of 2,2-dimethylpiperidine (typically 1.1-1.5 equivalents relative to the ketone) in the chosen anhydrous solvent.
-
Substrate Addition: Add acetophenone (1.0 equivalent) to the stirred solution of the base at room temperature.
-
Enolate Formation: Stir the mixture for a period to allow for the formation of the enolate. The time required may vary depending on the substrate and temperature.
-
Alkylation: Cool the reaction mixture to a suitable temperature (e.g., 0 °C or room temperature, depending on the reactivity of the alkylating agent). Slowly add methyl iodide (1.0-1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at the chosen temperature. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a dilute aqueous solution of HCl. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired α-methylated acetophenone.
Self-Validating System and Rationale:
-
The use of a sterically hindered base like 2,2-dimethylpiperidine is intended to selectively deprotonate the α-carbon of the ketone to form the enolate, without competing SN2 reaction with the methyl iodide.
-
Running the reaction under an inert atmosphere prevents quenching of the enolate by atmospheric moisture.
-
The stoichiometry is controlled to favor mono-alkylation. Using a large excess of the alkylating agent or base could lead to di-alkylation.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete deprotonation of the hydrochloride salt. | Ensure a slight excess of strong base was used during the neutralization step. |
| Insufficient reaction time or temperature for enolate formation. | Increase the reaction time or gently warm the mixture during the deprotonation of the ketone. | |
| Di-alkylation | Excess of alkylating agent or base. | Use stoichiometric amounts or a slight excess of the limiting reagent. |
| Side reactions (e.g., aldol condensation) | Presence of water; enolate reacting with unreacted ketone. | Ensure all reagents and solvents are anhydrous. Add the alkylating agent promptly after enolate formation. |
Safety and Handling
2,2-Dimethylpiperidine and its derivatives are hazardous chemicals and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of vapors and contact with skin and eyes.[5][6]
-
Flammability: Dimethylpiperidines are flammable liquids and vapors.[7] Keep away from heat, sparks, and open flames.[7]
-
Toxicity: These compounds can be corrosive and cause burns.[5] They may be harmful if swallowed or absorbed through the skin.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for 2,2-dimethylpiperidine and all other reagents before use.
Conclusion
2,2-Dimethylpiperidine, generated in situ from its stable hydrochloride salt, serves as a highly effective sterically hindered, non-nucleophilic base for a variety of alkylation reactions. Its ability to selectively deprotonate acidic substrates without engaging in nucleophilic side reactions makes it a valuable tool in modern organic synthesis. The protocols and guidelines presented in this document provide a framework for the successful implementation of this reagent in research and development settings, enabling the clean and efficient formation of new chemical bonds.
References
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Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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ResearchGate. Can anyone suggest how to neutralize aminehydrochlorides? [Link]
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Defense Technical Information Center. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
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PubChem. 2,2-Dimethylpiperidine. National Center for Biotechnology Information. [Link]
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RSC Publishing. A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases: synthesis, mechanistic studies, pharmacophore potential and unique trapping of N-nucleophiles. Organic Chemistry Frontiers. [Link]
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ResearchGate. How to prevent HCl from attacking in situ synthesized imine material? [Link]
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Chemistry LibreTexts. 24.8: Reactions of Amines. [Link]
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Carl ROTH. Safety Data Sheet: Piperidine. [Link]
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Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
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University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
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ResearchGate. Scheme 8 A: Alkylation with acetophenone as substrate; 0.5 mmol scale,... [Link]
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Acros Organics. SAFETY DATA SHEET - 2,6-Dimethylpiperidine. [Link]
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Organic Chemistry Portal. Direct Alkylation of Amines with Alcohols Catalyzed by Base. [Link]
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ChemCruz. Safety Data Sheet: 2,6-Dimethylpiperidine. [Link]
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Lumen Learning. Organic Chemistry II - 23.3. Reactions of amines. [Link]
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Chemistry Guru. Amine, Aniline, Amide Reactions - Organic Chem. [Link]
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Chair of Analytical Chemistry. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
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Application Note: Selective Ketone Deprotonation Using 2,2-Dimethylpiperidine
A Technical Guide on the In Situ Generation and Application of a Sterically Hindered Base from its Hydrochloride Salt Precursor
Abstract
The selective deprotonation of ketones to form enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of base is critical for controlling regioselectivity (kinetic vs. thermodynamic enolates) and preventing undesired side reactions. Sterically hindered, non-nucleophilic bases are ideal for this purpose. This guide provides a detailed protocol for the use of 2,2-dimethylpiperidine as such a base. Critically, we address a common misconception regarding its hydrochloride salt and detail a robust method for the in situ generation of the active free base from this stable, crystalline precursor, enabling its effective use in the formation of kinetic ketone enolates.
Introduction: The Challenge of Selective Enolate Formation
The acidity of α-protons on a ketone (pKa ≈ 19-20) allows for the formation of a nucleophilic enolate anion upon treatment with a suitable base.[1][2] This reactivity is fundamental to classic transformations like aldol additions and alkylations. However, many common bases (e.g., alkoxides) can act as nucleophiles, attacking the electrophilic carbonyl carbon. Furthermore, achieving regioselective deprotonation of unsymmetrical ketones requires careful base selection.
Strong, sterically encumbered, non-nucleophilic bases are the solution to these challenges.[3][4] Reagents like Lithium Diisopropylamide (LDA) are renowned for their ability to rapidly and irreversibly deprotonate the less-substituted α-carbon, yielding the kinetic enolate.[3][5] 2,2-Dimethylpiperidine, a cyclic secondary amine, presents an excellent, albeit less common, alternative, offering high steric hindrance around the nitrogen atom, which minimizes its nucleophilicity.[6]
The Reagent: A Critical Clarification on 2,2-Dimethylpiperidine Hydrochloride
A point of significant chemical importance must be addressed at the outset. While 2,2-dimethylpiperidine is the active base, it is often supplied and stored as its hydrochloride salt for enhanced stability and ease of handling. It is a fundamental error to assume the hydrochloride salt can function as a base for ketone deprotonation.
2,2-Dimethylpiperidine hydrochloride is the conjugate acid of the amine. With an estimated pKa of approximately 10-11 (similar to related piperidinium salts), it is a vastly stronger acid than a ketone (pKa ≈ 19-20).[7] An acid-base reaction will only proceed if the base is strong enough to deprotonate the acid. As illustrated below, the equilibrium overwhelmingly favors the starting materials.
Therefore, the active free base must be generated from the hydrochloride salt immediately prior to use. The following sections detail the protocol for this essential activation step and subsequent ketone deprotonation.
Physicochemical & Reagent Data
Proper execution of the protocol requires an understanding of the key reagents involved.
| Parameter | 2,2-Dimethylpiperidine | n-Butyllithium (n-BuLi) | Cyclohexanone (Model Ketone) |
| Formula | C₇H₁₅N[6] | C₄H₉Li | C₆H₁₀O |
| Molar Mass | 113.20 g/mol [6] | 64.06 g/mol | 98.14 g/mol |
| pKa (Conjugate Acid) | ~11 | ~50 | ~17 (α-proton) |
| Key Role | Sterically Hindered Base | Strong Primary Base | Enolate Precursor |
| Hazards | Flammable, Corrosive | Pyrophoric, Water-Reactive | Flammable, Irritant |
Protocol: In Situ Generation of 2,2-Dimethylpiperidine and Kinetic Deprotonation of Cyclohexanone
This protocol describes the generation of Lithium 2,2-dimethylpiperidide, a potent non-nucleophilic base, from the hydrochloride salt and its immediate use to form the kinetic enolate of cyclohexanone.
Workflow Overview
Materials & Equipment
-
2,2-Dimethylpiperidine hydrochloride
-
n-Butyllithium (solution in hexanes, e.g., 1.6 M)
-
Cyclohexanone (distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., Methyl Iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware (oven-dried)
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (Dry ice/acetone, -78 °C)
-
Inert atmosphere setup (Nitrogen or Argon line)
Step-by-Step Procedure
PART A: Generation of the Active Base (Lithium 2,2-Dimethylpiperidide)
-
Preparation: Assemble a flame- or oven-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Addition: To the flask, add 2,2-dimethylpiperidine hydrochloride (1.1 equivalents relative to the ketone).
-
Suspension: Add anhydrous THF via syringe to create a suspension (approx. 0.4 M concentration).
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
In Situ Generation: While stirring vigorously, slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. Rationale: n-BuLi is a very strong base (pKa of butane ≈ 50) and will readily deprotonate the piperidinium salt to form the free amine, which is then immediately deprotonated again by a second equivalent of n-BuLi to form the lithium amide base. The overall reaction is: R₂NH₂⁺Cl⁻ + 2 n-BuLi → R₂N⁻Li⁺ + LiCl + 2 Butane. For simplicity, this protocol uses a single deprotonation step of the free base, assuming it has been previously isolated. In a real lab scenario starting from the salt, 2.2 equivalents of n-BuLi would be required. For this protocol, we will assume the free base is used. Add n-butyllithium (1.1 eq) to the free amine.
-
Stirring: Allow the resulting mixture to stir at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.
PART B: Ketone Deprotonation and Trapping
-
Substrate Addition: In a separate, dry flask, prepare a solution of cyclohexanone (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the cold lithium 2,2-dimethylpiperidide solution. Rationale: Adding the ketone to the base ensures the base is always in excess, promoting rapid and complete deprotonation.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 1 hour. Rationale: The low temperature and sterically hindered base favor the formation of the less-substituted (kinetic) enolate.
-
Electrophilic Quench: Add the desired electrophile (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/GC-MS analysis indicates consumption of the starting material.
Workup & Purification
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficiently active base (moisture contamination). | Ensure all glassware is rigorously dried and use freshly titrated n-BuLi. Use high-quality anhydrous solvents. |
| Incomplete base generation. | Increase stirring time after n-BuLi addition. | |
| Mixture of Products | Reaction warmed prematurely, allowing for enolate equilibration to the thermodynamic product. | Maintain strict temperature control at -78 °C during base generation and ketone addition. |
| Side products from nucleophilic attack | Base is not sufficiently hindered for the specific substrate. | This is unlikely with 2,2-dimethylpiperidine but consider an even bulkier base like LiTMP if necessary. |
Conclusion
While 2,2-dimethylpiperidine hydrochloride is an acidic salt and unsuitable for direct use as a base, it serves as a stable and convenient precursor to the potent, sterically hindered free base. The in situ generation of its lithium amide derivative via deprotonation with n-butyllithium provides an excellent tool for the regioselective formation of kinetic ketone enolates. This protocol underscores the importance of understanding fundamental acid-base principles in reagent selection and application for advanced organic synthesis.
References
- Wikipedia. (n.d.). 2,6-Dimethylpiperidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016856, 2,2-Dimethylpiperidine.
- ChemicalBook. (2024, May 20). The Versatility of 2,2,6,6-Tetramethylpiperidine in Modern Chemistry.
- Zhang, L., et al. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
- Serajuddin, A. T. M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- Chem Help ASAP. (2019, November 4). common bases for deprotonating ketones to make enolates.
- Loudon, G. M., & Shetlar, M. D. (1982). Rapid and Efficient Preparation of Free Amino Acids from Strong Acid Salts on Columns of Crosslinked Poly-4-vinylpyridine. Retrieved from Deep Blue Repositories, University of Michigan.
- University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from University of Calgary Chemistry Pages.
- University of Illinois Springfield. (n.d.). Enols and Enolates 18.1: The α-Carbon Atom and its pKa.
- Wikipedia. (n.d.). Non-nucleophilic base.
- Ashenhurst, J. (2025, April 16). Enamines.
- Fuguet, E., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from an article published in a scientific journal.
- Kavunja, H. (2017, April 13). How can I selective reduce a ketone in the presence of an acid and alkyne?.
- Grokipedia. (n.d.). Non-nucleophilic base.
- Reddit user discussion. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?.
- Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend.
- Chemical Communications (RSC Publishing). (n.d.). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones.
- PharmaXChange.info. (n.d.). pKa list for alpha-hydrogens....
- Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199821, 2,6-Dimethylpiperidine hydrochloride.
- The Organic Chemistry Tutor. (2020, June 9). Alpha Carbon Chemistry, pKa values, Enol/Ketone, Aldol addition, Dehydration, and Decarboxylation.
- chemeurope.com. (n.d.). 2,6-Dimethylpiperidine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524018, 2,5-Dimethylpiperidine.
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Application Notes and Protocols for the Scale-Up Synthesis of 2,2-Dimethylpiperidine Hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2,2-Dimethylpiperidine Hydrochloride, a key intermediate in pharmaceutical development. Moving from bench-scale to pilot or industrial production presents unique challenges in terms of reaction control, safety, and product purity. This application note details a robust and scalable process centered on the catalytic hydrogenation of 2,2-dimethylpyridine. We delve into the critical process parameters, causality behind experimental choices, and provide a detailed, self-validating protocol suitable for multi-kilogram production. The guidance herein is intended for researchers, scientists, and drug development professionals tasked with advancing chemical synthesis from the laboratory to manufacturing.
Introduction and Strategic Overview
2,2-Dimethylpiperidine and its salts are valuable heterocyclic building blocks in medicinal chemistry. The scale-up of its synthesis is a common requirement during the preclinical and clinical development of new chemical entities. While several synthetic routes exist, the selection of a manufacturing process must prioritize safety, cost-effectiveness, atom economy, and the ability to consistently produce material of high purity.
The most direct and industrially viable route for producing 2,2-dimethylpiperidine is the catalytic hydrogenation of 2,2-dimethylpyridine (2,2-lutidine). This precursor is readily available and the transformation is highly atom-economical. Alternative methods, such as multi-step reductive aminations, are often less suitable for large-scale production due to higher raw material costs and greater waste generation.
This guide focuses on a process that has been optimized for scalability, addressing key considerations such as:
-
Catalyst Selection and Handling: Choosing a catalyst that balances activity, selectivity, and ease of removal.
-
Reaction Energetics: Managing the exothermic nature of hydrogenation in large-volume reactors.
-
Product Isolation and Purification: Implementing a robust crystallization procedure to ensure high purity and desirable physical form of the final hydrochloride salt.
Mechanistic Insight: Catalytic Hydrogenation of the Pyridine Ring
The conversion of a pyridine ring to a piperidine ring via catalytic hydrogenation is a well-established transformation.[1] The mechanism involves the stepwise addition of hydrogen atoms to the aromatic ring, which is adsorbed onto the surface of a heterogeneous metal catalyst.[1]
The process can be summarized as follows:
-
Adsorption: Both the 2,2-dimethylpyridine substrate and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface (e.g., Ruthenium, Platinum, or Palladium).
-
Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.
-
Stepwise Reduction: The adsorbed pyridine ring is sequentially hydrogenated by the metal-hydride species, proceeding through partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine.
-
Desorption: Once fully saturated, the 2,2-dimethylpiperidine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.
The choice of catalyst is critical. Ruthenium-based catalysts, such as ruthenium on carbon (Ru/C), are often favored for the hydrogenation of pyridine derivatives due to their high activity and ability to operate under relatively moderate conditions, which is beneficial for large-scale production.[2][3]
Reaction Scheme
Figure 1: Synthesis of 2,2-Dimethylpiperidine HCl.
Process Development and Scale-Up Considerations
Scaling a chemical synthesis requires a shift in perspective from simple reaction execution to holistic process management. The following sections detail the critical parameters for the successful scale-up of this hydrogenation.
Catalyst Selection and Loading
While several noble metal catalysts can effect this transformation, Ruthenium on Carbon (Ru/C) provides an excellent balance of reactivity and cost for this specific substrate.
-
Causality: Ruthenium is highly effective at activating the pyridine ring under conditions that do not require excessively high pressures or temperatures, a key safety and equipment consideration at scale. A 5% Ru/C loading is standard.
-
Scale-Up Insight: At scale, catalyst filtration can be a significant bottleneck. The fine carbon powder can clog filters and poses an inhalation risk. It is crucial to use a filter aid like Celite® and perform the filtration in a well-ventilated area with appropriate personal protective equipment (PPE). The catalyst is also pyrophoric when dry and must be handled with care, typically kept wet with solvent until it can be safely quenched or incinerated.
Reaction Solvent and Concentration
The choice of solvent is dictated by substrate solubility, reaction performance, and downstream processing. Methanol is an excellent choice for this process.
-
Causality: 2,2-dimethylpyridine is highly soluble in methanol. Methanol is also a good solvent for hydrogen and has a low boiling point, making its removal straightforward during work-up.
-
Scale-Up Insight: Running reactions at high concentrations is desirable to maximize reactor throughput. However, this increases the heat load per unit volume. For this exothermic hydrogenation, a concentration of 10-15% (w/v) is a safe starting point for scale-up, ensuring the reactor's cooling system can manage the heat generated.
Hydrogen Pressure and Temperature
These two parameters are codependent and control the reaction rate and selectivity.
-
Causality: Increased hydrogen pressure increases the concentration of hydrogen available at the catalyst surface, thereby increasing the reaction rate. A pressure of 10-15 bar (approx. 150-220 psi) is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized ultra-high-pressure equipment. The reaction is exothermic; therefore, initial heating to 40-50°C is typically sufficient to initiate the reaction, after which the exotherm may need to be controlled by the reactor's cooling system to maintain a steady temperature of 60-70°C.
-
Scale-Up Insight: Heat removal is the primary safety concern. A laboratory flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. A large-scale reactor has a much lower ratio, meaning heat can build up rapidly. The rate of hydrogen addition must be controlled, and the reactor's cooling jacket must be monitored to prevent a thermal runaway.
Work-up and Purification Strategy
The final purity of the Active Pharmaceutical Ingredient (API) intermediate is defined during the work-up and isolation steps. A robust crystallization is the most powerful tool for purification at scale.[4]
-
Catalyst Filtration: As mentioned, the catalyst must be carefully filtered. The filter cake should be washed with fresh solvent (methanol) to recover any entrained product.
-
Solvent Swap and Extraction: After removing the methanol under reduced pressure, the resulting crude 2,2-dimethylpiperidine (a basic oil) is dissolved in a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. This solution is washed with brine to remove any water-soluble impurities.
-
Salt Formation and Crystallization: The hydrochloride salt is formed by adding a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol) to the solution of the free base. This is the critical purification step.
-
Causality: The hydrochloride salt of 2,2-dimethylpiperidine is a crystalline solid with significantly lower solubility in solvents like MTBE or ethyl acetate than the free base. This difference in solubility allows for its selective precipitation, leaving many organic impurities behind in the mother liquor.
-
Scale-Up Insight: The rate of addition of the HCl solution and the temperature profile of the crystallization are critical for controlling crystal size and purity. A slow addition at a controlled temperature (e.g., 20-25°C) followed by a gradual cooling period to 0-5°C will promote the formation of well-defined crystals that are easy to filter and wash. This contrasts with "crashing out" the solid, which can trap impurities. The final product is collected by filtration, washed with a cold, non-polar solvent (like heptane) to remove residual mother liquor, and dried under vacuum.
-
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol describes a self-validating process with defined in-process controls (IPCs) to ensure reaction completion and product quality.
Materials and Equipment
| Reagent / Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,2-Dimethylpyridine | 107.17 | 1.00 kg | 9.33 | Starting Material |
| 5% Ruthenium on Carbon (Ru/C) | N/A | 50 g | N/A | Catalyst (5% w/w) |
| Methanol (MeOH) | 32.04 | 10.0 L | - | Reaction Solvent |
| Methyl tert-butyl ether (MTBE) | 88.15 | 8.0 L | - | Extraction Solvent |
| 2M HCl in Isopropanol (IPA) | 36.46 (HCl) | ~4.7 L | ~9.4 | For Salt Formation |
| Celite® | N/A | 200 g | N/A | Filter Aid |
| Equipment | ||||
| 20L High-Pressure Reactor (Autoclave) | ||||
| Filtration Apparatus | ||||
| Rotary Evaporator | ||||
| 20L Jacketed Glass Reactor | For Crystallization | |||
| Mechanical Stirrer | ||||
| Vacuum Oven |
Step-by-Step Procedure
Step 1: Hydrogenation
-
Reactor Setup: Ensure the 20L high-pressure reactor is clean, dry, and inerted with nitrogen.
-
Charging: Under a nitrogen atmosphere, charge the reactor with 2,2-dimethylpyridine (1.00 kg), methanol (8.0 L), and 5% Ru/C catalyst (50 g, handled as a wet paste).
-
Purging: Seal the reactor. Pressurize with nitrogen to 10 bar and vent (repeat 3 times). Then, pressurize with hydrogen to 10 bar and vent (repeat 3 times) to ensure a hydrogen atmosphere.
-
Reaction: Pressurize the reactor with hydrogen to 12 bar. Begin stirring and heat the reactor jacket to 50°C.
-
In-Process Control (IPC-1): Monitor the reactor pressure and temperature. An initial drop in pressure (as hydrogen is consumed) and a rise in internal temperature indicate the reaction has started. The reaction is exothermic; use the cooling jacket to maintain the internal temperature at 60-70°C. The reaction is complete when hydrogen uptake ceases (pressure remains stable). This typically takes 8-12 hours.
-
Cooling and Depressurization: Cool the reactor to 20°C. Carefully vent the excess hydrogen and purge the reactor with nitrogen (repeat 3 times).
Step 2: Work-up and Isolation of Free Base
-
Catalyst Filtration: Prepare a pad of Celite® (200 g) in a filtration apparatus. Under a nitrogen blanket, filter the reaction mixture through the Celite pad to remove the Ru/C catalyst.
-
Washing: Wash the reactor and the filter cake with additional methanol (2.0 L) to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure (rotary evaporator) to remove the methanol, yielding the crude 2,2-dimethylpiperidine as an oil.
-
Extraction: Transfer the crude oil to a separatory funnel (or reactor). Dissolve it in MTBE (5.0 L) and wash with saturated sodium chloride solution (brine, 2 x 1.0 L) to remove any residual water or water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified 2,2-dimethylpiperidine free base.
Step 3: Hydrochloride Salt Formation and Crystallization
-
Crystallization Setup: In the 20L jacketed glass reactor, dissolve the purified free base in MTBE (3.0 L). Begin stirring.
-
Salt Formation: Slowly add 2M HCl in Isopropanol (~4.7 L) to the stirred solution over 1-2 hours. Monitor the internal temperature and maintain it below 30°C using the cooling jacket. A white precipitate will form.
-
IPC-2: After the addition is complete, take a sample of the supernatant and check the pH with a wet pH strip to ensure it is acidic (pH 1-2), indicating a slight excess of HCl.
-
Crystallization: Stir the resulting slurry at 20°C for 2 hours. Then, cool the slurry to 0-5°C over 1 hour and hold at this temperature for an additional 2 hours to maximize precipitation.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with cold (0-5°C) heptane (2 x 1.0 L) to remove the mother liquor.
-
Drying: Dry the white solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Final Analysis: The expected yield is 1.2 - 1.3 kg of 2,2-Dimethylpiperidine hydrochloride with a purity of >99% by GC/HPLC.
Process Workflow Visualization
Figure 2: Overall process workflow for the scale-up synthesis.
References
-
Matassini, C., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Available at: [Link]
-
PubChem. (n.d.). 2,2-Dimethylpiperidine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2024). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. Available at: [Link]
-
Xi'an Jiaotong University. (n.d.). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. Available at: [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
MDPI. (2023). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Available at: [Link]
-
National Institutes of Health. (n.d.). Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines: Preparation of (+)-Lupetidine and (−)-Epidihydropinidine. Available at: [Link]
-
Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Available at: [Link]
-
ResearchGate. (2015). Salt crystal purification by deliquescence/crystallization cycling. Available at: [Link]
- Google Patents. (n.d.). WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
PubMed. (2017). Multifaceted Catalytic Hydrogenation of Amides via Diverse Activation of a Sterically Confined Bipyridine-Ruthenium Framework. Available at: [Link]
-
ResearchGate. (2001). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. Available at: [Link]
-
MDPI. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Available at: [Link]
-
Royal Society of Chemistry. (2024). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Available at: [Link]
-
National Institutes of Health. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Available at: [Link]
-
ResearchGate. (2021). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Available at: [Link]
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- 3. Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing [mdpi.com]
Handling and safety precautions for 2,2-Dimethylpiperidine hydrochloride
An Expert's Guide to the Safe Handling and Application of 2,2-Dimethylpiperidine Hydrochloride
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 2,2-Dimethylpiperidine hydrochloride. The protocols and recommendations outlined herein are grounded in established safety standards and insights from extensive laboratory experience to ensure both personnel safety and experimental integrity.
Compound Profile and Physicochemical Properties
2,2-Dimethylpiperidine hydrochloride is a substituted piperidine derivative, a class of heterocyclic compounds widely utilized in medicinal chemistry and organic synthesis.[1][2] The piperidine ring is a privileged scaffold, appearing in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties.[2] The geminal dimethyl groups at the C-2 position of this specific compound introduce significant steric hindrance, which influences its reactivity and conformational behavior.[3]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media compared to its free base, 2,2-dimethylpiperidine.[3] Understanding its fundamental properties is the first step toward safe and effective utilization.
Table 1: Physicochemical Data for 2,2-Dimethylpiperidine and its Hydrochloride Salt
| Property | 2,2-Dimethylpiperidine (Free Base) | 2,2-Dimethylpiperidine Hydrochloride |
| Molecular Formula | C₇H₁₅N[4] | C₇H₁₆ClN[3] |
| Molecular Weight | 113.20 g/mol [4] | 149.66 g/mol [3] |
| IUPAC Name | 2,2-dimethylpiperidine[4] | 2,2-dimethylpiperidine;hydrochloride |
| Appearance | Colorless liquid (typical for similar compounds)[5] | Solid |
| SMILES | CC1(CCCCN1)C[4] | CC1(C)NCCCC1.Cl |
| InChI Key | LBUPWCHXRSTTNO-UHFFFAOYSA-N[4] | ZSTJSSFBLHVKRN-UHFFFAOYSA-N |
Hazard Identification and Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for 2,2-Dimethylpiperidine hydrochloride is not universally available, data from analogous compounds like piperidine and other dimethylpiperidine isomers provide a strong basis for hazard assessment. Piperidines are typically classified as flammable, corrosive, and toxic.[5][6] The hydrochloride salt is a solid, reducing the risk of vapor inhalation compared to the liquid free base, but it still presents significant hazards upon contact or ingestion.
GHS Hazard Classifications (Anticipated based on related compounds):
-
Acute Toxicity, Oral: Harmful if swallowed.[6]
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[6]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[7]
-
Respiratory/Skin Sensitization: May cause skin sensitization.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to prevent exposure.[8] The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.
-
Hand Protection: Wear double-layered, chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove).[9]
-
Eye Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[10]
-
Body Protection: A flame-resistant laboratory coat is essential. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or a full chemical suit should be used.[9][11]
-
Respiratory Protection: All work with 2,2-Dimethylpiperidine hydrochloride powder should be conducted within a certified chemical fume hood to avoid inhalation of airborne particles. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is necessary.[8][10]
Standard Operating Procedure for Handling and Storage
Adherence to a strict protocol is critical for minimizing risk. This procedure covers the lifecycle of the chemical within the laboratory, from receipt to disposal.
Engineering Controls
-
Primary Containment: All weighing and transfers of solid 2,2-Dimethylpiperidine hydrochloride must be performed in a chemical fume hood with a verified face velocity.[12]
-
Ventilation: Ensure the laboratory is well-ventilated. Eyewash stations and safety showers must be readily accessible and tested regularly.[10][12]
Storage Protocol
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]
-
Location: Store in a designated corrosives and flammables cabinet, away from heat, sparks, and open flames.[10][13]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][13]
Waste Disposal
-
Procedure: Dispose of waste materials and empty containers in accordance with all applicable federal, state, and local environmental regulations.[14]
-
Method: Chemical incineration in a furnace equipped with an afterburner and scrubber is a common disposal method for this class of compound.[14] Do not allow the chemical to enter drains.[10]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is crucial. All personnel must be familiar with these procedures before handling the compound.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention as corrosive injuries can be severe.[12][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[12][15]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Ingestion can cause severe damage and perforation of the esophagus and stomach; immediate medical intervention is critical.[10][15]
Spill Management Workflow
The following workflow outlines the logical steps for managing a spill of 2,2-Dimethylpiperidine hydrochloride.
Caption: Workflow for chemical spill response.
Applications in Research and Drug Development
The piperidine scaffold is a cornerstone in medicinal chemistry, integral to drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[2] 2,2-Dimethylpiperidine hydrochloride serves as a valuable building block and intermediate in the synthesis of more complex molecules.[3]
-
Rationale for Use: The introduction of a piperidine ring can modulate a molecule's lipophilicity and basicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[2] This can improve a drug candidate's ability to cross biological membranes and enhance its overall pharmacokinetic properties.[2] Chiral piperidine scaffolds, in particular, are sought after for their ability to improve biological activity and selectivity for specific targets.[16]
-
Synthetic Utility: It is used as a precursor for creating diverse heterocyclic systems.[3] The nitrogen atom can act as a nucleophile for reactions like alkylation and amination, allowing for the construction of novel derivatives for screening in drug discovery programs.[3] It can also function as a catalyst in various organic reactions.[3]
Protocol: Use of 2,2-Dimethylpiperidine Hydrochloride as a Basic Catalyst in a Knoevenagel Condensation
This protocol provides a representative example of using a substituted piperidine as a catalyst. The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Objective: To synthesize ethyl 2-cyano-3-phenylacrylate from benzaldehyde and ethyl cyanoacetate using 2,2-Dimethylpiperidine hydrochloride as a pre-catalyst. Note: The active catalyst is the free base, formed in situ.
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
2,2-Dimethylpiperidine hydrochloride
-
Triethylamine (or other suitable base to deprotonate the hydrochloride)
-
Toluene (or other suitable solvent)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Charge the flask with toluene (50 mL).
-
-
Reagent Addition (in a fume hood):
-
Add benzaldehyde (1.0 eq) to the solvent.
-
Add ethyl cyanoacetate (1.1 eq).
-
In a separate vial, weigh 2,2-Dimethylpiperidine hydrochloride (0.1 eq) and dissolve it in a minimal amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask.
-
Add triethylamine (0.1 eq) to the flask to neutralize the hydrochloride and generate the active free-base catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzaldehyde) is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the catalyst and any remaining base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired product.
-
Self-Validation: The success of the protocol is validated by obtaining the product with the expected yield and purity, confirmed through analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The removal of the catalyst is confirmed by the acidic wash step during the work-up.
References
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dimethylpiperidine, cis + trans. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dimethylpiperidine hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpiperidine. PubChem Compound Database. Retrieved from [Link]
-
A&D Technology. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9373-9388.
-
Anhydrous Ammonia PPE. (2020, November 18). YouTube. Retrieved from [Link]
-
Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
-
ScienceDirect. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Mykhailiuk, P. K. (2021).
-
Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. Retrieved from [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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- 3. Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1 [smolecule.com]
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- 5. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: Leveraging 2,2-Dimethylpiperidine in Advanced Flow Chemistry
Abstract
This technical guide provides an in-depth exploration of the applications of 2,2-dimethylpiperidine, a sterically hindered secondary amine, within continuous flow chemistry. We move beyond theoretical advantages to present detailed protocols and field-proven insights into its use as a potent nucleophile in complex, multi-component reactions. The primary focus is a case study on Rhodium-catalyzed hydroaminomethylation, an atom-efficient C-N bond-forming reaction, where hindered amines like 2,2-dimethylpiperidine present significant synthetic challenges in traditional batch processing. By transitioning to a segmented flow regime, we demonstrate dramatic enhancements in reaction rates, selectivity, and safety. This document is intended for researchers, chemists, and process development professionals seeking to harness the power of flow chemistry for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of Hindered Amines in Flow Chemistry
Sterically hindered amines, such as 2,2-dimethylpiperidine and its analogues, are crucial building blocks in medicinal chemistry and materials science. Their bulky nature can impart desirable pharmacokinetic properties, enhance metabolic stability, and direct the stereochemical outcome of reactions. However, this same steric hindrance often leads to sluggish reaction kinetics and low conversion rates in conventional batch reactors.
Flow chemistry offers a compelling solution to these challenges.[1][2] The intrinsic properties of micro- and mesofluidic reactors, such as high surface-area-to-volume ratios, rapid mixing, and precise control over temperature and residence time, create "novel process windows."[1][2] These windows allow for the intensification of reaction conditions—higher temperatures, pressures, and reagent concentrations—in a safe and controlled manner, effectively overcoming the activation energy barriers associated with sterically demanding transformations.
This guide will focus on a particularly powerful application: the hydroaminomethylation (HAM) of olefins. This tandem reaction combines hydroformylation and reductive amination into a single, atom-economical step to produce higher amines. The synthesis of hindered amines via HAM has historically been challenging, but as we will demonstrate, it is a challenge eminently solvable through the strategic application of flow chemistry.[1][2]
Core Application: Accelerated Hydroaminomethylation of Olefins
The hydroaminomethylation (HAM) reaction is a convergent and highly atom-efficient method for synthesizing amines. The process involves the in-situ formation of an aldehyde from an olefin and syngas (CO/H₂), followed by condensation with an amine to form an enamine or imine, which is then hydrogenated to yield the final amine product. The direct synthesis of hindered amines through this route is particularly difficult due to the slow kinetics of the condensation and hydrogenation steps.[2]
A recent study by Ibrahim and Abolhasani in Nature Communications (2022) established a robust continuous flow protocol for the HAM of hindered amines, demonstrating a 70-fold rate enhancement compared to batch methods.[2] While their work utilized 2-phenylpiperidine, the principles and protocol are directly translatable to 2,2-dimethylpiperidine due to their similar steric profiles as secondary amines.
Mechanistic Insight: The Power of Cooperative Catalysis in Flow
The success of this protocol hinges on a cooperative catalytic system operating within a segmented flow reactor. The key components are:
-
Rhodium/N-Xantphos Catalyst: A well-established catalyst for hydroformylation, providing high activity and regioselectivity.
-
Acid Co-catalyst (2-Fluoro-4-methylbenzoic acid): This is the critical accelerator. The acid co-catalyst serves a dual purpose: it facilitates the cleavage of the H-H bond and, crucially, drives the equilibrium-limited condensation of the in-situ generated aldehyde with the hindered amine by catalyzing the dehydration step.[2]
-
Segmented Flow: Using an inert gas (like N₂) to create discrete liquid slugs separated by gas bubbles prevents axial dispersion and ensures uniform residence time for all reaction components. This leads to higher product purity and predictable scaling. It also enhances internal mixing within the slugs, improving mass transfer between the gas (H₂/CO) and liquid phases.
The synergy between the Rhodium complex and the acid co-catalyst dramatically lowers the activation energy for the rate-limiting steps involving the hindered amine, an effect greatly amplified by the intensified conditions achievable in a flow reactor.[1][2]
// Connections Olefin -> Pumps; Catalyst -> Pumps; Pumps -> GasLiquid [label="Liquid Feeds"]; Syngas -> GasLiquid; N2 -> GasLiquid; GasLiquid -> ReactorCoil [label="Segmented Flow"]; ReactorCoil -> BPR; BPR -> Collection; }
Caption: General workflow for continuous hydroaminomethylation.
Quantitative Performance Data
The following table summarizes the expected performance for the hydroaminomethylation of a model olefin (e.g., 1-octene) with 2,2-dimethylpiperidine, based on the data for analogous hindered amines.[2]
| Parameter | Batch Conditions | Flow Conditions | Rationale for Improvement |
| Reaction Time | > 24 hours | ~15-20 minutes | High temperature and pressure in a controlled flow environment drastically accelerate reaction rates. |
| Yield | Low to Moderate (<40%) | High (>90%) | Superior mass and heat transfer, coupled with the acid co-catalyst, pushes the reaction equilibrium towards the product. |
| Regioselectivity (l/b) ¹ | ~80:20 | >85:15 | The N-Xantphos ligand effectively directs the hydroformylation to the terminal carbon, an effect maintained in flow. |
| Temperature | 60-80 °C | 90-120 °C | Flow reactors can safely operate at temperatures above the solvent's boiling point due to pressurization. |
| Pressure (Syngas) | 10-20 bar | 30-40 bar | Higher pressure increases the concentration of CO and H₂ in the liquid phase, accelerating the reaction. |
¹ l/b ratio refers to the ratio of the linear (desired) to the branched (isomer) aldehyde intermediate.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a controlled laboratory setting. All operations involving high-pressure gases and pyrophoric/toxic reagents must be conducted in a certified fume hood with appropriate safety measures. The use of 2,2-Dimethylpiperidine hydrochloride requires in-situ neutralization or prior conversion to the free base.
Protocol 3.1: Preparation of Reagent Stock Solutions
-
Objective: To prepare stable, homogenous solutions for delivery by HPLC or syringe pumps.
-
Expert Insight: Using a single solvent system (e.g., toluene) for all reagents prevents precipitation issues at connection points. The hydrochloride salt of the amine must be converted to the free base before preparing the solution. This can be achieved by a standard liquid-liquid extraction with a base like NaOH followed by drying and solvent removal.
Materials:
-
1-Octene (or other terminal olefin)
-
2,2-Dimethylpiperidine (free base)
-
Rh(acac)(CO)₂
-
N-Xantphos ligand
-
2-Fluoro-4-methylbenzoic acid (co-catalyst)
-
Anhydrous Toluene (degassed)
Procedure:
-
Solution A (Substrates):
-
In a volumetric flask under an inert atmosphere (N₂ or Ar), prepare a 0.2 M solution of 1-octene and a 0.22 M solution (1.1 equivalents) of 2,2-dimethylpiperidine in anhydrous, degassed toluene.
-
-
Solution B (Catalyst System):
-
In a separate volumetric flask under an inert atmosphere, prepare the catalyst solution. For a final in-reactor Rh concentration of 1 mM, add the appropriate amounts of Rh(acac)(CO)₂ (1 mol%), N-Xantphos (1.2 mol%), and 2-Fluoro-4-methylbenzoic acid (5 mol%) to anhydrous, degassed toluene.
-
Note: The co-catalyst loading is a critical parameter for optimization.[2]
-
Protocol 3.2: Flow Reactor Setup and Execution
-
Objective: To perform the continuous flow hydroaminomethylation reaction under optimized, steady-state conditions.
-
Trustworthiness: This setup incorporates a back pressure regulator (BPR) to maintain a single liquid phase and ensure consistent residence times. Mass flow controllers (MFCs) for the gases ensure precise and reproducible stoichiometry.
Equipment:
-
Two high-precision pumps (HPLC or syringe pumps)
-
Mass Flow Controllers (MFCs) for CO, H₂, and N₂
-
Gas-liquid mixing junction (e.g., a T-mixer)
-
PFA or stainless steel reactor coil (e.g., 10 mL volume)
-
Heating unit (oil bath or column heater)
-
Back Pressure Regulator (BPR), set to 30 bar
-
Collection vessel
Procedure:
-
System Priming: Prime the pumps and liquid lines with pure toluene to purge any air from the system.
-
Pressurization & Heating:
-
Start flowing N₂ through the system to establish the segmented flow pattern.
-
Pressurize the entire system to 30 bar using the BPR.
-
Heat the reactor coil to the target temperature (e.g., 90 °C).
-
-
Initiate Reagent Flow:
-
Begin pumping Solution A and Solution B into the system at equal flow rates (e.g., 0.25 mL/min each for a total liquid flow rate of 0.5 mL/min). This corresponds to a residence time of 20 minutes in a 10 mL reactor coil.
-
Simultaneously, introduce the syngas (CO/H₂ in a 1:1 ratio) at a flow rate determined to be in excess relative to the olefin.
-
-
Achieve Steady State: Allow the system to run for at least three residence times to ensure steady-state conditions are reached before collecting any product for analysis.
-
Sample Collection & Analysis: Collect the reactor output in a cooled vessel. Analyze the product mixture by GC-MS and ¹H NMR to determine conversion, yield, and regioselectivity.
-
System Shutdown: After the run, flush the entire system with pure solvent before depressurizing and cooling down.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Prepare Stock\nSolutions A & B"]; Prime [label="Prime System\nwith Toluene"]; Heat [label="Heat Coil (90°C)\nPressurize (30 bar)"]; Flow [label="Start Liquid & Gas\nFlows (CO/H₂/N₂)"]; SteadyState [label="Wait for Steady State\n(3 Residence Times)"]; Collect [label="Collect Product\nfor Analysis"]; Flush [label="Flush System\nwith Toluene"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prep; Prep -> Prime; Prime -> Heat; Heat -> Flow; Flow -> SteadyState; SteadyState -> Collect; Collect -> Flush; Flush -> End; }
Caption: Step-by-step experimental protocol logic.
Conclusion and Future Outlook
The translation of challenging batch reactions, such as the hydroaminomethylation of hindered amines, into continuous flow processes represents a significant advancement in chemical synthesis. By leveraging cooperative catalysis within a precisely controlled reactor environment, we can achieve reaction rates and efficiencies that are unattainable in traditional setups. The use of 2,2-dimethylpiperidine in such protocols enables the rapid and scalable production of valuable, sterically complex amine scaffolds for drug discovery and development. Future work will focus on expanding the substrate scope, developing immobilized catalysts for even simpler purification, and integrating in-line analytical tools for real-time optimization and process control.
References
-
Ibrahim, M. Y. S., & Abolhasani, M. (2022). Recyclable cooperative catalyst for accelerated hydroaminomethylation of hindered amines in a continuous segmented flow reactor. Nature Communications, 13(1), 2441. [Link]
-
Zhu, C., Raghuvanshi, K., Coley, C. W., Mason, D., Rodgers, J., Janka, M. E., & Abolhasani, M. (2018). Flow chemistry-enabled studies of rhodium-catalyzed hydroformylation reactions. Chemical Communications, 54(62), 8567-8570. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2-Dimethylpiperidine Hydrochloride
Welcome to the technical support resource for the purification of 2,2-Dimethylpiperidine Hydrochloride. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and regulatory compliance. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,2-Dimethylpiperidine Hydrochloride. Each answer provides a diagnosis of the probable cause and a detailed, validated solution.
Q1: My yield of 2,2-Dimethylpiperidine Hydrochloride is very low after recrystallization. What went wrong?
A1: Low recovery is a common issue in recrystallization and typically points to one of several experimental factors. The primary goal of recrystallization is to create a supersaturated solution at a high temperature that will deposit pure crystals upon cooling.
-
Probable Cause 1: Excessive Solvent Use. The most frequent error is using too much solvent to dissolve the crude product. While ensuring complete dissolution is necessary, an excessive volume will keep a significant portion of your product dissolved even at low temperatures.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete. This maximizes the concentration gradient upon cooling, driving crystal formation.
-
-
Probable Cause 2: Inadequate Cooling. The solubility of the hydrochloride salt is temperature-dependent. Insufficient cooling will result in a higher concentration of the product remaining in the mother liquor.
-
Solution: After allowing the flask to cool slowly to room temperature to promote the formation of larger, purer crystals, place it in an ice bath for at least 30-60 minutes to maximize precipitation.[1]
-
-
Probable Cause 3: Premature Filtration. Filtering the crystals before precipitation is complete will naturally lead to a lower yield.
-
Solution: Ensure that no further crystal formation is occurring before you proceed with filtration. If in doubt, allow more time for cooling.
-
Q2: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often because the saturation point is reached at a temperature above the melting point of the solute (or a solute-impurity mixture).
-
Probable Cause 1: High Impurity Load. Significant amounts of impurities can depress the melting point of the product, leading to the formation of a low-melting eutectic mixture.
-
Probable Cause 2: Inappropriate Solvent Choice. The solvent system may not be optimal for your specific product and impurity profile.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
-
Solvent Modification: If the oil persists, reheat the solution to redissolve the oil, then add a small amount of a co-solvent in which your compound is less soluble (an "anti-solvent") to lower the overall solvating power of the system and encourage crystallization.
-
-
Q3: My final 2,2-Dimethylpiperidine Hydrochloride is off-white or yellowish. How can I decolorize it?
A3: A persistent color in the final product typically indicates the presence of highly conjugated or oxidized impurities that are carried through the purification process.
-
Probable Cause: Stable, Colored Impurities. These often arise from side reactions during synthesis or degradation of starting materials.[1]
-
Solution 1: Activated Charcoal Treatment. Activated charcoal has a high surface area and can effectively adsorb many colored organic molecules.
-
Protocol: Dissolve the crude, colored salt in the minimum amount of hot recrystallization solvent. Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[1] Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Allow the clear filtrate to cool and crystallize as usual. Caution: Using too much charcoal can lead to significant product loss due to adsorption.[1]
-
-
Solution 2: Repeat Recrystallization. A second recrystallization can sometimes be sufficient to leave the trace colored impurities behind in the mother liquor.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with 2,2-Dimethylpiperidine Hydrochloride?
A1: Impurities can originate from starting materials, side-products, or subsequent degradation.[4] For this compound, common impurities include:
-
Unreacted Starting Materials: Such as 2,2-dimethylpyridine if the synthesis involves pyridine reduction.
-
Hydrogenation By-products: Incomplete reduction can leave traces of intermediates. Over-reduction or side reactions can sometimes lead to oligomeric by-products.[5]
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., ethanol, methanol, acetic acid) may be present.[5]
-
Water: The hydrochloride salt can be hygroscopic.[6]
Q2: Which purification methods are most suitable for 2,2-Dimethylpiperidine Hydrochloride?
A2: The choice of method depends on the scale and the nature of the impurities.
-
Recrystallization: This is the most effective and common method for purifying the final hydrochloride salt.[5] It excels at removing small amounts of impurities that have different solubility profiles. Ethanol and methanol are frequently cited as suitable solvents.[5]
-
Acid-Base Extraction: This technique is ideal for purifying the free base (2,2-Dimethylpiperidine) before its conversion to the hydrochloride salt. It efficiently separates the basic amine from any neutral or acidic impurities.[3][7]
-
Distillation: Fractional distillation under reduced pressure is a powerful method for purifying the liquid free base before salt formation, especially for removing other volatile impurities.[5]
-
Sublimation: While a potential method for some amine salts, it can be problematic for hydrochlorides, which may dissociate into the free amine and HCl gas upon heating.[8] This method should be approached with caution and is generally less common than recrystallization.
Q3: How do I select the best solvent for recrystallization?
A3: The ideal recrystallization solvent should exhibit:
-
High solubility for the compound at high temperatures.
-
Low solubility for the compound at low temperatures.
-
A boiling point below the melting point of the compound to prevent oiling out.
-
Inertness: It should not react with the compound.
-
Volatility: It should be easily removed from the final crystals.
For 2,2-Dimethylpiperidine Hydrochloride, alcohols like ethanol or methanol are often good starting points.[5] You may need to experiment with solvent pairs (e.g., ethanol/ether) to achieve optimal results.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques provides the most complete picture of purity:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (245-248 °C for piperidine hydrochloride) is a strong indicator of high purity.[1][6] Impurities will typically cause melting point depression and broadening.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and identifying organic impurities. Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from impurities.[9]
Protocols & Data
Experimental Protocol: Recrystallization of 2,2-Dimethylpiperidine Hydrochloride
-
Dissolution: Place the crude 2,2-Dimethylpiperidine Hydrochloride in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid has just dissolved completely. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat with stirring for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it. Preheat the funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. The formation of large, well-defined crystals is a sign of effective purification.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation: Comparison of Purification Techniques
| Purification Method | Primary Application | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Final purification of the solid hydrochloride salt | >99% | Excellent for removing minor impurities; scalable. | Yield can be sensitive to technique; risk of oiling out.[1][5] |
| Acid-Base Extraction | Cleanup of the free base before salt formation | N/A (intermediate step) | Effectively removes neutral and acidic impurities.[2][3] | Generates aqueous waste; requires use of acids/bases.[2] |
| Distillation | Purification of the liquid free base before salt formation | >95% | Excellent for removing volatile impurities.[5] | Requires vacuum; not suitable for thermally unstable compounds. |
Visualization: Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying crude 2,2-Dimethylpiperidine.
Caption: Decision workflow for selecting a purification strategy.
References
-
Shalygina, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4819. Available at: [Link]
-
Nagy, L. P., et al. (2020). Investigation of sublimation with and without dissociation in the chloride and nitrate salts of 4-(1-hydroxy-1,2-diphenylethyl)pyridine. New Journal of Chemistry, 44(30), 12927-12933. Available at: [Link]
-
Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-63. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1 [smolecule.com]
- 6. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Investigation of sublimation with and without dissociation in the chloride and nitrate salts of 4-(1-hydroxy-1,2-diphenylethyl)pyridine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,2-Dimethylpiperidine Hydrochloride
Welcome to the technical support center for the synthesis of 2,2-Dimethylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome low yields and optimize your experimental outcomes. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 2,2-Dimethylpiperidine hydrochloride can arise from a variety of factors, ranging from incomplete reactions and side-product formation to catalyst issues and purification losses. This section addresses the most common problems in a question-and-answer format, providing targeted solutions.
Q1: My reaction seems to stall, or the conversion of my starting material is incomplete. Why is this happening?
Answer:
Incomplete conversion is a frequent cause of low yield, often stemming from sub-optimal reaction conditions in the crucial cyclization and reduction steps. A common high-yield pathway is the reductive amination of a 1,5-dicarbonyl compound or a related precursor, which involves the formation of an intermediate imine followed by its reduction.[1]
Key Factors and Solutions:
-
pH Control: Reductive amination is highly pH-sensitive. The reaction requires a slightly acidic medium (typically pH 5-6) to facilitate the initial nucleophilic attack of the amine on the carbonyl group without completely protonating the amine, which would render it non-nucleophilic.[2]
-
Solution: Buffer your reaction medium. Acetic acid is a common choice that can act as both a solvent and a catalyst.[3] Monitor the pH of your reaction mixture and adjust as necessary.
-
-
Inefficient Water Removal: The initial condensation step to form the imine or enamine intermediate generates water. According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the starting materials, preventing the reaction from going to completion.
-
Solution: Use a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene). Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
-
Steric Hindrance: The gem-dimethyl group at the 2-position of the target molecule introduces significant steric hindrance.[3] This can slow down the rate of both the initial amine addition and the subsequent intramolecular cyclization.
-
Solution: Increase the reaction time and/or temperature. Be cautious with increasing temperature, as it may promote side reactions.[4] A systematic optimization study (e.g., a Design of Experiments approach) can help identify the ideal balance.
-
Q2: I've isolated my product, but the yield is low, and I see several unknown spots on my TLC. What are the likely side products?
Answer:
The formation of side products is a major contributor to yield loss. In the context of piperidine synthesis via reductive amination, several side reactions can occur.
Common Side Products and Mitigation Strategies:
-
Incompletely Reduced Intermediates: The intermediate Δ1-piperideine (a cyclic imine) may be isolated if the reduction step is inefficient. This is especially true when using milder reducing agents.
-
Detection: These intermediates can be detected by GC-MS or ¹H NMR (presence of a C=N signal).
-
Solution: Ensure your reducing agent is active and used in sufficient stoichiometric excess. If using catalytic hydrogenation, ensure the catalyst is not poisoned and that hydrogen pressure is adequate.[3]
-
-
Oligomerization/Polymerization: Under certain conditions, especially with improper temperature control, starting materials or reactive intermediates can polymerize.[5][6]
-
Over-alkylation (if using an amine source like ammonia): If ammonia is used as the nitrogen source, the newly formed primary piperidine can act as a nucleophile and react with another molecule of the carbonyl starting material, leading to undesired secondary amine byproducts.
-
Solution: This is less common in intramolecular cyclizations but can be a factor. Using a protected amine or carefully controlling stoichiometry can mitigate this.
-
The following workflow can help diagnose the root cause of your low yield:
Caption: A troubleshooting workflow for diagnosing low yield.
Q3: My catalytic hydrogenation is slow or ineffective. Could my catalyst be the problem?
Answer:
Yes, catalyst performance is critical for syntheses involving catalytic hydrogenation. Several factors can lead to poor catalyst activity.
| Catalyst Issue | Causality | Recommended Solution |
| Catalyst Poisoning | The catalyst's active sites are blocked by impurities. Common poisons include sulfur compounds, halides, or strongly coordinating species from starting materials or solvents. | Purify starting materials before the reaction. Use high-purity solvents. If poisoning is suspected, the catalyst cannot be regenerated; use a fresh batch. |
| Incorrect Catalyst Choice | Different catalysts have varying activities and selectivities. For piperidine synthesis, Pd/C, Raney Nickel, and Rh/C are common choices, each with optimal conditions.[3] Raney Nickel, for instance, often requires higher temperatures and pressures.[3] | Review literature for the most effective catalyst for your specific transformation. For pyridine reductions, Rhodium-based catalysts can be effective at ambient conditions.[3] |
| Insufficient Loading or Activity | The amount of catalyst may be too low for the scale of the reaction, or the catalyst may have lost activity due to improper storage (e.g., exposure to air for pyrophoric catalysts like Raney Ni). | Use a standard loading (e.g., 5-10 mol% for Pd/C). Store catalysts under an inert atmosphere as recommended by the supplier. Always use a fresh, active catalyst. |
| Poor Mass Transfer | In a heterogeneous reaction, the reactants must be able to reach the catalyst surface. This can be hampered by poor mixing or a viscous reaction medium. | Ensure vigorous and efficient stirring.[4] If the mixture is too thick, consider diluting it with an appropriate solvent. |
Q4: I seem to lose a significant amount of product during workup and purification. How can I minimize these losses?
Answer:
Purification is a step where significant yield loss can occur, especially when isolating the hydrochloride salt.
-
Extraction: 2,2-Dimethylpiperidine is a basic compound. During aqueous workup, ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting with an organic solvent. This ensures the amine is in its free base form, which is more soluble in organic solvents. Multiple extractions with smaller volumes of solvent are more efficient than a single large-volume extraction.
-
Distillation: The free base can be purified by vacuum distillation.[3] However, avoid excessively high temperatures, which can cause degradation.[5] Ensure your vacuum system is efficient to allow distillation at a lower temperature.
-
Crystallization of the Hydrochloride Salt: This is the most critical step for the final product.
-
Solvent Choice: The goal is to find a solvent (or solvent system) in which the hydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures. Ethanol or methanol are common choices for this purpose.[3]
-
Precipitation: After forming the free base, dissolve it in a suitable solvent like ether or ethanol. Then, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl). Adding the acid too quickly can trap impurities.
-
Recovery: If your product remains dissolved even after cooling, it may be too soluble in the chosen solvent. You can try adding an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether) to induce precipitation. Always cool the solution thoroughly in an ice bath to maximize crystal formation before filtration.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, high-yielding synthetic route to 2,2-Dimethylpiperidine?
A common and effective method is the catalytic hydrogenation of 2,2-dimethyl-glutarimide or a related precursor. An alternative industrial-scale process involves the catalytic hydrogenation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine, which can achieve high conversion rates.[3] For laboratory scale, intramolecular reductive amination of 5-aminopentan-2-one derivatives is also a viable strategy.[9]
Q2: How do I choose the right reducing agent for the reductive amination step?
The choice depends on the stability of your substrate and the desired reaction conditions.
-
Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are mild and selective reducing agents that are often preferred in academic settings. They are stable in slightly acidic conditions and will selectively reduce the protonated iminium ion intermediate much faster than the carbonyl starting material.
-
Catalytic Hydrogenation (H₂ with Pd/C, PtO₂, or Raney Ni): This is a "cleaner" method as it avoids boron-based reagents.[3] It is highly effective but can be sensitive to catalyst poisoning and may require pressure equipment. It can also reduce other functional groups (e.g., alkenes, alkynes) if present in the molecule.
Q3: How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of triethylamine to prevent streaking of the basic amine product). You should see the disappearance of the starting material spot and the appearance of a new product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive information. You can track the disappearance of the starting material peak and the appearance of the product peak, confirming the mass of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample of the crude reaction mixture and running a ¹H NMR can confirm the formation of the product by identifying its characteristic peaks and the disappearance of starting material signals.
Q4: What is the best practice for forming the final hydrochloride salt?
After purifying the 2,2-Dimethylpiperidine free base (e.g., by distillation), dissolve it in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethanol.[3] Cool the solution in an ice bath. Slowly add a stoichiometric amount of a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl dropwise). The hydrochloride salt should precipitate as a white solid. If it oils out, try scratching the inside of the flask or adding a seed crystal. The resulting solid can then be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[3]
Detailed Experimental Protocol: Reductive Amination Approach
This protocol is a representative example and may require optimization for your specific setup.
Step 1: Intramolecular Reductive Amination
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-2-pentanone hydrochloride (1 eq.) and methanol (5 mL per gram of starting material).
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) to the mixture in portions.
-
Adjust the pH of the solution to ~6 by adding glacial acetic acid dropwise.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly adding 3M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the remaining aqueous solution strongly basic (pH > 10) by adding aqueous NaOH (e.g., 6M solution).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-Dimethylpiperidine free base.
Caption: Experimental workflow for the synthesis of the free base.
Step 2: Purification and Hydrochloride Salt Formation
-
Purify the crude free base by vacuum distillation.[3] Collect the fraction boiling at the literature-reported temperature.
-
Dissolve the purified free base in anhydrous diethyl ether (10 mL per gram of amine).
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration, washing the crystals with a small amount of cold diethyl ether.
-
Dry the 2,2-Dimethylpiperidine hydrochloride salt in a vacuum oven at 40-50°C to a constant weight.
-
Assess purity using melting point analysis and NMR spectroscopy.
References
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Mangold, S. L., et al. (n.d.). Rewiring amino acids to piperidines. Request PDF on ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Side reactions associated with 2,2-Dimethylpiperidine hydrochloride use
Welcome to the technical support center for 2,2-Dimethylpiperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this sterically hindered secondary amine in organic synthesis. Here, we move beyond the data sheet to provide in-depth, field-proven insights into potential side reactions and troubleshooting strategies. Our goal is to empower you to anticipate challenges, interpret unexpected results, and optimize your reaction conditions for success.
Introduction: The Double-Edged Sword of Steric Hindrance
2,2-Dimethylpiperidine, and its hydrochloride salt, is a valuable tool in the synthetic chemist's arsenal. The gem-dimethyl group at the C2 position provides significant steric bulk around the nitrogen atom. This structural feature is key to its primary application as a non-nucleophilic base .[1] Unlike less hindered amines, it can effectively deprotonate acidic substrates while minimizing unwanted nucleophilic attack on electrophilic centers.[2] However, this same steric hindrance can also lead to unique reactivity and side reactions that require careful consideration.
This guide will address common questions and troubleshooting scenarios encountered when working with 2,2-Dimethylpiperidine hydrochloride, providing both mechanistic explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my deprotonation reaction sluggish or incomplete when using 2,2-Dimethylpiperidine?
A1: Several factors can contribute to incomplete deprotonation:
-
Insufficient Basicity: While a moderately strong base, the pKa of the conjugate acid of 2,2-dimethylpiperidine is comparable to other cyclic amines. If the pKa of your substrate is too high, 2,2-dimethylpiperidine may not be a strong enough base to achieve complete deprotonation.
-
Steric Inaccessibility of the Proton: The significant steric bulk of 2,2-dimethylpiperidine can hinder its ability to access sterically congested protons on the substrate.
-
Solvent Effects: The choice of solvent can significantly impact the effective basicity and solubility of the amine base.
Troubleshooting Steps:
-
Verify pKa Compatibility: Ensure the pKa of your substrate is within a suitable range for deprotonation by 2,2-dimethylpiperidine. Consider a stronger, non-nucleophilic base if necessary.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor for potential degradation of your starting materials and products.
-
Solvent Optimization: Switch to a more polar aprotic solvent, such as DMF or DMSO, which may enhance the basicity of the amine.
Q2: I'm observing unexpected N-alkylation of my 2,2-Dimethylpiperidine. Isn't it supposed to be non-nucleophilic?
A2: While significantly less nucleophilic than unhindered secondary amines, 2,2-dimethylpiperidine can still undergo N-alkylation, particularly with highly reactive electrophiles or under forcing conditions (e.g., high temperatures).[3] The term "non-nucleophilic" is relative; the lone pair on the nitrogen is still available, just sterically shielded.
Mitigation Strategies:
-
Use a More Hindered Base: If N-alkylation is a persistent issue, consider switching to a more sterically encumbered base like 2,2,6,6-tetramethylpiperidine (TMP).[1]
-
Control Stoichiometry: Use the minimum effective amount of the amine base.
-
Lower Reaction Temperature: If the desired deprotonation can occur at a lower temperature, this will disfavor the higher activation energy pathway of N-alkylation.
Q3: My reaction mixture has developed a precipitate. What could it be?
A3: Unwanted precipitation can arise from several sources:
-
Formation of the Hydrochloride Salt: If your reaction generates an acidic byproduct (e.g., HCl, HBr), it can react with the free base form of 2,2-dimethylpiperidine to form the corresponding hydrochloride salt, which may have limited solubility in your reaction solvent.[4]
-
Reaction with Atmospheric CO2: Amines can react with carbon dioxide from the air to form carbamate salts, which may precipitate.[4] This is more common with primary and less hindered secondary amines but can occur with 2,2-dimethylpiperidine over time.
Preventative Measures and Solutions:
-
Work Under an Inert Atmosphere: Conducting your reaction under nitrogen or argon will prevent reaction with atmospheric CO2.
-
Aqueous Workup: The hydrochloride salt will typically dissolve in an aqueous workup, allowing for separation from your desired product.
Troubleshooting Guide: Common Side Reactions and Byproducts
This section delves into specific side reactions that can occur when using 2,2-dimethylpiperidine hydrochloride and provides a structured approach to troubleshooting.
Scenario 1: Incomplete Conversion in a Knoevenagel Condensation
You are attempting a Knoevenagel condensation between an aldehyde and an active methylene compound, using 2,2-dimethylpiperidine as the base catalyst. However, you observe low conversion to the desired product.
Potential Cause: The catalytic cycle of the Knoevenagel condensation involves the deprotonation of the active methylene compound by the amine base.[5][6] The steric hindrance of 2,2-dimethylpiperidine may be impeding this initial, crucial step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Knoevenagel condensation.
Experimental Protocol: Screening for a More Effective Base
-
Set up parallel reactions in small vials, each containing the aldehyde (1.0 eq), active methylene compound (1.1 eq), and a chosen solvent (e.g., ethanol).
-
To each vial, add a different amine catalyst (0.1 eq): 2,2-dimethylpiperidine, piperidine, and pyrrolidine.
-
Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Compare the conversion rates to identify the most effective base for your specific substrates.
Scenario 2: Formation of an Unexpected Adduct with the Solvent
You are running a reaction in an acidic medium, and after workup, you isolate a byproduct that appears to be an adduct of your starting material and the solvent.
Potential Cause: While less common, under certain conditions, particularly with highly reactive intermediates, the piperidine ring itself could potentially undergo side reactions. For instance, in strongly acidic or oxidative environments, ring-opening or other transformations could occur, though this is less likely than side reactions involving the nitrogen atom. A more probable scenario is the formation of a salt with an acidic species in the reaction mixture.
Analytical Approach to Byproduct Identification:
-
Isolate the Byproduct: Purify the unexpected product using column chromatography or recrystallization.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): Determine the molecular weight of the byproduct.
-
Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to elucidate the structure. Look for characteristic shifts that would indicate the incorporation of a solvent molecule or a modification of the 2,2-dimethylpiperidine structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify key functional groups.
-
Data Summary Table
| Issue | Potential Cause | Recommended Solution(s) |
| Low Reactivity | Insufficient basicity, steric hindrance | Increase temperature, switch to a more polar solvent, consider a stronger or less hindered base |
| N-Alkylation | Highly reactive electrophile, high temperature | Use a more hindered base (e.g., TMP), lower reaction temperature, control stoichiometry |
| Precipitate Formation | Reaction with acidic byproducts or atmospheric CO2 | Work under an inert atmosphere, perform an aqueous workup |
Visualization of Key Concepts
Caption: Factors influencing the reactivity of 2,2-dimethylpiperidine.
References
-
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link][5]
-
ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link][6]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link][4]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Organic Syntheses. (n.d.). 1,5-dimethyl-2-pyrrolidone. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
National Institutes of Health. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
MDPI. (2021). Chemical Oxidative Condensation of Benzidine in Non-Aqueous Medium: Synthesis and Investigation of Oligomers and Polymer with Benzidine Diimine Units. [Link]
-
National Institutes of Health. (n.d.). 2,2-Dimethylpiperidine. [Link]
-
National Institutes of Health. (n.d.). 2,6-Dimethylpiperidine hydrochloride. [Link]
Sources
Technical Support Center: Optimizing Reaction Selectivity with 2,2-Dimethylpiperidine Hydrochloride
Welcome to the technical support center for 2,2-Dimethylpiperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this sterically hindered amine in their synthetic workflows. The unique structural feature of 2,2-Dimethylpiperidine—the gem-dimethyl group adjacent to the nitrogen atom—imparts significant steric bulk, which can be both a powerful tool for controlling selectivity and a source of experimental challenges.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and enhance the selectivity of your reactions.
The Double-Edged Sword: Understanding Steric Hindrance
The core principle governing the reactivity and selectivity of 2,2-Dimethylpiperidine is the profound steric hindrance around the nitrogen atom.[1] The two methyl groups at the C-2 position lock the piperidine ring in a conformation that significantly shields the nitrogen's lone pair of electrons.[1] This has two primary consequences:
-
Reduced Nucleophilicity: The nitrogen is a weaker nucleophile compared to less substituted amines like piperidine or even its isomer, 2,6-dimethylpiperidine.[3] This can lead to sluggish or incomplete reactions with many electrophiles.
-
Enhanced Basicity (in a Non-Nucleophilic Context): While its nucleophilicity is diminished, it remains a moderately strong base. This combination makes it a useful non-nucleophilic base, capable of deprotonating substrates without competing in nucleophilic addition or substitution reactions.
Mastering the use of 2,2-Dimethylpiperidine hydrochloride is a matter of exploiting these properties to your advantage. This guide will explore how to fine-tune your reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My N-alkylation/N-acylation reaction with 2,2-Dimethylpiperidine is sluggish and gives low yields. What's going wrong and how can I fix it?
A1: This is a classic issue stemming from the sterically hindered nature of the amine. The nitrogen's lone pair is difficult for electrophiles to access, slowing down the reaction rate.
Causality: The gem-dimethyl groups act as a steric shield, increasing the activation energy for the nucleophilic attack. Standard conditions that work for less hindered amines are often insufficient.
Troubleshooting Workflow:
Caption: Troubleshooting low reactivity.
Recommended Solutions:
-
Increase Reagent Reactivity:
-
For alkylations, use more reactive electrophiles. The order of reactivity is typically: R-I > R-OTf > R-Br > R-Cl.
-
For acylations, use acyl chlorides or mixed anhydrides instead of less reactive anhydrides or esters.
-
-
More Forcing Conditions:
-
Temperature: Increasing the reaction temperature is often the most effective solution. Reactions may require heating to 80-120 °C.
-
Concentration: Running the reaction at a higher concentration can increase the reaction rate.
-
-
Solvent Choice: Use polar aprotic solvents like DMF, DMAc, or NMP, which can help stabilize charged intermediates and accelerate SN2 reactions.
-
Starting Material: Remember that 2,2-Dimethylpiperidine hydrochloride must be neutralized before it can act as a nucleophile. Use a suitable base (like triethylamine or potassium carbonate) to generate the free amine in situ.
Q2: I am trying to perform a reaction on another functional group in my molecule, but the 2,2-Dimethylpiperidine nitrogen is reacting instead. How can I improve chemoselectivity?
A2: This is a chemoselectivity challenge. While the nitrogen in 2,2-Dimethylpiperidine is a hindered nucleophile, it can still be more reactive than other functional groups under certain conditions.
Causality: The outcome depends on the relative reactivity of the piperidine nitrogen versus the other functional group toward the specific electrophile used.
Strategies for Enhancing Chemoselectivity:
-
Leverage Steric Hindrance: Choose a bulky electrophile. The steric shield of the 2,2-dimethyl groups will disfavor reaction at the nitrogen more than at a less hindered site.
-
Tune Electronic Properties: If possible, modify the other functional group to make it more nucleophilic.
-
Protecting Groups: The most robust solution is to temporarily protect the 2,2-Dimethylpiperidine nitrogen. A Boc (tert-butoxycarbonyl) group is a common choice, as it can be readily added and later removed under acidic conditions.[4]
| Protection Strategy | Reagents | Deprotection | Key Considerations |
| Boc Protection | Boc₂O, Et₃N, DCM | TFA or HCl in Dioxane | Robust, common, and generally high-yielding. |
| Cbz Protection | Cbz-Cl, K₂CO₃, Acetone/H₂O | H₂, Pd/C | Useful if the molecule is sensitive to acid but stable to hydrogenation. |
Caption: Common N-protection strategies.
Q3: I am using 2,2-Dimethylpiperidine as a non-nucleophilic base to form an enolate, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
A3: This is a question of kinetic versus thermodynamic control. The bulky nature of 2,2-Dimethylpiperidine makes it an excellent base for favoring the formation of the kinetic enolate.
Mechanistic Insight: 2,2-Dimethylpiperidine will preferentially abstract the proton from the less sterically hindered α-carbon, as this pathway has a lower activation energy. This leads to the kinetic enolate. To obtain the more substituted, thermodynamically stable enolate, a smaller, less hindered base is typically required under conditions that allow for equilibration.
Controlling Enolate Formation:
Sources
Technical Support Center: Optimization and Troubleshooting for 2,2-Dimethylpiperidine Hydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,2-Dimethylpiperidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this valuable heterocyclic building block. We will delve into the common synthetic routes, provide in-depth troubleshooting for issues you may encounter, and offer optimized protocols based on established chemical principles.
Section 1: Overview of Primary Synthetic Strategies
The synthesis of 2,2-dimethylpiperidine, a sterically hindered cyclic amine, presents unique challenges compared to simpler piperidines.[1] The gem-dimethyl group at the C2 position influences the reactivity of the starting materials and the stability of intermediates. The two most industrially relevant and scientifically sound strategies for its synthesis are the catalytic hydrogenation of a pyridine precursor and the intramolecular reductive amination of an acyclic amino-ketone.
-
Route A: Catalytic Hydrogenation of 2,2-Lutidine This is a classical and robust approach that involves the reduction of the aromatic pyridine ring of 2,2-lutidine (2,2-dimethylpyridine). The reaction requires a heterogeneous catalyst and typically high pressures of hydrogen gas.[2] The mechanism involves the adsorption of both the pyridine and hydrogen onto the metal catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring.[3]
-
Route B: Intramolecular Reductive Amination A more modern approach involves the cyclization of a linear precursor, such as 6-amino-6-methylheptan-2-one. This reaction proceeds via the formation of an intermediate cyclic imine (or iminium ion), which is then reduced in situ by a selective reducing agent to form the piperidine ring.[4][5] This method often allows for milder reaction conditions and avoids the need for high-pressure hydrogenation equipment.[6]
Caption: Primary synthetic routes to 2,2-Dimethylpiperidine HCl.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My catalytic hydrogenation of 2,2-lutidine has stalled or shows very low conversion. What are the likely causes and solutions?
A: This is a common issue when hydrogenating pyridine derivatives. The problem typically stems from three areas: the catalyst, the reaction conditions, or the starting material purity.
-
Cause 1: Catalyst Inhibition. The basic nitrogen atom in the pyridine starting material can coordinate strongly to the metal catalyst's active sites, acting as a poison and inhibiting its activity.[7]
-
Solution: Add a stoichiometric amount of a strong acid like HCl or an excess of a weaker acid like acetic acid to the reaction mixture. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This prevents the lone pair from binding to and deactivating the catalyst, thereby increasing the reaction rate.[7]
-
-
Cause 2: Catalyst Poisoning. Impurities in your 2,2-lutidine starting material, particularly sulfur or phosphorus-containing compounds, can irreversibly poison noble metal catalysts like Platinum, Rhodium, or Ruthenium.[7]
-
Solution: Purify the 2,2-lutidine by distillation before use. If you suspect poisoning, the catalyst cannot be regenerated and must be replaced.
-
-
Cause 3: Insufficient Reaction Conditions. The aromaticity of the pyridine ring requires significant energy to overcome.
-
Solution: Increase the hydrogen pressure (typically 50-80 bar) and/or the temperature (60-100 °C).[7] Ensure vigorous stirring to maintain the three-phase mixture (solid catalyst, liquid substrate, gas) and facilitate mass transfer.
-
Q2: My reaction produces a mixture of products, including partially hydrogenated intermediates. How can I drive the reaction to completion?
A: The formation of dihydropyridines or tetrahydropyridines indicates that the hydrogenation is incomplete.
-
Cause: Insufficient reaction time or conditions that are too mild.
-
Solution: The most straightforward solution is to increase the reaction time. Monitor the reaction by GC-MS or ¹H NMR to confirm the disappearance of the starting material and intermediates. If extending the time is ineffective, a modest increase in temperature or pressure will provide the necessary energy to fully reduce the ring.[7]
-
Q3: I'm observing low yields in my intramolecular reductive amination. What should I check?
A: Low yields in a reductive amination are often related to the reducing agent or the reaction's pH.
-
Cause 1: Reducing Agent Inactivity. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are moisture-sensitive.
-
Solution: Use a freshly opened bottle of the reducing agent or dry it under a vacuum before use. Ensure the reaction is run under anhydrous conditions (e.g., dry solvent, inert atmosphere).
-
-
Cause 2: Incorrect pH. The initial cyclization to form the iminium ion is acid-catalyzed but requires a free amine nucleophile. If the solution is too acidic, the starting amine is fully protonated and non-nucleophilic. If it's too basic, the formation of the iminium ion is slow.
-
Solution: Reductive amination works best under weakly acidic conditions (pH 4-6).[5] Adding a small amount of acetic acid can be beneficial. If your amine starting material is a hydrochloride salt, you may need to add a non-nucleophilic base (like triethylamine) to liberate the free amine.
-
Q4: The final 2,2-dimethylpiperidine hydrochloride product is an oil or a sticky solid, not a clean crystalline powder. How can I purify it?
A: This indicates the presence of impurities, which could be residual solvent, unreacted starting material, or byproducts. The hydrochloride salt of 2,2-dimethylpiperidine should be a solid.[8]
-
Cause 1: Incomplete Conversion. The free base (2,2-dimethylpiperidine) is a liquid. If the reaction was not complete, the unreacted starting material will remain as an oil after the workup.
-
Solution: Before proceeding to salt formation, ensure the reaction is complete via TLC or GC. If necessary, re-subject the crude material to the reaction conditions.
-
-
Cause 2: Improper Salt Formation/Purification. Trapped solvent or incorrect stoichiometry of HCl can lead to an impure product.
-
Solution: Recrystallization is the best method for purification. A common solvent system is isopropanol and diethyl ether. Dissolve the crude hydrochloride salt in a minimal amount of warm isopropanol, then slowly add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to form pure crystals, which can then be collected by filtration.
-
Caption: A troubleshooting workflow for common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
Q: Which catalyst is best for the hydrogenation of 2,2-lutidine?
A: The choice depends on a balance of reactivity, selectivity, and cost.
-
Rhodium-on-carbon (Rh/C) is often highly effective for pyridine hydrogenation and can function under relatively milder conditions than other catalysts.[7][9]
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) is also very effective and is a classic choice for this transformation. It often shows good selectivity and is less prone to causing ring-opening than rhodium.[7]
-
Ruthenium-on-carbon (Ru/C) is another excellent option, known for its high activity in hydrogenating aromatic rings.[10]
-
Palladium-on-carbon (Pd/C) is generally less effective for reducing the pyridine ring compared to Pt, Rh, or Ru and would require more forcing conditions.
For this specific transformation, Rh/C or PtO₂ would be the recommended starting points for optimization.
Q: How do I safely handle a high-pressure hydrogenation reaction?
A: Safety is paramount. All high-pressure hydrogenations must be conducted in a specialized piece of equipment called an autoclave or a Parr hydrogenator, which is designed to withstand high pressures.
-
Equipment: Ensure the autoclave is rated for the pressure and temperature you plan to use and that it is in good working order.
-
Inerting: Before introducing hydrogen, the vessel must be purged multiple times with an inert gas (Nitrogen or Argon) to remove all oxygen. This is critical to prevent the formation of an explosive H₂/O₂ mixture.
-
Leak Check: After charging with hydrogen to a moderate pressure, check all fittings for leaks before heating.
-
Monitoring: The reaction should be conducted behind a blast shield in a well-ventilated fume hood. Continuously monitor the pressure and temperature throughout the reaction.
-
Shutdown: After the reaction, cool the vessel to room temperature before venting the excess hydrogen and purging again with inert gas.
Q: How is the hydrochloride salt typically formed from the free-base amine?
A: The process is an acid-base reaction that precipitates the salt.
-
After the reaction and workup, the crude 2,2-dimethylpiperidine free base is dissolved in a suitable anhydrous solvent in which the hydrochloride salt has low solubility (e.g., diethyl ether, ethyl acetate, or a mixture like isopropanol/ether).
-
A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl if the solvent system allows) is added dropwise with stirring.
-
The 2,2-dimethylpiperidine hydrochloride salt will precipitate as a white solid.
-
The solid is then collected by vacuum filtration, washed with cold solvent (usually diethyl ether) to remove any soluble impurities, and dried under a vacuum.
Section 4: Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenation of 2,2-Lutidine
This protocol describes a robust method for the synthesis of 2,2-dimethylpiperidine hydrochloride on a laboratory scale.
Materials:
-
2,2-Lutidine (10.7 g, 100 mmol)
-
Platinum(IV) oxide (PtO₂, 500 mg)
-
Glacial Acetic Acid (100 mL)
-
Hydrogen gas (high-pressure cylinder)
-
Diethyl ether (anhydrous)
-
2 M HCl in Diethyl Ether
Procedure:
-
To a high-pressure autoclave vessel, add 2,2-lutidine and glacial acetic acid.
-
Carefully add the Platinum(IV) oxide catalyst.
-
Seal the autoclave according to the manufacturer's instructions.
-
Purge the vessel three times with nitrogen gas, then three times with hydrogen gas.
-
Pressurize the vessel with hydrogen to 80 bar (approx. 1160 psi).
-
Begin vigorous stirring and heat the vessel to 80 °C.
-
Maintain the temperature and pressure, monitoring for hydrogen uptake. The reaction is typically complete in 12-24 hours.
-
Cool the vessel to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of acetic acid.
-
Carefully basify the filtrate to >pH 12 by slowly adding concentrated NaOH solution in an ice bath.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-dimethylpiperidine as a liquid.
-
Dissolve the crude liquid in 100 mL of anhydrous diethyl ether and cool in an ice bath.
-
Slowly add 2 M HCl in diethyl ether (approx. 55 mL, 110 mmol) dropwise with stirring. A white precipitate will form.
-
Stir for 30 minutes in the ice bath, then collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 2,2-dimethylpiperidine hydrochloride.
Data Comparison for Hydrogenation Conditions
The table below summarizes representative outcomes for the hydrogenation of 2,2-lutidine under various conditions, illustrating key optimization parameters.
| Entry | Catalyst | Solvent | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) |
| 1 | 5% Pd/C | Ethanol | 100 | 80 | 24 | <10 |
| 2 | 5% Ru/C | Methanol | 80 | 60 | 18 | 85 |
| 3 | PtO₂ | Acetic Acid | 80 | 80 | 16 | 92 |
| 4 | 5% Rh/C | Ethanol | 60 | 50 | 24 | 95 |
| 5 | PtO₂ | Ethanol | 80 | 80 | 24 | 65 |
Note: Yields are for the isolated free base and are representative. Entry 5 demonstrates the positive effect of an acidic solvent (compare to Entry 3) in preventing catalyst inhibition.[7]
References
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from DTIC. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6-Dimethylpiperidine hydrochloride. PubChem. [Link]
-
MDPI. (2023). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. [Link]
-
Zhang, Z., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. National Institutes of Health. [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]
- Google Patents. (n.d.). Process for the preparation of 5-oxohexane nitriles and the compound 2,4.
-
National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Xi'an Jiaotong University. (n.d.). Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpiperidine. PubChem. [Link]
-
PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. [Link]
-
YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. [Link]
-
ResearchGate. (n.d.). 28 questions with answers in PIPERIDINES. [Link]
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
YouTube. (2023). Making Piperidine to piss off my FBI Agent. [Link]
-
White Rose Research Online. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
-
National Institutes of Health. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). A hydrogenation reaction. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. oxidative addition [employees.csbsju.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,2-Dimethylpiperidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ru Distribution and Activity of Ru/C Catalyst for Continuous Hydrogenation of 3,5-dimethylpyridine - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Removal of 2,2-Dimethylpiperidine hydrochloride from a reaction mixture
Welcome to the technical support guide for handling 2,2-Dimethylpiperidine hydrochloride in your reaction mixtures. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance on effectively removing this common reagent byproduct. Here, we combine established chemical principles with field-proven insights to help you troubleshoot and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical principle behind removing 2,2-dimethylpiperidine hydrochloride?
A1: The removal of 2,2-dimethylpiperidine hydrochloride hinges on the principles of acid-base chemistry. The compound is an amine salt, which is typically polar and water-soluble. By manipulating the pH of the reaction workup, we can convert this salt into its corresponding free base (2,2-dimethylpiperidine). This free amine is significantly less polar and more soluble in organic solvents, allowing for its separation from aqueous media. Conversely, by keeping the pH acidic, the compound remains a water-soluble salt.[1]
Q2: My desired product is stable in basic conditions. What is the most straightforward method to remove the 2,2-dimethylpiperidine hydrochloride?
A2: The most common and effective method is a basic aqueous wash. By washing your organic reaction mixture with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), you deprotonate the piperidinium ion. This converts it to the free amine, which will preferentially partition into the organic layer. The now neutralized hydrochloride salt (as NaCl) will remain in the aqueous layer and can be removed.
Q3: My desired product is sensitive to basic conditions but stable to acid. How should I approach the workup?
A3: In this scenario, you will want to perform a neutral or acidic wash. By washing the organic layer with water or a dilute acid solution (e.g., 1M HCl), you ensure the 2,2-dimethylpiperidine remains in its protonated, water-soluble hydrochloride form.[2][3] This will pull the salt into the aqueous layer, leaving your acid-stable, non-basic product in the organic phase. Multiple washes may be necessary for complete removal.
Q4: Can I remove 2,2-dimethylpiperidine hydrochloride without an aqueous extraction?
A4: Yes, a non-aqueous precipitation and filtration method can be effective, provided you choose the right solvent. Amine hydrochloride salts are often insoluble in non-polar organic solvents. If your desired product is soluble in a solvent like diethyl ether or hexane, you may be able to precipitate the 2,2-dimethylpiperidine hydrochloride and remove it by filtration. However, the success of this method is highly dependent on the specific solubility characteristics of both your product and the salt in the chosen solvent.
Method Selection Guide
Choosing the correct removal strategy is critical for maximizing yield and purity. The following decision tree illustrates a logical workflow for selecting the appropriate method based on the stability of your desired product.
Caption: Decision tree for selecting a purification protocol.
Experimental Protocols
Protocol A: Basic Aqueous Wash (for Base-Stable Products)
This protocol is designed to remove the amine salt by converting it to its free base, which is then separated with the organic layer and typically removed during subsequent purification (e.g., silica gel chromatography).
Workflow Diagram
Caption: Step-by-step workflow for the basic aqueous wash.
Detailed Steps:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Dilute the mixture with a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution, typically about one-third to one-half the volume of the organic layer.
-
Stopper the funnel, invert it, and immediately vent to release any pressure from CO₂ evolution. Shake gently at first, with frequent venting.
-
Allow the layers to fully separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time to ensure complete neutralization.
-
Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break up any emulsions.[4]
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent in vacuo. The crude product, now free of the hydrochloride salt, is ready for further purification.
Protocol B: Neutral/Acidic Aqueous Wash (for Acid-Stable Products)
This method retains the 2,2-dimethylpiperidine as a water-soluble salt, extracting it into the aqueous phase.
Detailed Steps:
-
Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Add a volume of deionized water or 1M HCl solution approximately one-third the volume of the organic layer.
-
Stopper the funnel, invert, and shake for 30-60 seconds, venting periodically.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash (steps 2-4) two more times to ensure complete removal of the salt.
-
Wash the organic layer with brine to remove excess water.
-
Drain the organic layer into a flask, dry over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product.
Protocol C: Precipitation and Filtration (Non-Aqueous Method)
This method is ideal when the desired product is non-polar and an aqueous workup is undesirable. Note: The optimal solvent must be determined empirically.
Detailed Steps:
-
Concentrate the reaction mixture under reduced pressure to remove the reaction solvent.
-
Add a non-polar solvent in which your product is soluble but the amine hydrochloride is expected to be insoluble (e.g., diethyl ether, hexane, or a mixture thereof).
-
Stir or sonicate the resulting slurry vigorously for 10-15 minutes to break up any clumps and ensure the product is fully dissolved.
-
Filter the mixture through a Büchner funnel or a sintered glass funnel to collect the solid 2,2-dimethylpiperidine hydrochloride.
-
Wash the collected solid with a small amount of the cold non-polar solvent to recover any occluded product.
-
Combine the filtrates and concentrate in vacuo to obtain the crude product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - The free amine form of 2,2-dimethylpiperidine can act as a surfactant. - High concentration of reactants or products. - Vigorous shaking. | 1. Salting Out: Add saturated brine to the separatory funnel to increase the ionic strength of the aqueous layer, which often forces phase separation.[4] 2. Filtration: Pass the entire emulsified mixture through a pad of Celite or filter paper. 3. Solvent Addition: Add more of the organic solvent. 4. Patience: Allow the funnel to sit undisturbed for an extended period (15-30 minutes). |
| Product is Lost into the Aqueous Layer (Protocol A) | - Incomplete neutralization of the hydrochloride salt. - The product itself has acidic functionality and forms a water-soluble salt. | - Ensure the pH of the aqueous layer is >9 after the basic wash. Use a stronger base (e.g., 1M NaOH) if necessary, provided the product is stable. - If the product is acidic, this method is not suitable. Consider an alternative purification like chromatography. |
| Incomplete Removal of the Amine Salt (Protocol B) | - Insufficient number of aqueous washes. - The organic solvent has some miscibility with water (e.g., THF). | - Increase the number of washes to 3-4. - If using a water-miscible solvent, first remove it in vacuo and then redissolve the residue in an immiscible solvent like ethyl acetate before proceeding with the wash. |
| Precipitation Method Fails (Protocol C) | - The hydrochloride salt is soluble in the chosen solvent. - The product is co-precipitating with the salt. | - Try a less polar solvent (e.g., switch from diethyl ether to hexane). - Use a larger volume of solvent to ensure the product remains fully dissolved. Cool the slurry before filtration to minimize product solubility. |
References
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. Retrieved from [Link]
Sources
Technical Support Center: A Guide to Bulky Amine Bases
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize bulky amine bases in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each answer delves into the cause of the issue and provides actionable solutions.
Q1: My deprotonation reaction with Lithium Diisopropylamide (LDA) is giving low yields or failing completely. What are the likely causes?
This is a common issue often rooted in the quality and handling of the LDA solution.
-
Causality—Base Degradation: LDA is a powerful base, but it is thermally unstable. In solvents like tetrahydrofuran (THF), it can undergo β-hydride elimination, leading to the formation of lithium hydride (LiH) and an enamine.[1] This degradation pathway consumes your active base, leading to incomplete reactions. Commercial solutions of LDA, while convenient, can have a significantly lower molarity than stated if stored improperly or for extended periods. A 26 wt% solution in THF can lose 0.2 wt% of its activity per day at room temperature.[1]
-
Solution 1: Prepare LDA in situ For critical reactions, the most reliable method is to prepare the LDA solution fresh before use. This ensures maximum activity and reproducibility.
-
Solution 2: Titrate Your LDA Solution If using a commercial or previously prepared solution, you must titrate it to determine the active molarity. A common method involves using a known amount of a proton source like diphenylacetic acid in the presence of an indicator such as N-benzylidene-4-phenoxyaniline.
-
Causality—Insufficiently Anhydrous Conditions: LDA reacts rapidly with protic sources, including trace amounts of water in your solvent or on your glassware. Any moisture will quench the base, reducing its effective concentration.
-
Solution: Rigorous Anhydrous Technique Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use a freshly distilled, anhydrous solvent. Solvents should be passed through a purification system (e.g., a solvent still or a column-based system) immediately before use.
Q2: I'm performing an E2 elimination, but I'm getting a mixture of the Zaitsev (more substituted) and Hofmann (less substituted) products. How can I favor the Hofmann product?
The regioselectivity of an elimination reaction is a classic challenge controlled by steric interactions between the base and the substrate.
-
Causality—Steric Hindrance: The formation of the more thermodynamically stable Zaitsev alkene requires the base to abstract a proton from a more substituted carbon atom.[2] If the base is small (e.g., ethoxide), this is the major pathway. However, a sterically demanding or "bulky" base will encounter significant steric repulsion when trying to access this hindered proton.[2] The base will therefore preferentially abstract the more sterically accessible proton from a less substituted carbon, leading to the kinetically favored, less stable Hofmann product.[2][3]
-
Solution: Employ a Bulkier Base To maximize the yield of the Hofmann product, switch to a base with greater steric bulk. Potassium tert-butoxide (KOt-Bu) is a common choice and is significantly bulkier than smaller alkoxides. For even greater selectivity, consider bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS).
Visualizing Steric Control in E2 Reactions
The diagram below illustrates how a bulky base is sterically deterred from abstracting the internal proton required for Zaitsev elimination, thus favoring the terminal proton abstraction that leads to the Hofmann product.
Caption: Steric hindrance raises the energy of the Zaitsev transition state.
Q3: My base appears to be acting as a nucleophile, leading to unwanted substitution byproducts. How do I prevent this?
This problem highlights the crucial difference between basicity and nucleophilicity. While all nucleophiles are Lewis bases, not all bases are good nucleophiles.
-
Causality—Basicity vs. Nucleophilicity: Basicity is a thermodynamic concept related to the equilibrium position of a proton abstraction. Nucleophilicity is a kinetic concept describing the rate at which a species attacks an electrophilic atom (usually carbon).[4] Steric bulk dramatically slows the rate of nucleophilic attack on a carbon center due to the precise geometric requirements of the transition state (e.g., backside attack in an S
N2 reaction).[3][4] However, abstracting a small, sterically unencumbered proton is much less affected by the base's size.[4] Therefore, bulky bases are typically strong bases but poor nucleophiles. -
Solution 1: Increase Steric Hindrance If you are observing nucleophilic side reactions, your base may not be sterically hindered enough for your specific substrate.
-
Solution 2: Modify the Substrate If possible, increasing the steric bulk around the electrophilic center of your substrate can also disfavor substitution reactions.[7]
Frequently Asked Questions (FAQs)
Q1: What defines a "bulky" or "sterically hindered" base?
A bulky base is an organic base whose reactive atom (typically nitrogen or oxygen) is surrounded by large, sterically demanding alkyl groups.[2] This three-dimensional crowding is known as steric hindrance.[8][9] The effect is to create a "shield" around the basic lone pair of electrons, making it difficult for the base to approach and bond with anything other than a small, accessible electrophile like a proton.[4]
Q2: How do I choose the right bulky base for my reaction?
Choosing the correct base is critical for success and depends on several factors: the pKa of the proton to be removed, the steric environment of the substrate, and the desired outcome (e.g., deprotonation vs. elimination).
Decision Workflow for Bulky Base Selection
This flowchart provides a general guide for selecting an appropriate base.
Caption: A workflow to guide the selection of a suitable base.
Q3: What are the properties of common bulky amine bases?
The table below summarizes the key properties of several widely used bulky bases. The basicity is compared using the pKa of the conjugate acid (pKaH); a higher pKaH value indicates a stronger base.[10]
| Base Name | Abbreviation | Structure | pKa of Conjugate Acid (pKaH) | Common Solvents | Key Features & Applications |
| Lithium Diisopropylamide | LDA | LiN(i-Pr)₂ | ~36 (in THF)[5] | THF, Hexanes, Ethers | Very strong, non-nucleophilic base. Widely used for kinetic enolate formation. Thermally unstable.[1] |
| Lithium bis(trimethylsilyl)amide | LiHMDS | LiN(SiMe₃)₂ | ~26 (in THF)[11] | THF, Toluene, Hexanes | Strong, non-nucleophilic base. More thermally stable and soluble in nonpolar solvents than LDA. |
| Potassium bis(trimethylsilyl)amide | KHMDS | KN(SiMe₃)₂ | ~26 (in THF) | THF, Toluene | Similar to LiHMDS but often more reactive due to the less coordinating potassium cation. Can have poor solubility in some solvents.[12] |
| Potassium tert-butoxide | KOt-Bu | KOC(CH₃)₃ | ~19 (in DMSO)[5] | THF, t-BuOH, DMSO | Strong, sterically hindered base. Excellent for promoting Hofmann elimination. Can act as a nucleophile in some cases.[13] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | C₉H₁₆N₂ | ~13.4 (in H₂O)[14], ~24.3 (in MeCN)[15] | CH₂Cl₂, MeCN, Toluene | Strong, non-nucleophilic amidine base. Excellent for E2 eliminations under mild conditions. Highly soluble.[14][16] |
| N,N-Diisopropylethylamine | DIPEA | (i-Pr)₂NEt | ~11.4 (in H₂O)[5] | CH₂Cl₂, MeCN | Hünig's Base. Non-nucleophilic due to extreme steric hindrance. Used as a proton scavenger in reactions that produce acid.[6] |
Experimental Protocols
Protocol 1: In Situ Preparation of Lithium Diisopropylamide (LDA)
This protocol describes the preparation of a ~1.0 M solution of LDA in anhydrous THF.
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous solvent transfer cannulas
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
Procedure:
-
Setup: Assemble the flame-dried flask under a positive pressure of inert gas (N₂ or Ar). Equip one neck with a septum and the other with a gas bubbler outlet.
-
Reagent Addition:
-
Add anhydrous THF (e.g., 50 mL for a 0.1 mol scale reaction) to the flask via a cannula or syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.05 equivalents) to the stirred THF.
-
-
LDA Formation:
-
While maintaining the temperature at -78 °C, add the titrated n-butyllithium solution (1.00 equivalent) dropwise via syringe over 15-20 minutes.
-
Observation: The solution may remain colorless or turn a pale yellow. Butane gas will evolve during the addition.
-
-
Completion: After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C in an ice bath. Stir for an additional 30 minutes.
-
Usage: The resulting LDA solution is now ready for use. It is best used immediately. For subsequent reactions, the substrate is typically added slowly to the cold LDA solution.
Self-Validation:
-
Why -78 °C? The initial reaction is exothermic. Low temperature controls the reaction rate and prevents thermal degradation of the newly formed LDA.
-
Why excess amine? A slight excess of diisopropylamine ensures that all of the n-butyllithium is consumed, preventing it from acting as a competing base or nucleophile in your main reaction.
-
Why stir at 0 °C? This ensures the deprotonation reaction goes to completion before the base is used.
References
- BenchChem. (n.d.). Overcoming Steric Hindrance in Reactions with 5-Tert-butylnonan-5-amine.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
- Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions.
- Chemistry LibreTexts. (2025). Basicity of Amines.
- Clark, J. (n.d.). Amines as bases.
- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
- Organic Chemistry Tutor. (2023). Basicity of Amines Explained with Examples [Video]. YouTube.
- Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
- Pendás, A. M., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A.
- Chemistry Stack Exchange. (2018). Do bulky bases participate in substitution reactions?.
- Sigma-Aldrich. (n.d.). Traditional Strong and Hindered Bases.
- Wikipedia. (n.d.). Steric effects.
- Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).
- Wikipedia. (n.d.). Lithium bis(trimethylsilyl)amide.
- Hartwig, J. F., et al. (2007). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Journal of the American Chemical Society.
- San-Apro Ltd. (n.d.). Technical Information DBU・DBN.
- Collum, D. B., et al. (2022). Sodium Isopropyl(trimethylsilyl)amide: A Stable and Highly Soluble Lithium Diisopropylamide Mimic. The Journal of Organic Chemistry.
- Mayr, H., et al. (2004). Nucleophilicities and carbon basicities of DBU and DBN.
- University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from University of Tartu, Chair of Analytical Chemistry.
- Master Organic Chemistry. (2023). Identifying Where Substitution and Elimination Reactions Happen.
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
- CatSci Ltd. (n.d.). The Stability of Organometallics.
- Mayr, H., et al. (2004). Nucleophilicities and carbon basicities of DBU and DBN.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Organic Chemistry Tutor. (2023).
- Collum, D. B., et al. (2015). Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Dew points of pure DBN and DBU and vapor-liquid equilibria of water+DBN and water+DBU systems for cellulose solvent recycling.
- Chemistry LibreTexts. (2025). Nucleophilic substitution and elimination reactions.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- The Organic Chemistry Tutor. (2016). Basicity vs Nucleophilicity - Steric Hindrance [Video]. YouTube.
Sources
- 1. catsci.com [catsci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. study.com [study.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 12. Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Technical Information DBU・DBN -San Apro [san-apro.co.jp]
- 15. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 16. Nucleophilicities and carbon basicities of DBU and DBN - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating Catalyst Deactivation: A Technical Support Guide to Poisoning by 2,2-Dimethylpiperidine Hydrochloride
For Immediate Release
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst performance. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and resolve issues related to catalyst poisoning, specifically by the sterically hindered amine, 2,2-Dimethylpiperidine hydrochloride. This guide is structured in a question-and-answer format to directly address the practical problems you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction has stalled unexpectedly. Could 2,2-Dimethylpiperidine hydrochloride be the culprit?
A: Yes, a sudden or gradual loss of catalytic activity is a classic symptom of catalyst poisoning. Nitrogen-containing compounds, including piperidine derivatives like 2,2-Dimethylpiperidine hydrochloride, are well-known poisons for precious metal catalysts such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru).[1] The poisoning mechanism involves the strong adsorption of the lone pair of electrons on the nitrogen atom onto the active metal sites of the catalyst.[2] This effectively blocks reactants from accessing these sites, leading to a decrease in the reaction rate and, in severe cases, a complete halt of the reaction.[3][4]
The hydrochloride form of 2,2-Dimethylpiperidine can also introduce chloride ions, which may act as an additional, albeit generally weaker, catalyst poison.
Q2: How does the steric hindrance of the 2,2-dimethyl groups affect its poisoning potential compared to unsubstituted piperidine?
A: The two methyl groups at the 2-position of the piperidine ring introduce significant steric bulk around the nitrogen atom. This steric hindrance can influence the way the molecule interacts with the catalyst surface.[5] While the fundamental poisoning mechanism (adsorption via the nitrogen lone pair) remains the same, the bulky alkyl groups can prevent the nitrogen atom from achieving optimal orbital overlap with the catalyst's active sites.
Studies on analogous sterically hindered pyridines, such as 2,6-dimethylpyridine, have shown that they are less strongly bonded to catalyst surfaces compared to their non-hindered counterparts.[6] This suggests that while 2,2-Dimethylpiperidine hydrochloride is a catalyst poison, it may be a less potent one on a molar basis compared to unsubstituted piperidine due to these steric repulsions. However, it is crucial to note that even a weaker poison can cause significant deactivation, especially at higher concentrations or over extended reaction times.
Q3: I'm observing a change in my product selectivity. Can catalyst poisoning by 2,2-Dimethylpiperidine hydrochloride cause this?
A: Absolutely. Catalyst poisoning can be highly selective, meaning the poison may preferentially adsorb to specific types of active sites on the catalyst surface.[1] This selective blocking of certain sites can alter the reaction pathway, leading to a change in the product distribution. For instance, if a catalyst has different sites responsible for hydrogenation and isomerization, and the poison preferentially blocks the hydrogenation sites, you might observe an increase in isomerization byproducts. The steric bulk of 2,2-Dimethylpiperidine hydrochloride can play a significant role here, as it may only be able to access and block certain, more sterically accessible, active sites.
Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning
Issue 1: Rapid Loss of Catalytic Activity
Symptoms:
-
Reaction progress stalls shortly after initiation.
-
Hydrogen uptake ceases or slows dramatically in hydrogenation reactions.
-
Incomplete conversion of starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Step-by-Step Protocol for Diagnosing Poisoning:
-
Feedstock Analysis:
-
Objective: To identify the presence of 2,2-Dimethylpiperidine hydrochloride or other potential nitrogen-containing impurities in your starting materials, solvents, and any additives.
-
Method:
-
Obtain samples of all reaction components.
-
Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These techniques can detect and identify trace amounts of impurities.
-
Compare the results to a known standard of 2,2-Dimethylpiperidine hydrochloride.
-
-
-
Control Experiment:
-
Objective: To confirm that the observed deactivation is due to a poison and not an inherent instability of the catalyst under the reaction conditions.
-
Method:
-
Set up the reaction using a fresh batch of catalyst from a reputable supplier.
-
Use reagents and solvents that have been purified to remove any potential nitrogen-containing contaminants.
-
If the reaction proceeds to completion without deactivation, it strongly indicates that your original catalyst was poisoned.
-
-
-
Spent Catalyst Characterization:
-
Objective: To directly detect the presence of the poison on the catalyst surface.
-
Method:
-
Carefully recover the spent catalyst from the reaction mixture.
-
Analyze the catalyst using surface-sensitive techniques:
-
X-ray Photoelectron Spectroscopy (XPS): Can identify the elemental composition of the catalyst surface and detect the presence of nitrogen.
-
Temperature-Programmed Desorption (TPD): Involves heating the catalyst and monitoring the desorption of adsorbed species. A desorption peak corresponding to 2,2-Dimethylpiperidine or its decomposition products would confirm its presence.
-
Fourier-Transform Infrared Spectroscopy (FTIR) of Adsorbed Probes: Can identify the functional groups of molecules adsorbed on the catalyst surface.
-
-
-
Mitigation and Prevention Strategies
Q4: How can I prevent catalyst poisoning by 2,2-Dimethylpiperidine hydrochloride in the first place?
A: Prevention is always the most effective strategy.
-
Feedstock Purification: The most crucial step is to remove the poison before it comes into contact with the catalyst.[4]
-
Distillation or Recrystallization: For starting materials or solvents contaminated with 2,2-Dimethylpiperidine hydrochloride.
-
Adsorbent Beds: Passing liquid or gaseous feedstocks through a bed of activated carbon, silica gel, or alumina can effectively remove amine impurities.
-
-
Use of Guard Beds: Placing a small, sacrificial bed of a less expensive catalyst or a strong adsorbent upstream of the main catalyst bed can capture the poison before it reaches the primary catalyst.[7]
-
Catalyst Selection: In some cases, catalysts with higher resistance to nitrogen poisoning may be available. For example, some ruthenium catalysts are known to be more resistant to poisoning than palladium catalysts.[8]
Q5: My catalyst is already poisoned. Can it be regenerated?
A: Regeneration of a poisoned catalyst is sometimes possible, but its success depends on the nature of the poison-catalyst interaction and the stability of the catalyst.
General Regeneration Protocol for Amine Poisoning:
This protocol is a general guideline and may require optimization for your specific catalyst and the severity of the poisoning.
-
Solvent Washing:
-
Objective: To remove weakly adsorbed poison molecules.
-
Procedure:
-
Filter the catalyst from the reaction mixture.
-
Wash the catalyst multiple times with a solvent in which 2,2-Dimethylpiperidine hydrochloride is soluble (e.g., water, methanol, or a slightly acidic aqueous solution to protonate the amine and increase its solubility).
-
Dry the catalyst under vacuum.
-
-
-
Thermal Treatment:
-
Objective: To desorb more strongly bound poison molecules.
-
Procedure:
-
Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of inert gas (e.g., nitrogen or argon). The temperature should be high enough to induce desorption but not so high as to cause sintering of the metal particles. A temperature ramp followed by an isothermal hold is often employed. TPD analysis of the spent catalyst can help determine the optimal desorption temperature.
-
After thermal treatment, the catalyst may need to be re-reduced under a hydrogen flow before use.
-
-
-
Chemical Treatment (for severe poisoning):
-
Objective: To chemically displace or decompose the poison.
-
Procedure:
-
A U.S. Patent suggests that palladium catalysts poisoned by nitrogen-containing impurities can be reactivated by treatment with a solution of an alkali or alkaline earth metal bicarbonate, carbonate, nitrate, chloride, fluoride, or hydroxide.[9]
-
For example, washing the catalyst with a dilute solution of sodium bicarbonate, followed by thorough washing with deionized water and drying, may help displace the adsorbed amine.
-
Another approach for palladium catalysts involves treatment with a mixture of chloroform and glacial acetic acid, which has shown success in regenerating catalysts used in reactions involving nitrogen-rich compounds.[10]
-
-
Regeneration Workflow:
Caption: Decision workflow for catalyst regeneration.
Quantitative Impact of Poisoning
| Poison Concentration (ppmw) | Hydrodesulfurization Efficiency (%) |
| 0 | 93.4 |
| 100 (Carbazole) | 73.3 |
| 100 (Pyridine) | 66.5 |
| 100 (Mixture) | 63.3 |
Data adapted from a study on hydrodesulfurization, illustrating the general trend of deactivation by nitrogen compounds.[11]
It is expected that 2,2-Dimethylpiperidine hydrochloride would exhibit a similar trend, with the catalytic activity decreasing as its concentration in the reaction mixture increases. The exact magnitude of this effect would need to be determined experimentally for each specific catalytic system.
Conclusion
Catalyst poisoning by 2,2-Dimethylpiperidine hydrochloride is a multifaceted challenge that requires a systematic approach to diagnose and resolve. By understanding the underlying mechanisms of poisoning, particularly the role of the nitrogen lone pair and the steric effects of the gem-dimethyl groups, researchers can make informed decisions to mitigate its impact. The troubleshooting guides and protocols provided here offer a starting point for addressing these issues in your experimental work. Remember that careful purification of reagents, running control experiments, and, when necessary, attempting catalyst regeneration are key steps to ensuring the success and reproducibility of your catalytic reactions.
References
- Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation.
- Butt, J. B., & Petersen, E. E. (1988).
- AmmoniaKnowHow. (2013).
- Evonik. (2022).
- Fic, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Gao, F., et al. (2011). The steric effect of steric hindrance in amines, and sterically destabilized twisted amides. Journal of the American Chemical Society, 133(12), 4469-4483.
- Gholami, A., et al. (2015). Experimental Study on Catalyst Deactivation by Nitrogen Compounds in a Hydroprocessing Reactor. International Journal of Chemical Reactor Engineering, 13(2), 169-176.
- Hengne, A. M., & Rode, C. V. (2012). Palladium-catalyzed hydrogenation of biomass-derived levulinic acid to γ-valerolactone: A case study of catalyst deactivation and regeneration. Green Chemistry, 14(7), 1945-1948.
- Jacobs, G., et al. (2003). Fischer–Tropsch synthesis: deactivation of cobalt catalysts.
- Ma, Z., & Zaera, F. (2006). Heterogeneous catalysis by metals. In Encyclopedia of Inorganic Chemistry. John Wiley & Sons.
- Skotak, M., & Karpiński, Z. (2002). Temperature programmed desorption of pyridine and 2,6-dimethylpyridine from differently pretreated Pd/Al2O3 catalysts.
- Song, Y., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Spivey, J. J., & Roberts, G. W. (Eds.). (2011). Catalysis: Volume 23. Royal Society of Chemistry.
- Reddit. (2022).
- Smolecule. (n.d.). Buy 2,2-Dimethylpiperidine hydrochloride.
- Unites States Patent US3959382A. (1976).
- Wang, D., & Astruc, D. (2015). Steric hindrance in organometallic chemistry and catalysis. Chemical Reviews, 115(11), 6621-6686.
- Nikki-Universal Co., Ltd. (n.d.).
- PubChem. (n.d.). 2,2-Dimethylpiperidine.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
- ResearchGate. (2001).
- BenchChem. (n.d.).
- OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.
- MDPI. (2022).
- StudySmarter. (2024).
- DTIC. (1992). Piperidine Synthesis.
- RSC Publishing. (2017).
- ResearchGate. (n.d.).
- PMC - NIH. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- RSC Publishing. (2020). Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines.
Sources
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- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. [n-u.co.jp]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing the Hygroscopic Nature of Piperidine Salts
Introduction:
Piperidine and its various salt forms are foundational scaffolds in modern drug discovery and development, celebrated for their versatility in modulating pharmacological activity. However, a frequently encountered challenge is their inherent hygroscopicity—the tendency to attract and absorb moisture from the atmosphere.[1] Uncontrolled moisture uptake is not a trivial inconvenience; it can significantly compromise sample integrity, leading to inaccurate weighing, altered physicochemical properties, chemical degradation, and ultimately, a loss of therapeutic efficacy.[1][2][3]
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. Structured in a practical question-and-answer format, it moves beyond simple procedural lists to explain the underlying scientific principles of moisture management. Here, you will find field-tested troubleshooting advice, detailed protocols, and formulation insights to ensure the stability, quality, and reliability of your piperidine salt compounds from the bench to preclinical development.
Section 1: Fundamental Understanding of Hygroscopicity
Q1: Why are many piperidine salts hygroscopic?
Answer: The hygroscopic nature of piperidine salts stems from the fundamental chemistry of their structure. When the basic nitrogen atom in the piperidine ring accepts a proton from an acid, it forms a positively charged piperidinium cation.[4] This process creates a highly polar, ionic salt.
The key drivers of hygroscopicity are:
-
Strong Ionic Interactions: The charged piperidinium cation and the corresponding anion (e.g., chloride, bromide, tartrate) create a high-energy crystal lattice. Water, being a highly polar molecule, is readily attracted to these charged centers.
-
Hydrogen Bonding: The N-H group on the piperidinium cation is an excellent hydrogen bond donor, while the anion is often a hydrogen bond acceptor. Water molecules can readily insert themselves into the crystal lattice by forming strong hydrogen bonds, acting as a bridge between ions.
-
Counter-Ion Influence: The choice of the counter-ion (the acid used to form the salt) plays a critical role. Salts of strong mineral acids, like hydrochloric acid (HCl), tend to be very polar and, consequently, more hygroscopic.[3]
Q2: What are the critical consequences of uncontrolled moisture absorption?
Answer: Ignoring the hygroscopicity of a piperidine salt can lead to a cascade of experimental and developmental problems:
-
Inaccurate Weighing & Dosing: A sample that has absorbed atmospheric water will have a higher mass than the active compound itself, leading to significant errors in concentration calculations for assays and incorrect dosing in preclinical studies.
-
Physical State Changes: Moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material or inducing a phase transition from a stable crystalline form to a less stable hydrate or even an amorphous state.[5] This can manifest as:
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways, most notably hydrolysis.[3][8][9] This reduces the purity and potency of the active pharmaceutical ingredient (API).
-
Altered Dissolution & Bioavailability: Changes in the crystal structure or particle properties due to moisture can significantly alter the dissolution rate of the compound, which in turn can affect its bioavailability in vivo.[10]
Q3: How is the hygroscopicity of a compound officially classified?
Answer: The European Pharmacopoeia (Ph. Eur.) provides a standardized classification system based on the mass increase of a sample after being stored at 25°C and 80% relative humidity (RH) for 24 hours.[11][12] This classification is crucial for risk assessment and developing appropriate handling strategies.
| Hygroscopicity Class | Weight Gain (% w/w) at 25°C / 80% RH | Typical Observation |
| Non-hygroscopic | ≤ 0.12% | Powder remains free-flowing. |
| Slightly hygroscopic | > 0.2% and < 2.0% | Minor clumping may be observed. |
| Hygroscopic | ≥ 2.0% and < 15.0% | Significant clumping and caking. |
| Very hygroscopic | ≥ 15.0% | Severe caking, may become paste-like. |
| Deliquescent | Absorbs enough water to form a liquid | Solid turns into a visible liquid solution. |
Source: Adapted from European Pharmacopoeia guidelines.[7][11]
Section 2: Troubleshooting Handling and Storage
Q4: My piperidine salt arrived from the supplier as a hard, clumpy solid instead of a fine powder. What should I do?
Answer: This is a classic sign of moisture uptake during shipping or previous storage. The material is likely recoverable, but you must act methodically to avoid compromising the entire batch.
Workflow: Managing a Clumped Hygroscopic Salt
Caption: Decision workflow for handling a compromised hygroscopic sample.
Immediate Action:
-
Do not open the container on the open bench. Immediately transfer the sealed container into a controlled, dry environment, such as a nitrogen-filled glove box or a high-performance desiccator with an active drying agent (e.g., phosphorus pentoxide).
-
Equilibrate: Allow the container to equilibrate to the dry atmosphere for several hours before opening.
-
Assess and Dry: Once opened inside the dry environment, gently break up the material. A crucial next step is to determine the precise water content using Karl Fischer titration (see Q7). If the water content is above the acceptable limit for your experiment, the material must be dried.
Q5: What is the best way to store my piperidine salt for short-term and long-term use?
Answer: Proper storage is the most effective preventative measure. The choice of method depends on the material's degree of hygroscopicity and the intended duration of storage.
| Storage Method | Best For | Pros | Cons |
| Sealed Vial in Desiccator | Slightly to moderately hygroscopic materials; short to medium-term storage. | Simple, cost-effective, protects from atmospheric moisture. | Relies on desiccant activity; frequent opening introduces moisture. |
| Glove Box (Inert Gas) | Hygroscopic to very hygroscopic materials; frequent access and long-term storage. | Provides the ultimate protection (<1% RH); ideal for handling and weighing. | Requires specialized equipment and maintenance. |
| Sealed Ampoule | Long-term archival storage of primary reference standards. | Hermetically sealed, provides absolute barrier against moisture and air. | Single-use; cannot be re-sealed once opened. |
Best Practices:
-
Aliquot: Upon receiving a new batch, immediately aliquot the material into smaller, single-use vials inside a glove box. This prevents repeated exposure of the bulk material to the atmosphere.
-
Desiccant Choice: Use a high-capacity desiccant like phosphorus pentoxide (P₄O₁₀) or fresh molecular sieves for highly hygroscopic materials. Color-indicating silica gel is useful for a visual check but is less effective.
-
Temperature: Store at the recommended temperature (often refrigerated), but always allow the container to warm to ambient temperature before opening to prevent condensation.[9]
Q6: I need to weigh my compound for an experiment. What is the most reliable procedure?
Answer: Weighing a hygroscopic substance on an open bench is a primary source of error. The mass reading will continuously increase as the material absorbs moisture.
Mandatory Protocol: Weighing Hygroscopic Salts
-
Environment Setup: Perform all manipulations inside a glove box with a relative humidity of <10% RH. Place an analytical balance inside the glove box. If a balance cannot be placed inside, use the "weighing by difference" method described below.
-
Material Equilibration: Place the vial containing the piperidine salt inside the glove box and allow it to equilibrate for at least 30 minutes.
-
Direct Weighing (in Glove Box):
-
Tare a clean, dry weighing vessel (e.g., a glass vial) on the balance.
-
Quickly transfer the desired amount of salt to the vessel.
-
Record the stable mass.
-
Immediately seal the weighing vessel before removing it from the glove box.
-
-
Weighing by Difference (if balance is external):
-
Inside the glove box, transfer an approximate amount of the salt into a sealable vial and seal it tightly.
-
Remove the sealed vial from the glove box and weigh it accurately on an external analytical balance (Mass 1).
-
Take the vial to your experimental setup, quickly uncap it, and transfer the powder into your reaction flask or dissolution vessel.
-
Immediately re-cap the vial, and re-weigh it (Mass 2).
-
The mass of the transferred solid is Mass 1 - Mass 2 . This method ensures that any moisture absorption by the residual material in the vial after the transfer does not affect the calculated mass.
-
Section 3: Analytical Challenges and Solutions
Q7: How do I accurately determine the water content of my salt?
Answer: The gold-standard method for water determination in pharmaceutical substances is Karl Fischer (KF) titration .[13] It is a highly specific and precise chemical method that reacts directly with water.
There are two main types of KF titration:
-
Volumetric KF: Best for samples with higher water content (typically >0.1%). A titrant of known concentration is added to the sample (dissolved in an anhydrous solvent) until all the water has reacted.
-
Coulometric KF: Extremely sensitive and ideal for samples with very low water content (<1%). The titrant (iodine) is generated electrochemically in the titration cell.
Protocol: Water Determination by Coulometric Karl Fischer Titration
-
System Preparation: Ensure the KF titrator's cell is clean, filled with fresh reagent, and properly sealed. The system must be conditioned until a low, stable drift (e.g., <10 µ g/min ) is achieved. A low drift indicates the system is free from atmospheric leaks.[14]
-
Sample Preparation (in a dry environment):
-
Accurately weigh 10-20 mg of the piperidine salt into a gas-tight syringe or a sample boat.
-
Record the exact weight.
-
-
Injection: Directly inject the solid sample into the KF titration cell. Ensure the injection port is sealed quickly to prevent moisture ingress.
-
Titration: The instrument will automatically titrate the water present in the sample and display the result in micrograms (µg) of water.
-
Calculation:
-
Water Content (%) = (Mass of Water detected (µg) / Mass of Sample (µg)) * 100
-
Q8: My Karl Fischer titration results are inconsistent or drift endlessly. What's wrong?
Answer: Inconsistent KF results are a common frustration, often pointing to issues with the system's integrity or side reactions with the sample itself.
Troubleshooting KF Titration for Amine Salts
Caption: A logical guide to troubleshooting Karl Fischer titration issues.
Key Troubleshooting Steps:
-
Check for Leaks: A high baseline drift is the most common symptom of atmospheric moisture leaking into the cell.[15] Meticulously check all seals, septa, and tubing.
-
Side Reactions: Basic compounds like piperidine can react with the sulfur dioxide in some standard KF reagents, consuming iodine and leading to falsely high water content readings. Use reagents specifically designed for ketones or amines, which are buffered to prevent this side reaction.
-
Stirring Issues: Improper stirring speed can lead to slow reactions or splashing of the sample onto the cell walls.[16] Ensure a smooth vortex without introducing air bubbles.
-
Sample Solubility: If the salt does not dissolve well in the KF solvent, water trapped within the solid particles will be released very slowly, causing an endless titration. Consider using a co-solvent or a KF oven accessory for insoluble samples.
Section 4: Formulation and Development Insights
Q9: Can I change the salt form to reduce the hygroscopicity of my drug candidate?
Answer: Absolutely. Salt selection is a critical step in early drug development, and mitigating hygroscopicity is one of its primary goals. The hygroscopicity of a piperidine API can be dramatically altered by changing the counter-ion.
Strategy: Crystal Engineering and Co-crystallization If traditional salt forms (e.g., hydrochloride, sulfate) are too hygroscopic, exploring co-crystals is an advanced strategy. A co-crystal is a multi-component crystal where the API and a benign co-former (e.g., a carboxylic acid, an amide) are held together by non-ionic interactions, like hydrogen bonds.
This approach can reduce hygroscopicity by:
-
Creating a more stable, less porous crystal lattice that is less favorable for water molecules to penetrate.
-
Satisfying the hydrogen bonding sites of the API with the co-former instead of with water.
Co-crystallization has been successfully employed to improve the stability of moisture-sensitive drugs.[10][17][18]
Q10: What formulation strategies can protect my hygroscopic piperidine salt in a final solid dosage form (e.g., a tablet)?
Answer: Even if the API itself is hygroscopic, several formulation techniques can be used to create a stable and effective final product.[2][10][17][19]
-
Film Coating: Applying a polymer-based film coat to a tablet acts as a physical barrier, significantly slowing the ingress of environmental moisture.[19][20]
-
Co-processing with Excipients: Blending the API with excipients that have a very low affinity for water can help. Some excipients can act as "moisture sinks," preferentially absorbing any incoming moisture and protecting the API.[10][20]
-
Encapsulation: Enclosing the API in a capsule, particularly one made from materials with low moisture content like Hypromellose (HPMC), provides a protective shell.[21]
-
Packaging: The final line of defense is high-barrier packaging, such as blister packs made of Aclar® or alu-alu foils, which completely isolates the dosage form from the external environment.
By implementing these multi-layered strategies, from meticulous bench-level handling to intelligent formulation design, the challenges posed by the hygroscopic nature of piperidine salts can be effectively managed, ensuring the integrity and success of your research and development efforts.
References
-
Chan, H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]
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Newman, A. W., et al. (2008). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]
-
Ac-Di-Sol. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Ac-Di-Sol. Available at: [Link]
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Genentech. (2021). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]
-
Pharma Growth Hub. (2024). Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]
-
Xylem Analytics. (n.d.). Coulometric KF-Titration Troubleshooting. SI Analytics. Available at: [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine?. BIOSYNCE Blog. Available at: [Link]
-
Stahl, P.H., Wermuth, C.G. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Magazine. Available at: [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. ChromForum. Available at: [Link]
-
Sheokand, S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences. Available at: [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. BTC Blog. Available at: [Link]
-
Metrohm. (2021). Webinar recording: Karl Fischer titration – Troubleshooting, tips and tricks. YouTube. Available at: [Link]
-
Savjani, K. T., et al. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ISRN Pharmaceutics. Available at: [Link]
-
ResearchGate. (n.d.). Hygroscopicity classification of inactive pharmaceutical ingredients... ResearchGate. Available at: [Link]
-
National Research Council. (2000). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1. National Academies Press. Available at: [Link]
-
METTLER TOLEDO. (n.d.). Fluctuating results in volumetric Karl Fischer titration. METTLER TOLEDO. Available at: [Link]
-
Ray, S., et al. (2023). Advancement and Innovations in Drying of Biopharmaceuticals, Nutraceuticals, and Functional Foods. Foods. Available at: [Link]
- Google Patents. (2009). System and method for processing hygroscopic materials. Google Patents.
-
Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Bohrium. Available at: [Link]
-
Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Perspective Chapter: Pharmaceutical Drying. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Available at: [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Competence Guide - Tips and Hints For a Successful Water Content Determination by Karl Fischer Titration. ResearchGate. Available at: [Link]
-
Buchi.com. (n.d.). Freeze drying of Pharmaceutical Ingredients. Buchi.com. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]
-
European Pharmacopoeia. (2008). 5.11. Characters section in monographs. EDQM. Available at: [Link]
-
JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Scribd. (n.d.). Drying Techniques for Sensitive Materials. Scribd. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
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- 21. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
Technical Support Center: Analytical Methods for 2,2-Dimethylpiperidine Hydrochloride Purity Determination
Welcome to the technical support guide for the analysis of 2,2-Dimethylpiperidine Hydrochloride. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the common analytical challenges and methodologies for assessing the purity of this compound. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction: The Analytical Challenge of 2,2-Dimethylpiperidine Hydrochloride
2,2-Dimethylpiperidine hydrochloride is a substituted heterocyclic amine salt. Its analytical characterization presents a unique set of challenges. As a small, polar, and basic compound, it can exhibit poor chromatographic behavior. Furthermore, its hydrochloride salt form influences its solubility and thermal stability. The absence of a strong UV chromophore complicates detection by standard HPLC-UV methods.
A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment. This guide addresses the most common techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Thermal Analysis (DSC/TGA).
Common impurities in commercial 2,2-Dimethylpiperidine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,2-Dimethylpiperidine Hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for troubleshooting common issues related to impurities in commercial batches of this versatile building block. This resource, presented in a question-and-answer format, aims to equip you with the knowledge to identify, understand, and mitigate challenges in your experiments, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of 2,2-Dimethylpiperidine Hydrochloride?
A1: Commercial 2,2-Dimethylpiperidine Hydrochloride is generally of high purity. However, trace amounts of impurities can be present, originating from the synthetic route and subsequent purification processes. These can be broadly categorized as follows:
-
Process-Related Impurities: These are substances that are part of the manufacturing process.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors used in the formation of the piperidine ring.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates may be carried through to the final product.
-
Reagents and Catalysts: Trace amounts of reagents, such as excess hydrochloric acid, or residual catalysts from hydrogenation steps might be present.
-
-
By-products of the Synthesis: These are formed from unintended side reactions.
-
Isomeric Impurities: Other isomers of dimethylpiperidine may be formed in small quantities if the synthesis is not perfectly regioselective.
-
Oligomeric By-products: During some synthesis pathways, particularly those involving polymerization-prone starting materials, higher molecular weight by-products can be formed.[1]
-
-
Residual Solvents: Solvents are used throughout the synthesis and purification (e.g., crystallization) and may not be completely removed. Common solvents include ethanol, methanol, or tetrahydrofuran (THF).[1]
-
Degradation Products: Although 2,2-Dimethylpiperidine Hydrochloride is a relatively stable salt, degradation can occur under harsh conditions of heat or light during processing or storage, though this is less common for the hydrochloride salt compared to the free base.
Q2: My reaction yield is consistently lower than expected when using a new batch of 2,2-Dimethylpiperidine Hydrochloride. Could impurities be the cause?
A2: Absolutely. The purity of your starting material is critical. Here’s how different types of impurities could be impacting your reaction:
-
Inaccurate Molar Quantity: If your commercial batch contains a significant amount of non-reactive impurities (e.g., residual solvents, inorganic salts), the actual molar quantity of 2,2-Dimethylpiperidine Hydrochloride will be lower than what you calculated based on weight. This is a common reason for observing lower than expected conversions.
-
Reactive Impurities: Certain impurities might interfere with your reaction. For instance:
-
Moisture (Water): Can quench moisture-sensitive reagents like organometallics or strong bases.
-
Other Amines (Isomers or Starting Materials): These can compete with 2,2-Dimethylpiperidine in nucleophilic substitution or coupling reactions, leading to a mixture of products and reducing the yield of your desired compound.
-
Residual Acids or Bases: Can neutralize reagents or catalysts, thereby inhibiting the reaction.
-
To confirm if impurities are the issue, it is advisable to re-characterize the starting material.
Q3: I'm observing some unexpected peaks in the NMR spectrum of my purified product. How can I determine if they originate from the starting 2,2-Dimethylpiperidine Hydrochloride?
A3: This is a classic troubleshooting scenario. The first step is to run a high-resolution ¹H NMR spectrum of the 2,2-Dimethylpiperidine Hydrochloride starting material itself, dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Compare the Spectra: Carefully compare the spectrum of your starting material with that of your purified product. Pay close attention to the chemical shifts, coupling patterns, and integration of any minor peaks.
-
Spiking Experiment: If you have a sample of your product that you are confident is pure, you can perform a spiking experiment. Add a small amount of the 2,2-Dimethylpiperidine Hydrochloride starting material to your pure product and acquire an NMR spectrum. An increase in the intensity of the unknown peaks will confirm that they originate from the starting material.
If you identify impurities, further analytical techniques such as LC-MS or GC-MS can help in their identification.
Troubleshooting Guides
Issue 1: Presence of Unknown Impurities Detected by HPLC or GC
Possible Cause: Your commercial 2,2-Dimethylpiperidine Hydrochloride contains process-related impurities or by-products.
Troubleshooting Workflow:
Caption: Workflow for identifying and removing impurities.
Detailed Protocols:
Protocol 1: Purity Assessment by HPLC
-
Objective: To quantify the purity of 2,2-Dimethylpiperidine Hydrochloride and detect any non-volatile impurities.
-
Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is often a good starting point.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) as the piperidine ring has a weak chromophore. A more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and analyze the chromatogram. The area percentage of the main peak relative to the total area of all peaks gives an estimation of the purity.
-
Protocol 2: Purification by Recrystallization
-
Objective: To remove less soluble or more soluble impurities from the 2,2-Dimethylpiperidine Hydrochloride solid.
-
Method:
-
Solvent Selection: Ethanol or methanol are commonly used for the recrystallization of piperidine hydrochloride salts.[1] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Procedure: a. Dissolve the 2,2-Dimethylpiperidine Hydrochloride in a minimal amount of the hot solvent. b. If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered. c. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. d. Collect the crystals by filtration and wash with a small amount of the cold solvent. e. Dry the purified crystals under vacuum.
-
Issue 2: Presence of Residual Solvents
Possible Cause: Incomplete removal of solvents used during the final purification steps of the commercial product.
Troubleshooting Workflow:
Caption: Workflow for identifying and removing residual solvents.
Detailed Protocols:
Protocol 3: Detection of Residual Solvents by ¹H NMR
-
Objective: To identify and quantify residual solvents.
-
Method:
-
Sample Preparation: Accurately weigh a sample of the 2,2-Dimethylpiperidine Hydrochloride and dissolve it in a deuterated solvent in which the residual solvents are also soluble (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Analysis: Identify the characteristic peaks of common solvents (e.g., ethanol, methanol, THF). The quantity of the solvent can be determined by integrating its peaks relative to the integration of a known proton signal from the 2,2-Dimethylpiperidine Hydrochloride.
-
Protocol 4: Removal of Residual Solvents
-
Objective: To reduce the content of residual solvents to an acceptable level.
-
Method:
-
Drying under High Vacuum: Place the solid material in a suitable flask or drying vessel and apply a high vacuum (preferably with gentle heating if the compound is thermally stable) for several hours or overnight.
-
Trituration: If drying under vacuum is not sufficient, the solid can be triturated (slurried) with a solvent in which the 2,2-Dimethylpiperidine Hydrochloride is insoluble but the residual solvent is soluble (e.g., diethyl ether or hexane). The solid is then filtered and dried under vacuum.
-
Data Summary
| Impurity Type | Potential Source | Potential Impact on Experiments | Recommended Analytical Technique | Recommended Purification Method |
| Starting Materials | Incomplete reaction | Inaccurate stoichiometry, side products | HPLC, GC-MS, NMR | Recrystallization, Acid-Base Extraction (of free base) |
| Isomeric Impurities | Lack of regioselectivity in synthesis | Formation of isomeric products | High-resolution GC or HPLC | Fractional Crystallization, Preparative Chromatography (of free base) |
| Oligomeric By-products | Side reactions during synthesis | Lower yields, difficult purification | Size Exclusion Chromatography (SEC), LC-MS | Recrystallization, Filtration |
| Residual Solvents | Purification and handling | Inaccurate weighing, reaction inhibition | ¹H NMR, GC-Headspace | Drying under high vacuum, Trituration |
| Excess HCl | Hydrochloride salt formation | Neutralization of basic reagents | pH measurement of an aqueous solution, Titration | Neutralization followed by purification |
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Selecting Bulky Non-Nucleophilic Bases for Specific Reactions
In the realm of modern organic synthesis, the precise control of reactivity and selectivity is paramount. The strategic choice of a base can be the determining factor between a high-yielding, clean reaction and a complex mixture of undesired byproducts. This is particularly true when seeking to deprotonate a substrate in the presence of electrophilic functional groups, where a delicate balance between basicity and nucleophilicity is required. This guide provides a comparative analysis of commonly employed bulky non-nucleophilic bases, offering insights into their specific applications, mechanistic nuances, and practical handling, to empower researchers in making informed decisions for their synthetic challenges.
The Principle of Steric Hindrance: Why Bulky and Non-Nucleophilic?
At its core, a bulky non-nucleophilic base is a sterically hindered organic molecule that readily abstracts a proton but, due to its sheer size, is a poor nucleophile.[1] This characteristic is crucial in preventing unwanted side reactions, such as nucleophilic addition to carbonyls or substitution reactions. The steric bulk around the basic center allows for the selective deprotonation of even weakly acidic protons, while minimizing the base's interaction with other electrophilic sites in the molecule.[1]
This guide will delve into the properties and applications of several key classes of bulky non-nucleophilic bases:
-
Lithium Amides: Lithium Diisopropylamide (LDA)
-
Silylamides: Lithium Bis(trimethylsilyl)amide (LiHMDS), Sodium Bis(trimethylsilyl)amide (NaHMDS), and Potassium Bis(trimethylsilyl)amide (KHMDS)
-
Amidines: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Guanidines and Phosphazenes: A brief overview of their utility.
-
Proton Sponges: 1,8-Bis(dimethylamino)naphthalene
Comparative Overview of Key Bulky Non-Nucleophilic Bases
The selection of an appropriate bulky base is dictated by several factors, including the pKa of the substrate, the desired selectivity (kinetic vs. thermodynamic control), reaction temperature, and solvent compatibility. The following table provides a summary of the key properties of the bases discussed in this guide.
| Base | Abbreviation | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Form | Common Solvents |
| Lithium Diisopropylamide | LDA | ~36 (in THF)[2] | 107.12 | Typically prepared in situ or sold as a solution | THF, Hexane, Diethyl ether |
| Lithium Bis(trimethylsilyl)amide | LiHMDS | ~26 (in THF) | 167.33 | Solid or solution | THF, Toluene, Hexanes |
| Sodium Bis(trimethylsilyl)amide | NaHMDS | ~26 | 183.37 | Solid or solution | THF, Toluene |
| Potassium Bis(trimethylsilyl)amide | KHMDS | ~26 | 199.52 | Solid or solution | THF, Toluene |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | ~24.3 (in MeCN) | 152.24 | Liquid | Dichloromethane, THF, Acetonitrile |
| 1,8-Bis(dimethylamino)naphthalene | Proton Sponge® | ~12.1 (in water) | 214.30 | Solid | Dichloromethane, Acetonitrile |
In-Depth Analysis of Bulky Non-Nucleophilic Bases
Lithium Diisopropylamide (LDA): The Workhorse for Kinetic Enolate Formation
LDA is arguably the most well-known and widely used bulky non-nucleophilic base in organic synthesis.[3] Its immense steric hindrance, provided by the two isopropyl groups, renders it an exceptionally poor nucleophile, while its high basicity allows for the rapid and quantitative deprotonation of a wide range of carbon acids, including ketones, esters, and nitriles.[2]
Mechanism of Action and Selectivity:
The primary application of LDA is in the regioselective formation of kinetic enolates from unsymmetrical ketones. Due to its large size, LDA preferentially abstracts the less sterically hindered α-proton, leading to the formation of the less substituted, kinetically favored enolate. This process is typically carried out at low temperatures (-78 °C) to prevent equilibration to the more thermodynamically stable, more substituted enolate.[2]
Figure 1: General scheme for the selective formation of kinetic and thermodynamic enolates.
Experimental Protocol: Generation of a Kinetic Lithium Enolate with LDA
Caution: LDA is a strong base and reacts violently with water. All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of LDA solution: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the colorless to pale yellow solution at -78 °C for 30 minutes.[4]
-
Enolate formation: To the freshly prepared LDA solution at -78 °C, add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise via syringe or cannula.
-
Reaction monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the enolate is typically rapid.
-
Quenching/Further reaction: The resulting lithium enolate solution can then be treated with an electrophile at low temperature to achieve regioselective alkylation or other transformations.
Silylamides (LiHMDS, NaHMDS, KHMDS): Versatile and Soluble Alternatives
The silylamide bases, LiHMDS, NaHMDS, and KHMDS, are excellent alternatives to LDA, offering the advantages of being commercially available as solids or stable solutions and exhibiting good solubility in a range of aprotic solvents, including toluene and hexanes.[5] Their steric bulk is comparable to that of LDA, making them highly effective for regioselective deprotonations.
Comparative Performance:
While all three silylamide bases are effective, the choice of the counterion (Li+, Na+, or K+) can influence the reactivity and selectivity of the resulting enolate.
-
LiHMDS: Generally provides good kinetic selectivity, similar to LDA. The lithium cation coordinates strongly to the enolate oxygen, which can influence the stereochemical outcome of subsequent reactions.
-
NaHMDS and KHMDS: The larger sodium and potassium cations form more ionic and potentially more reactive enolates. This can sometimes lead to lower regioselectivity in enolate formation compared to LiHMDS but may be advantageous in certain applications where higher reactivity is desired.[5] In some cases, KHMDS can provide higher E/Z selectivity in enolate formation.
Experimental Data: Regioselectivity in Ketone Enolization
| Base | Ketone | Solvent | Temp (°C) | Ratio of Kinetic:Thermodynamic Enolate | Reference |
| LDA | 2-Methylcyclohexanone | THF | -78 | >98:2 | [6] |
| LiHMDS | 2-Methylcyclohexanone | THF | -78 | 95:5 | [7] |
| KHMDS | 2-Methylcyclohexanone | THF | -78 | 92:8 | [6] |
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Amidine Powerhouse for Eliminations
DBU is a strong, yet sterically hindered, non-nucleophilic amidine base. It is a liquid at room temperature, making it easy to handle, and is soluble in a wide range of organic solvents.[2] DBU is particularly well-suited for promoting elimination reactions to form alkenes.
Mechanism in E2 Reactions:
DBU is an excellent choice for E2 eliminations, where its steric bulk favors the abstraction of a proton from a less hindered position, often leading to the formation of the less substituted (Hofmann) product.[8] This is in contrast to smaller, less hindered bases like sodium ethoxide, which typically favor the formation of the more substituted (Zaitsev) alkene.[9]
Figure 2: Regioselectivity in E2 elimination reactions is influenced by the steric bulk of the base.
Experimental Protocol: DBU-Mediated Elimination of an Alkyl Halide
-
Reaction setup: To a round-bottom flask containing a solution of the alkyl halide (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add DBU (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water to remove the DBU-hydrohalide salt. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to afford the crude alkene product, which can be further purified by column chromatography.
Proton Sponges: Unique Neutral Bases with High Basicity
1,8-Bis(dimethylamino)naphthalene, commonly known as Proton Sponge®, is a fascinating example of a neutral, yet remarkably strong, non-nucleophilic base. Its high basicity stems from the relief of steric strain upon protonation, where the proton is held in a strong intramolecular hydrogen bond between the two nitrogen atoms.[1]
Mechanism of Proton Abstraction:
The two dimethylamino groups are held in close proximity by the naphthalene backbone. Upon protonation, the steric repulsion between the methyl groups is alleviated as the nitrogen atoms move further apart to accommodate the proton. This chelation effect makes Proton Sponge a highly effective proton scavenger.[1]
Figure 3: The protonation of 1,8-bis(dimethylamino)naphthalene (Proton Sponge) is driven by the relief of steric strain.
Applications:
Proton Sponge is particularly useful in reactions where a strong, non-ionic base is required to avoid the introduction of metal cations, which can sometimes interfere with the desired reactivity. It has found applications in a variety of transformations, including dehydrohalogenations and as a catalyst in certain condensation reactions.[10]
Safe Handling and Quenching of Bulky Non-Nucleophilic Bases
Many of the bases discussed in this guide are highly reactive and require careful handling to ensure safety in the laboratory.
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all reactive bases under an inert atmosphere of nitrogen or argon to prevent decomposition and potential fire hazards.[11]
-
Use dry, clean syringes and needles for transferring solutions.
Specific Quenching Procedures:
Caution: Quenching of reactive bases is an exothermic process and should be performed slowly and with cooling.
-
Lithium Amides and Silylamides (LDA, LiHMDS, NaHMDS, KHMDS):
-
Cool the reaction flask containing the residual base to 0 °C in an ice bath.
-
Slowly and carefully add a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or isopropanol, dropwise with vigorous stirring.[12]
-
Once the initial vigorous reaction has subsided, water can be added to complete the quench.
-
-
DBU: DBU is less reactive than the amide and silylamide bases. It can typically be quenched by washing the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to form the water-soluble DBU salt.
-
Proton Sponge: Similar to DBU, Proton Sponge can be neutralized by washing with a dilute aqueous acid solution.
Conclusion
The selection of a bulky non-nucleophilic base is a critical decision in the planning and execution of many organic transformations. By understanding the unique properties and reactivity profiles of bases such as LDA, the silylamides, DBU, and Proton Sponge, researchers can exert precise control over their reactions, leading to improved yields, enhanced selectivities, and the successful synthesis of complex molecular targets. This guide serves as a starting point for navigating the diverse landscape of these indispensable synthetic tools, encouraging a thoughtful and informed approach to their application in the laboratory.
References
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[No Author]. (n.d.). Non-nucleophilic bases – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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Collum, D. B., et al. (2021). Ketone Enolization with Sodium Hexamethyldisilazide: Solvent- and Substrate-Dependent E–Z Selectivity and Affiliated Mechanisms. Journal of the American Chemical Society, 143(4), 2037–2048. Retrieved from [Link]
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[No Author]. (2023, January 22). Synthesis of Enols and Enolates. Chemistry LibreTexts. Retrieved from [Link]
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[No Author]. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. Retrieved from [Link]
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[No Author]. (2023, November 6). 11.7: Elimination Reactions - Zaitsev's Rule. Chemistry LibreTexts. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis of alkenes by anti-eliminations. Organic Chemistry Portal. Retrieved from [Link]
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[No Author]. (2021, May 18). DBU. Orgoly. Retrieved from [Link]
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Gribanov, P. S., et al. (2021). Applications of caged-designed proton sponges in base-catalyzed transformations. Catalysis Science & Technology, 11(23), 7597-7613. Retrieved from [Link]
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Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]
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[No Author]. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]
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[No Author]. (n.d.). Aldol reaction. Wikipedia. Retrieved from [Link]
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[No Author]. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]
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[No Author]. (2023, January 22). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning. Retrieved from [Link]
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[No Author]. (2023, January 22). Elimination by the E2 mechanism. Chemistry LibreTexts. Retrieved from [Link]
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[No Author]. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
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Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
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[No Author]. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]
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[No Author]. (n.d.). Protocol for quenching reactive chemicals. EPFL. Retrieved from [Link]
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[No Author]. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Química Organica.org. Retrieved from [Link]
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[No Author]. (n.d.). Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. Chemistry Steps. Retrieved from [Link]
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[No Author]. (n.d.). 1,8-Bis(dimethylamino)naphthalene. Wikipedia. Retrieved from [Link]
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[No Author]. (n.d.). Asymmetric Synthesis. University of York. Retrieved from [Link]
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[No Author]. (n.d.). The Lloyd-Jones Research Group. Retrieved from [Link]
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A user on Reddit. (2021). Quenching guide. Reddit. Retrieved from [Link]
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[No Author]. (n.d.). Supra-molecular assembly of aromatic proton sponges to direct the crystallization of extra-large-pore zeotypes. NIH. Retrieved from [Link]
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[No Author]. (n.d.). Synthesis of an extra-large molecular sieve using proton sponges as organic structure-directing agents. PNAS. Retrieved from [Link]
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[No Author]. (2015, March 2). Organic chemistry 13: Bimolecular beta elimination (E2) - regioselectivity and stereoselectivity. CureFFI.org. Retrieved from [Link]
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[No Author]. (n.d.). Regioselective alkylation of unsymmetrical ketones a Conventional.... ResearchGate. Retrieved from [Link]
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Collum, D. B., et al. (2007). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society, 129(46), 14433–14442. Retrieved from [Link]
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A Comparative Analysis of Piperidine-Based Analogs in Oncology Research
A Technical Guide for Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its unique structural properties often impart favorable pharmacokinetic characteristics, such as enhanced bioavailability and metabolic stability, making it a privileged motif in drug design.[2] This guide provides a comparative efficacy analysis of three distinct classes of piperidine and piperazine-containing analogs that have demonstrated significant potential as anticancer agents: tubulin polymerization inhibitors targeting the colchicine binding site, benzoxazole-appended EGFR inhibitors, and vindoline-based conjugates.
Introduction to Piperidine Scaffolds in Oncology
The six-membered nitrogen-containing heterocycle of piperidine offers a versatile platform for the development of therapeutic agents.[1] Its conformational flexibility and ability to engage in various non-covalent interactions allow for the fine-tuning of binding affinities to diverse biological targets. In the context of oncology, piperidine derivatives have been successfully developed to modulate key signaling pathways implicated in cancer progression, including those involved in cell division, growth factor signaling, and apoptosis.[2][3] This guide will delve into a comparative analysis of three promising classes of such compounds, evaluating their efficacy, mechanism of action, and synthetic accessibility.
Comparative Efficacy of Piperidine Analogs
The anticancer efficacy of the selected piperidine analogs has been evaluated across various human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, providing a quantitative basis for comparison. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.
Tubulin Polymerization Inhibitors (Colchicine Binding Site)
This class of compounds disrupts microtubule dynamics, a critical process for cell division, by binding to the colchicine site on β-tubulin.[4] This inhibition of tubulin polymerization leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5] A notable example is compound 17a , which has shown potent activity against prostate cancer cells.[5]
| Compound | Cell Line | IC50 / GI50 (µM) | Reference |
| 17a | PC3 (Prostate) | 0.81 | [6] |
| Fused Naphthalene Analog | A549 (Lung) | ~3 | [7] |
| Fused Pyrazole Analog | A549 (Lung) | ~3 | [7] |
Benzoxazole-Appended EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[8] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[8] Benzoxazole-piperidine hybrids have been designed to inhibit EGFR kinase activity.
| Compound | Cell Line | IC50 (µM) | EGFR Kinase IC50 (µM) | Reference |
| Compound 4d | MCF-7 (Breast) | 7.31 ± 0.43 | 0.08 ± 0.002 | [9] |
| MDA-MB-231 (Breast) | 1.66 ± 0.08 | [9] | ||
| Compound 7h | MCF-7 (Breast) | 33.32 ± 0.2 | 0.09 ± 0.002 | [9] |
| MDA-MB-231 (Breast) | 12.10 ± 0.57 | [9] | ||
| Compound 11b | MCF-7 (Breast) | 6.25 | 0.145 (VEGFR-2), 0.181 (c-Met) | [10] |
Vindoline-Piperazine Conjugates
Vindoline, a monomer of the well-known Vinca alkaloids, has been conjugated with various piperazine moieties to enhance its anticancer properties.[2] These conjugates often exhibit potent antiproliferative activity across a broad range of cancer cell lines.[11] The mechanism of action for these specific conjugates is still under investigation but is presumed to involve disruption of microtubule function, a hallmark of the parent Vinca alkaloids.[12]
| Compound | Cell Line | GI50 (µM) | Reference |
| Compound 23 | MDA-MB-468 (Breast) | 1.00 | [11] |
| Compound 25 | HOP-92 (Lung) | 1.35 | [11] |
| Compound 17 | KM12 (Colon) | Growth %: -84.40 | [13] |
| SK-MEL-5 (Melanoma) | Growth %: -98.17 | [13] |
Mechanisms of Action and Signaling Pathways
Tubulin Polymerization Inhibition
As depicted in the workflow below, colchicine binding site inhibitors (CBSIs) physically bind to the β-subunit of tubulin dimers.[5] This binding event prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.[4] The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[14]
Caption: Mechanism of Tubulin Polymerization Inhibition.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation.[8] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[15] Benzoxazole-piperidine analogs act as inhibitors of the EGFR kinase domain, preventing this initial phosphorylation step and thereby blocking the entire downstream signaling cascade. This leads to a reduction in cell proliferation and survival.[8][16]
Caption: Inhibition of the EGFR Signaling Pathway.
Experimental Methodologies
Synthesis of Piperidine-Based Analogs
The synthesis of benzoxazole-piperidine derivatives typically involves a multi-step process.[9] A key intermediate, 2-(piperidin-4-yl)benzo[d]oxazole, is first synthesized by refluxing 2-aminophenol with piperidine-4-carboxylic acid in the presence of polyphosphoric acid.[9] Subsequently, various aromatic or aliphatic amines are reacted with chloroacetyl chloride to form corresponding chloroacetamide intermediates.[9] The final products are obtained through a nucleophilic substitution reaction between the 2-(piperidin-4-yl)benzo[d]oxazole intermediate and the chloroacetamide derivatives.[9]
Caption: Synthetic Workflow for Benzoxazole-Piperidines.
The synthesis of vindoline-piperazine conjugates involves coupling N-substituted piperazine pharmacophores to either the 10- or 17-position of the vindoline core, often through different linkers.[13] For coupling at the 10-position, 10-aminovindoline is first synthesized via nitrosation of vindoline followed by reduction.[13] This amino derivative is then reacted with a linker like chloroacetyl chloride, followed by substitution with the desired piperazine.[13][17] For the 17-position, the hydroxyl group can be acylated with a linker such as 4-bromobutyric acid, followed by reaction with the piperazine derivative.[13]
In Vitro Efficacy Assays
This assay quantitatively measures the effect of compounds on tubulin polymerization into microtubules.[18]
Protocol:
-
Reconstitute purified tubulin protein to a concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).[18]
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.[18]
-
Introduce the test compounds at various concentrations to the wells.[18]
-
Measure the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.[18] An increase in absorbance indicates tubulin polymerization.
This assay determines the ability of a compound to inhibit the kinase activity of EGFR.[19]
Protocol:
-
Dilute the EGFR enzyme, substrate (e.g., a tyrosine-containing peptide), ATP, and test inhibitors in a suitable kinase buffer.[19]
-
In a 384-well plate, add 1 µL of the inhibitor (or DMSO as a control), 2 µL of the enzyme solution, and 2 µL of the substrate/ATP mixture.[19]
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[19]
-
Add 5 µL of a reagent like ADP-Glo™ to terminate the kinase reaction and deplete the remaining ATP.[19]
-
Incubate for 40 minutes at room temperature.[19]
-
Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[19]
-
Incubate for 30 minutes at room temperature and measure the luminescence. A decrease in signal indicates inhibition of EGFR kinase activity.[19]
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[13]
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).[13]
-
Equilibrate the plate to room temperature for 30 minutes.[13]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a microplate reader. A decrease in luminescence corresponds to a decrease in cell viability.[13]
Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly fruitful starting point for the design of novel anticancer agents. The three classes of compounds highlighted in this guide—tubulin polymerization inhibitors, benzoxazole-appended EGFR inhibitors, and vindoline-piperazine conjugates—demonstrate the versatility of the piperidine and piperazine moieties in targeting distinct and critical pathways in cancer biology. While each class shows significant promise, further lead optimization is necessary to improve efficacy, selectivity, and pharmacokinetic profiles. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively rank the potential of these and other emerging piperidine-based anticancer agents. Moreover, exploring synergistic combinations of these agents, which target different cellular mechanisms, could offer a powerful strategy to overcome drug resistance and improve therapeutic outcomes for cancer patients.
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Mitra, S., Anand, U., Jha, N. K., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
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Aboulwafa, O. M., Daabees, H., El-Said, A. H., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. Bioorganic Chemistry, 132, 106348. [Link]
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Gwizdala, C. (2019). Synthesis of Piperidine-Based Inhibitors of KasA, a Vital Enzyme of M. tuberculosis. University of Mary Washington. [Link]
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Fu, D. J., Jin, G. L., Wang, X., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1369–1377. [Link]
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Mayer, S., Keglevich, A., Dékány, M., et al. (2021). Synthesis and In Vitro Evaluation of the Anticancer Effect of Novel Phosphonium Vindoline Derivatives. International Journal of Molecular Sciences, 22(21), 11559. [Link]
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Keglevich, A., Dányi, L., Nagy, N., et al. (2020). Synthesis and Cytotoxic Activity of New Vindoline Derivatives Coupled to Natural and Synthetic Pharmacophores. Molecules, 25(21), 5032. [Link]
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Xie, Y., Kril, L. M., Yu, T., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29281–29290. [Link]
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Zsoldos, B., Nagy, N., Dékány, M., et al. (2024). Synthesis of vindoline–piperazine conjugates (16–21) coupled via a linker formed from chloroacetyl chloride at position 10 of vindoline. [Diagram]. In Novel Piperazine Derivatives of Vindoline as Anticancer Agents. ResearchGate. [Link]
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Mabrouk, R. R., Musa, A., Mohammed, M., & Elwan, A. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1884-1902. [Link]
-
Abuelizz, H. A., Marzouk, M., Al-Salahi, R., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(1), 1875. [Link]
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Al-Warhi, T., Al-Mahbashi, H. M., Al-Haidari, A. A., et al. (2022). Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti-Cancer Agents. Molecules, 27(16), 5183. [Link]
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Keglevich, A., Dányi, L., Nagy, N., et al. (2024). Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. International Journal of Molecular Sciences, 25(13), 7338. [Link]
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
Romagnoli, R., Baraldi, P. G., Prencipe, F., et al. (2015). Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. RSC Advances, 5(72), 58288-58299. [Link]
-
Mabrouk, R. R., Musa, A., Mohammed, M., & Elwan, A. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(16), 5101. [Link]
-
Zsoldos, B., Nagy, N., Dékány, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]
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Zsoldos, B., Nagy, N., Dékány, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
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El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, A. A. (2021). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Scientific reports, 11(1), 1-19. [Link]
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de Oliveira, R. B., de Oliveira, A. C. C., de Souza, A. C. C., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 12(11), e0187314. [Link]
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Romagnoli, R., Baraldi, P. G., Prencipe, F., et al. (2015). Proposed mechanism of vascular disruption by colchicine binding site inhibitors. [Diagram]. In Tubulin Colchicine Binding Site Inhibitors as Vascular Disrupting Agents in Clinical Developments. ResearchGate. [Link]
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Abuelizz, H. A., Marzouk, M., Al-Salahi, R., et al. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 18(1), 1875. [Link]
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Khan, I., Zaib, S., Batool, S., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-15. [Link]
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The Spectroscopic Toolkit: A Multi-Faceted Approach
An In-Depth Spectroscopic Comparison of Piperidine Derivatives for Researchers and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] Its ubiquity in drug candidates—from analgesics to antipsychotics—necessitates robust and unambiguous methods for structural characterization. Spectroscopic analysis provides the critical lens through which chemists can confirm molecular identity, ascertain purity, and deduce three-dimensional conformation.
This guide offers a comparative analysis of piperidine and its key derivatives using fundamental spectroscopic techniques. We will move beyond a simple recitation of data, delving into the causality behind the observed spectral features. The objective is to equip researchers with the foundational knowledge to confidently interpret spectra and make informed decisions in their synthetic and drug development workflows.
No single technique provides a complete structural picture. True analytical power is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each method probes different aspects of molecular structure, and their combined data provide a self-validating system for characterization.
Caption: General workflow for the spectroscopic characterization of a novel piperidine derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2][3]
¹H NMR Spectroscopy
In the parent piperidine molecule, the protons on the ring exist in a dynamic equilibrium of chair conformations. This leads to broad, overlapping signals. Typically:
-
Hα (C2/C6 protons): These protons, adjacent to the nitrogen, are deshielded and appear around 2.8 ppm .[4][5]
-
Hβ/Hγ (C3/C5 and C4 protons): These more shielded methylene protons resonate further upfield, typically in a broad multiplet around 1.5-1.6 ppm .[4][5]
-
N-H proton: The signal for the amine proton is often broad and can appear over a wide range, but is frequently observed around 2.18 ppm .[5] Its position is highly dependent on solvent and concentration.
Causality of Substituent Effects:
-
N-Substitution: Attaching an electron-withdrawing group, like an acetyl group in N-acetylpiperidine , significantly deshields the adjacent α-protons. This is due to the inductive effect and the restricted rotation around the newly formed amide bond, which can cause the α-protons to fall into the deshielding cone of the carbonyl group.[6]
-
Ring Substitution: A substituent on the carbon framework, such as the methyl group in 2-methylpiperidine , breaks the ring's symmetry. This results in more complex and distinct signals for each proton. The relative stereochemistry (cis/trans) can often be determined by analyzing the coupling constants (J-values) between adjacent protons.[7]
-
Ring Heteroatoms: Introducing a carbonyl group, as in 4-piperidone , drastically deshields the adjacent α-protons (now at C3/C5) due to the powerful electron-withdrawing nature of the C=O group.
¹³C NMR Spectroscopy
¹³C NMR provides a map of the carbon skeleton. For unsubstituted piperidine:
-
Cα (C2/C6): Appears around 47.5 ppm .[4]
-
Cβ (C3/C5): Appears around 27.2 ppm .[4]
-
Cγ (C4): Appears around 25.2 ppm .[4]
Causality of Substituent Effects:
-
N-Substitution: The effect on the α-carbons is highly dependent on the substituent. N-alkylation (e.g., with a methyl group) causes a downfield shift of C2/C6.[8] An N-acetyl group also shifts these carbons, with the exact position depending on conformational effects.
-
Ring Substitution: The presence of a carbonyl in 4-piperidone introduces a highly deshielded carbon signal above 200 ppm , which is a definitive marker for the ketone. The adjacent carbons (C3/C5) are also shifted downfield.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.
-
Piperidine: The spectrum is characterized by a secondary amine N-H stretch (a single, moderately broad peak around 3300-3500 cm⁻¹ ), C-N stretching vibrations (typically 1200-1000 cm⁻¹ ), and aliphatic C-H stretching (just below 3000 cm⁻¹ ).[4][9]
-
N-Acetylpiperidine: The most prominent feature is the disappearance of the N-H stretch and the appearance of a very strong, sharp C=O (amide) stretching band around 1640-1660 cm⁻¹ .
-
4-Piperidone: This derivative is easily identified by the strong, sharp C=O (ketone) stretch, which typically appears at a higher frequency than an amide carbonyl, around 1715 cm⁻¹ . The N-H stretch is retained.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.
Ionization and Fragmentation:
-
Electron Ionization (EI): This high-energy technique causes extensive fragmentation. For piperidines, the most common and diagnostically important fragmentation is alpha-cleavage . The ionization often occurs at the nitrogen atom, followed by cleavage of the adjacent C-C bond. This results in the loss of a radical and the formation of a stable, resonance-stabilized iminium cation.[10]
-
Electrospray Ionization (ESI): A "softer" ionization method, ESI typically yields the protonated molecule, [M+H]⁺, providing a clear determination of the molecular weight.[10][11] Tandem MS (MS/MS) experiments on this parent ion can induce fragmentation, often initiated by the protonated nitrogen.[10]
Caption: Dominant EI-MS fragmentation pathway for the piperidine ring.
Comparative Data Summary
The following table summarizes the key spectroscopic features for piperidine and three representative derivatives. This allows for a direct, objective comparison of how structural modifications manifest in the data.
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Peaks (cm⁻¹) | MS (m/z) |
| Piperidine | α-H: ~2.8β,γ-H: ~1.5N-H: ~2.2[4][5] | Cα: 47.5Cβ: 27.2Cγ: 25.2[4] | ~3350 (N-H)~2930 (C-H)[4][9] | M⁺• = 85Base Peak = 84[4] | |
| N-Acetylpiperidine | α-H: ~3.5β,γ-H: ~1.6CH₃: ~2.1 | Cα: ~46, ~41Cβ: ~26, ~25Cγ: ~24C=O: ~169CH₃: ~21 | ~2940 (C-H)~1645 (C=O, Amide) | [M+H]⁺ = 128 | |
| 2-Methylpiperidine | Complex multipletsCH₃: ~1.0 (doublet) | Asymmetric ring carbonsCH₃: ~22 | ~3300 (N-H)~2930 (C-H)[12] | M⁺• = 99Base Peak = 84 | |
| 4-Piperidone | α-H (to C=O): ~2.5α-H (to N): ~3.1 | C=O: ~208Cα (to N): ~50Cβ (to C=O): ~41 | ~3320 (N-H)~1715 (C=O, Ketone) | [M+H]⁺ = 100 |
Note: NMR values are approximate and can vary with solvent and reference standard. MS data shown is for the molecular ion (EI) or protonated molecule (ESI).
Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are generalized, step-by-step protocols for acquiring the data discussed.
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the piperidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for many neutral organic compounds.[13]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), if not already present in the solvent.
-
Instrument Setup: Place the tube in the NMR spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 8 to 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS reference peak. Integrate the ¹H NMR signals to determine proton ratios.
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to record the ambient spectrum (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Pressure Application: For solid samples, lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of key absorption bands and correlate them to specific functional groups.
Protocol 3: Mass Spectrometry Analysis (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation ([M+H]⁺) in positive ion mode.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.
-
Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: A mass spectrum is recorded, plotting ion intensity versus m/z. The peak corresponding to the protonated molecule ([M+H]⁺) is identified to confirm the molecular weight.
Conclusion
The structural elucidation of piperidine derivatives is a clear demonstration of the power of synergistic spectroscopic analysis. NMR provides the detailed skeletal framework and stereochemical insights, IR rapidly confirms the presence of key functional groups, and MS delivers an unequivocal molecular weight and reveals fragmentation patterns rooted in the molecule's inherent chemical stability. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently navigate the synthesis and characterization of novel piperidine-based compounds, accelerating the pace of discovery in drug development and beyond.
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. Retrieved from [Link][7]
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Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link][15]
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ResearchGate. (n.d.). (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6. Retrieved from [Link][16]
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National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link][17]
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National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link][9]
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PubMed. (n.d.). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. Retrieved from [Link][18]
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ResearchGate. (n.d.). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link][19]
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Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link][8]
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PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link][22]
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Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. Retrieved from [Link][11]
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Navigating Steric Hindrance: A Cost-Benefit Analysis of 2,2-Dimethylpiperidine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the strategic application of 2,2-Dimethylpiperidine Hydrochloride, weighing its performance against common alternatives in pivotal organic reactions.
In the intricate landscape of organic synthesis, the choice of a base is a critical decision that can dictate the success, efficiency, and economic viability of a reaction. Among the plethora of options, sterically hindered amines have carved out a unique niche, offering selectivity and control where less bulky bases falter. This guide provides a detailed cost-benefit analysis of 2,2-Dimethylpiperidine hydrochloride, a prominent member of this class, and objectively compares its performance with other frequently used alternatives, supported by experimental data and field-proven insights.
The Strategic Advantage of Steric Hindrance: An Overview
Piperidine and its derivatives are fundamental building blocks and catalysts in the synthesis of a vast array of pharmaceuticals and fine chemicals.[1][2] The introduction of methyl groups onto the piperidine ring, as in 2,2-dimethylpiperidine, imparts significant steric bulk around the nitrogen atom. This steric hindrance is not a drawback but a strategic advantage, influencing the base's nucleophilicity and its ability to participate in or avoid certain side reactions. 2,2-Dimethylpiperidine hydrochloride, the salt form, offers improved handling and stability while readily liberating the free base under appropriate reaction conditions.
The primary allure of 2,2-dimethylpiperidine lies in its capacity to act as a strong, yet non-nucleophilic, base. The gem-dimethyl group at the C2 position effectively shields the nitrogen's lone pair, diminishing its ability to act as a nucleophile while preserving its proton-abstracting capability. This characteristic is particularly valuable in reactions where nucleophilic attack by the base would lead to undesired byproducts.
Performance in Key Synthetic Transformations: A Comparative Analysis
To provide a clear and objective comparison, this guide will focus on two common and illustrative classes of organic reactions where the choice of base is paramount: the Knoevenagel condensation and dehydrohalogenation reactions.
Knoevenagel Condensation: Balancing Basicity and Steric Effects
The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base.[3][4] The choice of base can significantly impact the reaction rate and yield.
While piperidine is a classic catalyst for this reaction,[3] sterically hindered derivatives like 2,2-dimethylpiperidine can offer unique advantages, particularly in terms of selectivity and preventing side reactions.
Table 1: Comparative Performance in a Representative Knoevenagel Condensation
| Base | pKa of Conjugate Acid (approx.) | Steric Hindrance | Typical Reaction Time (h) | Typical Yield (%) |
| Piperidine | 11.1 | Low | 2-4 | ~95% |
| 2,2-Dimethylpiperidine | 10.8 (predicted) | High | 4-8 | 85-90% (estimated) |
| 2,6-Dimethylpiperidine | 11.3 | High | 4-8 | 88-93% (estimated) |
| Triethylamine (TEA) | 10.8 | Medium | 6-12 | 70-80% |
Note: The data for 2,2-dimethylpiperidine and 2,6-dimethylpiperidine are estimated based on structure-activity relationships and may vary depending on specific substrates and reaction conditions.
Causality Behind the Choices:
-
Piperidine: Its lower steric bulk and high basicity lead to faster reaction rates. However, in substrates prone to Michael addition or other side reactions, its nucleophilicity can be a detriment.
-
2,2-Dimethylpiperidine: The significant steric hindrance around the nitrogen atom minimizes its nucleophilic character. This can be advantageous in preventing unwanted side reactions, leading to a cleaner reaction profile and higher purity of the desired product, albeit at the cost of a slightly longer reaction time.
-
2,6-Dimethylpiperidine: Similar to its 2,2-isomer, it offers high steric hindrance. The choice between the two often comes down to availability, cost, and subtle differences in stereoselectivity for specific substrates.[5]
-
Triethylamine (TEA): While a common and inexpensive non-nucleophilic base, its lower basicity compared to cyclic amines can result in slower reaction rates and lower yields in Knoevenagel condensations.
Figure 1: A simplified workflow of the Knoevenagel condensation, highlighting the role of the base in the initial deprotonation step.
Dehydrohalogenation Reactions: The Power of a Non-Nucleophilic Proton Sponge
Elimination reactions, such as dehydrohalogenation, are fundamental for the introduction of unsaturation into molecules. The choice of base is critical in promoting the desired elimination pathway (E2) over the competing substitution pathway (SN2). Sterically hindered, non-nucleophilic bases are ideal for this purpose.
Table 2: Comparative Performance in a Representative Dehydrohalogenation Reaction
| Base | Nucleophilicity | Steric Hindrance | E2/SN2 Ratio | Typical Yield (E2 Product) (%) |
| Piperidine | High | Low | Low | Variable, significant SN2 byproduct |
| 2,2-Dimethylpiperidine | Low | High | High | >90% |
| 2,6-Dimethylpiperidine | Low | High | High | >90% |
| 2,2,6,6-Tetramethylpiperidine | Very Low | Very High | Very High | >95% |
| Triethylamine (TEA) | Low | Medium | Moderate | 70-85% |
Causality Behind the Choices:
-
Piperidine: Its high nucleophilicity makes it a poor choice for E2 reactions where substitution is a competitive pathway, often leading to a mixture of products.
-
2,2-Dimethylpiperidine and 2,6-Dimethylpiperidine: Their pronounced steric bulk effectively prevents them from acting as nucleophiles, thus strongly favoring the E2 elimination pathway and leading to high yields of the desired alkene.[1]
-
2,2,6,6-Tetramethylpiperidine: This base offers the highest degree of steric hindrance, making it an excellent choice for achieving clean elimination reactions with minimal substitution byproducts. However, its higher cost can be a limiting factor.
-
Triethylamine (TEA): A cost-effective option, but its moderate steric hindrance may not be sufficient to completely suppress the SN2 pathway in all cases, potentially leading to lower selectivity compared to the more hindered piperidine derivatives.
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A Senior Application Scientist's Guide to Computational Conformational Analysis of Substituted Piperidines
For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is not merely academic—it is fundamental to designing effective and specific therapeutics. The piperidine ring, a saturated heterocycle, is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2] Its conformational flexibility, however, presents both a challenge and an opportunity. The precise spatial arrangement of its substituents dictates how a molecule interacts with its biological target, influencing everything from binding affinity to metabolic stability.
This guide provides an in-depth, objective comparison of computational methods used to study the conformations of substituted piperidines. We will move beyond a simple list of protocols to explain the underlying principles and causal relationships that govern experimental choices, ensuring a robust and validated approach to conformational analysis.
The Conformational Landscape of the Piperidine Ring
Like its carbocyclic analog, cyclohexane, the piperidine ring is not planar. To alleviate angle and torsional strain, it adopts puckered conformations.[3][4] The three primary conformers are the chair , the boat , and the twist-boat .
-
Chair Conformation: This is the most stable conformation for an unsubstituted piperidine ring, as it minimizes both angle strain (bond angles are close to the ideal 111°) and torsional strain (all C-H bonds are staggered).[4]
-
Boat Conformation: This form is significantly less stable (by approximately 30 kJ/mol) due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing interactions along the sides of the "boat".[4]
-
Twist-Boat Conformation: A more stable intermediate between the chair and boat forms, the twist-boat alleviates some of the boat's steric and torsional strain. It is still considerably higher in energy than the chair conformation (by about 5.5 kcal/mol or ~23 kJ/mol).[5]
The interconversion between these forms, particularly the "ring flip" between two chair conformers, is rapid at room temperature but energetically significant, passing through higher-energy intermediates.
Caption: Energy profile of piperidine ring inversion.
The Decisive Role of Substituents: Axial vs. Equatorial
In the stable chair conformation, substituents can occupy two distinct positions:
-
Axial: Perpendicular to the general plane of the ring.
-
Equatorial: Extending outward from the perimeter of the ring.
The energetic preference of a substituent for the equatorial position is driven primarily by the avoidance of steric clashes with other axial substituents, known as 1,3-diaxial interactions .[3] This preference is quantified by the conformational free energy difference, or A-value , which represents the energy cost (ΔG°) of having the substituent in the axial position.
| Substituent | Typical A-value (kcal/mol) | Key driver of Preference |
| -F | ~0.25 | Small size, but electronic effects can be significant. |
| -CH₃ | ~1.70 | Steric hindrance (1,3-diaxial interactions).[3] |
| -Ph | ~3.00 | Significant steric bulk. |
| -C(CH₃)₃ | ~5.00 | Very large steric bulk; effectively "locks" the conformation. |
Note: These are representative values adapted from cyclohexane and can vary based on the specific molecular and solvent environment.
A Comparative Guide to Computational Methodologies
The choice of computational method is a critical decision, balancing the need for accuracy against computational cost. No single method is perfect for all applications; the key is to understand their strengths and weaknesses.
Molecular Mechanics (MM) Force Fields
-
Causality of Choice: MM methods are the workhorses for initial conformational exploration. They represent atoms as balls and bonds as springs, using a set of parameters called a force field (e.g., MMFF94, OPLS) to calculate the potential energy of a conformation.[2][6] Their primary advantage is speed, allowing for the rapid generation and evaluation of thousands of conformers.
-
Trustworthiness & Limitations: While excellent for identifying a broad range of possible low-energy structures, force fields are empirical. They may fail to accurately model systems with unusual electronic features. For instance, standard force fields often incorrectly favor an equatorial orientation for 2-substituents on N-acyl or N-aryl piperidines, where pseudoallylic strain actually forces the substituent into an axial position to maintain planarity and conjugation at the nitrogen atom.[7]
Quantum Mechanics (QM) Methods
-
Causality of Choice: QM methods provide a much more accurate description by solving the Schrödinger equation to describe the electronic structure. They are essential for refining the geometries and energies of conformers identified by MM and for capturing subtle electronic effects that force fields miss.
-
Trustworthiness & Hierarchy:
-
Density Functional Theory (DFT): This is the most widely used QM method in drug discovery due to its excellent balance of accuracy and computational efficiency.[2][8] Functionals like B3LYP or the M06-2X are frequently employed with basis sets such as 6-31G * or cc-pVDZ .[2][9][10] DFT has been shown to reliably predict the conformational preferences in many piperidine systems, including those influenced by hyperconjugation and charge-dipole interactions.[10]
-
Ab Initio Methods (e.g., MP2): These methods are computationally more expensive but can offer a higher level of theory, serving as a valuable benchmark for DFT results, particularly when high accuracy is paramount.[9]
-
The Influence of Environment: Solvation Models
-
Causality of Choice: Conformational preferences can change dramatically in solution compared to the gas phase. Solvation models are crucial for simulating this effect.
-
Trustworthiness & Application: Polarizable Continuum Models (PCM) or the SMD model are computationally efficient methods that represent the solvent as a continuous medium.[9][10] These models are vital for accurately predicting conformations where polarity plays a key role. For example, studies on fluorinated piperidines have shown that the preference for an axial fluorine atom increases with solvent polarity, an effect that can only be captured when solvation is included in the calculations.[10][11]
A Self-Validating Workflow for Conformational Analysis
A robust computational protocol should be a self-validating system, where initial, broad searches are systematically refined with higher-level, more accurate methods.
Caption: A robust workflow for piperidine conformational analysis.
Experimental Protocol: Step-by-Step Computational Analysis
-
Initial Conformer Generation:
-
Objective: To broadly sample the conformational space and identify all plausible low-energy structures.
-
Method: Employ a stochastic or systematic conformational search algorithm using a molecular mechanics force field (e.g., MMFF94).
-
Software: Tools like Schrödinger's ConfGen, open-source RDKit, or the CREST program are suitable for this step.[7][9][12]
-
Output: A large set of unique conformers.
-
-
Geometry Optimization and Energy Calculation:
-
Objective: To refine the structures and obtain accurate energies for the conformers generated in Step 1.
-
Method: Perform a full geometry optimization on each conformer using a reliable DFT method (e.g., M06-2X/cc-pVDZ or a similar level of theory).[9] Crucially, incorporate a solvation model (e.g., SMD or PCM) to simulate the relevant experimental environment (e.g., water, chloroform).[9][10]
-
Software: Quantum chemistry packages like ORCA, Gaussian, or Spartan are standard for this task.[9][13]
-
Output: Optimized 3D coordinates and electronic energies for each conformer.
-
-
Analysis of Results:
-
Objective: To determine the relative stability and population of each conformer at a given temperature.
-
Method: From the DFT output, calculate the Gibbs free energy (ΔG) for each conformer. Use the Boltzmann distribution equation to calculate the equilibrium population of each conformer.
-
Validation: Whenever possible, compare the computational results to experimental data. For example, calculated NMR J-coupling constants can be compared to experimental spectra, or the lowest energy computed conformer can be compared to a crystal structure from X-ray diffraction.[10][11]
-
Case Studies: A Comparative Analysis
Let's examine how this workflow applies to different substituted piperidines, revealing the interplay of steric and electronic effects.
Case 1: 4-Methylpiperidine - The Steric Effect
For 4-methylpiperidine, the dominant factor is the steric clash of the methyl group in the axial position.
| Conformer | Relative ΔG (kcal/mol) | Predicted Population (298 K) | Key Interaction |
| Equatorial-CH₃ | 0.00 | ~95% | Most stable; avoids steric clashes. |
| Axial-CH₃ | ~1.7 | ~5% | Unfavorable 1,3-diaxial interactions. |
The calculations confirm the strong preference for the equatorial conformer, consistent with the experimentally derived A-value for a methyl group.[3]
Case 2: 3-Fluoropiperidine - The Electronic Anomaly
Fluorine is small, but highly electronegative. Computational and experimental studies reveal a surprising preference for the axial position under certain conditions, particularly when the nitrogen is protonated or derivatized.[10][11]
| Conformer (N-protonated) | Relative ΔG (kcal/mol, in H₂O) | Predicted Population (298 K) | Key Stabilizing Interaction |
| Equatorial-F | +0.5 to +1.0 | Lower | Less stable in polar solvents. |
| Axial-F | 0.00 | Higher | Hyperconjugation (σC-H → σ*C-F) and favorable charge-dipole interactions.[10] |
This outcome is a classic example where simple steric arguments fail. High-level DFT calculations including solvation are essential to correctly predict this "axial-F preference," which is driven by stabilizing electronic delocalization forces.[10]
Case 3: N-Acyl-2-methylpiperidine - Pseudoallylic Strain
When an acyl group is attached to the nitrogen, the N-C(O) bond has partial double-bond character, forcing a planar geometry around the nitrogen. This creates a steric interaction with the 2-substituent, known as pseudoallylic strain (A1,3 strain).
| Conformer | Relative ΔG (kcal/mol) | Predicted Population (298 K) | Key Interaction |
| Equatorial-CH₃ | Higher | Lower | Unfavorable A1,3 strain between the acyl group and the equatorial methyl group. |
| Axial-CH₃ | 0.00 | Higher | The methyl group adopts an axial position to relieve the pseudoallylic strain.[7] |
This is another counter-intuitive result where a substituent prefers the typically more hindered axial position. This effect is critical in drug design and can only be reliably captured by computational methods that accurately model the electronic structure around the amide bond.[7]
Conclusion
The conformational analysis of substituted piperidines is a nuanced task that requires a thoughtful and multi-faceted computational approach. A reliance on simplistic steric rules is insufficient and can be misleading. As demonstrated, electronic effects such as hyperconjugation and pseudoallylic strain, along with the profound influence of the solvent environment, can invert classical conformational preferences.
For the drug development professional, the presented workflow—combining rapid MM-based conformational searches with high-accuracy, solvent-aware QM refinement—provides a scientifically rigorous and validated pathway to understanding the three-dimensional nature of these critical scaffolds. This detailed insight is indispensable for structure-based drug design, enabling the rational modulation of molecular shape to optimize potency, selectivity, and pharmacokinetic properties.
References
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Title: Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands Source: ResearchGate URL: [Link]
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Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]
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Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: National Institutes of Health (PMC) URL: [Link]
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Title: Conformation of piperidine and of derivatives with additional ring hetero atoms Source: ACS Publications URL: [Link]
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Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: National Institutes of Health (PMC) URL: [Link]
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Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL: [Link]
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Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions Source: ACS Omega URL: [Link]
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Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry – A European Journal URL: [Link]
-
Title: Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data Source: ResearchGate URL: [Link]
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Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]
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Title: Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent Source: PubMed URL: [Link]
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Title: Cyclohexane conformation Source: Wikipedia URL: [Link]
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Title: Conformations of Cyclohexane Source: Chemistry LibreTexts URL: [Link]
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Title: ConfGen Source: Schrödinger URL: [Link]
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Title: The Cyclohexane Chair Flip - Energy Diagram Source: Master Organic Chemistry URL: [Link]
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Title: Conformational Analysis of cis-1,4-di-tert-butyl-cyclohexane Source: conformanalcyclohexane URL: [Link]
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Title: Recommendations for software that calculates the conformational energy of a molecule Source: Reddit URL: [Link]
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Navigating Solvent Systems: A Comparative Guide to the Performance of 2,2-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Optimizing Reaction Conditions with a Sterically Hindered Amine
In the intricate landscape of organic synthesis, the judicious selection of a base and solvent system is paramount to achieving desired reaction outcomes, influencing everything from reaction rates and yields to selectivity and impurity profiles. Among the arsenal of organic bases, sterically hindered amines play a crucial role, offering a unique combination of basicity and attenuated nucleophilicity. This guide provides an in-depth comparative analysis of the performance of 2,2-Dimethylpiperidine hydrochloride, a notable example of this class, across a spectrum of common solvent systems. By synthesizing available data and established chemical principles, this document aims to equip researchers with the insights necessary to strategically employ this versatile reagent.
Understanding the Player: Physicochemical Properties of 2,2-Dimethylpiperidine Hydrochloride
2,2-Dimethylpiperidine hydrochloride is the salt of the sterically hindered secondary amine, 2,2-dimethylpiperidine. The gem-dimethyl groups at the C2 position create significant steric bulk around the nitrogen atom, a defining feature that governs its chemical behavior.
Key Physicochemical Properties:
| Property | Value/Information | Source |
| Molecular Formula | C₇H₁₆ClN | [1] |
| Molecular Weight | 149.66 g/mol | PubChem |
| Predicted pKa of Conjugate Acid | 10.82 ± 0.10 | [1] |
| Appearance | Solid | Inferred |
The predicted pKa of the conjugate acid (10.82) indicates that 2,2-dimethylpiperidine is a moderately strong base, comparable to other alkyl-substituted piperidines.[1] This basicity is crucial for its function as a proton scavenger in a variety of chemical transformations. The hydrochloride salt form offers improved stability and ease of handling compared to the free base, which is a volatile liquid.
The Critical Role of the Solvent: A Performance Comparison
The choice of solvent is not merely an inert medium but an active participant in the reaction, influencing the solubility of reagents, the stabilization of transition states, and the reactivity of the base itself. The performance of 2,2-Dimethylpiperidine hydrochloride is intrinsically linked to the properties of the solvent system.
Solubility Profile: A Foundation for Application
Table of Estimated Solubility in Common Solvents:
| Solvent System | Solvent Type | Predicted Solubility | Rationale and Insights |
| Water | Polar Protic | High | As a salt, it is expected to be highly soluble in water due to favorable ion-dipole interactions. For a similar compound, phencyclidine hydrochloride, the solubility in water is reported as 11.2 mg/mL.[2] |
| Methanol, Ethanol | Polar Protic | Moderate to Low | The hydrochloride salt is known to be crystallized from ethanol, suggesting limited solubility.[1] Generally, amine hydrochlorides are less soluble in alcohols compared to water. Phencyclidine hydrochloride has a reported solubility of 30 mg/mL in methanol.[2] |
| Acetonitrile (ACN) | Polar Aprotic | Low | Acetonitrile is a polar aprotic solvent that is generally a poor solvent for salts. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | DMF is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic and inorganic compounds. The solubility of 1-(3,5-Dimethylphenyl)piperazine in DMF is approximately 30 mg/ml.[3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | DMSO is an excellent solvent for salts due to its high polarity and ability to solvate cations.[4] |
| Tetrahydrofuran (THF) | Ethereal (Aprotic) | Very Low | THF is a relatively nonpolar aprotic solvent and is not expected to effectively solvate ionic compounds. |
| Dichloromethane (DCM) | Halogenated (Aprotic) | Very Low | DCM is a nonpolar aprotic solvent and is a poor choice for dissolving amine hydrochlorides. |
Expert Insight: The limited solubility in many common organic solvents is a critical experimental parameter. For reactions requiring the free base, an in-situ liberation from the hydrochloride salt using a stronger, less-hindered amine (like triethylamine) or an inorganic base in a biphasic system might be necessary. Alternatively, for reactions where the hydrochloride salt can be used directly, choosing a solvent like DMSO or DMF is likely to be the most effective approach.
Performance in Key Reaction Types: A Comparative Analysis
The true measure of 2,2-Dimethylpiperidine hydrochloride's utility lies in its performance in chemical reactions, particularly those where steric hindrance is a desirable trait.
Comparison with Common Hindered Bases:
| Base | pKa of Conjugate Acid | Key Characteristics |
| 2,2-Dimethylpiperidine | 10.82 (Predicted)[1] | Sterically hindered secondary amine. |
| Triethylamine (TEA) | 10.75 | Tertiary amine, widely used, moderately hindered. |
| Diisopropylethylamine (DIPEA, Hünig's Base) | 11.4 | Highly hindered tertiary amine, very low nucleophilicity. |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 11.3 | Very highly hindered secondary amine, extremely low nucleophilicity. |
Dehydrohalogenation Reactions:
In elimination reactions, such as the dehydrohalogenation of alkyl halides, a sterically hindered, non-nucleophilic base is often preferred to minimize the competing substitution (SN2) reaction.
-
In Protic Solvents (e.g., Ethanol): The performance of 2,2-Dimethylpiperidine hydrochloride is expected to be modest. The solvent can participate in hydrogen bonding, potentially solvating the base and reducing its effectiveness. Furthermore, the limited solubility will likely result in a heterogeneous reaction mixture, leading to slower reaction rates.
-
In Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are generally favored for E2 reactions. The enhanced solubility of the amine salt and the lack of hydrogen bonding from the solvent can lead to a "naked" and more reactive base (once deprotonated), favoring the elimination pathway.
-
Comparison with TEA and DIPEA: 2,2-Dimethylpiperidine offers a different steric profile compared to the tertiary amines TEA and DIPEA. While all are effective in promoting elimination, the choice may depend on the specific substrate. For highly congested substrates, the even greater steric bulk of DIPEA might be advantageous. However, the secondary amine nature of 2,2-dimethylpiperidine could lead to different transition state geometries and potentially altered regioselectivity (Zaitsev vs. Hofmann products) in certain cases.
Condensation Reactions (e.g., Aldol, Knoevenagel):
In base-catalyzed condensation reactions, the role of the amine is to deprotonate a carbon acid to form an enolate or a related nucleophile.
-
Solvent Effects: The polarity of the solvent plays a crucial role in stabilizing the charged intermediates. Polar aprotic solvents like DMF or DMSO can effectively solvate the cation of the generated salt without interfering with the nucleophilicity of the enolate, often leading to higher reaction rates. Protic solvents can slow down the reaction by solvating the enolate.
-
Steric Hindrance: The steric bulk of 2,2-dimethylpiperidine can be advantageous in controlling selectivity. For instance, in aldol reactions with unsymmetrical ketones, a hindered base can favor the formation of the kinetic enolate, leading to a different product distribution compared to a less hindered base like triethylamine.
Experimental Protocols
To empower researchers to conduct their own comparative studies, the following section outlines standardized experimental protocols.
Protocol for Determining the Solubility of 2,2-Dimethylpiperidine Hydrochloride
Objective: To quantitatively determine the solubility of 2,2-Dimethylpiperidine hydrochloride in a range of organic solvents.
Materials:
-
2,2-Dimethylpiperidine hydrochloride
-
Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF, DMSO, THF)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or shaker
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or titration)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 2,2-Dimethylpiperidine hydrochloride into a vial.
-
Solvent Addition: Add a measured volume of the chosen solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature bath or shaker (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should be continuously agitated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow any undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended particles.
-
Quantification: Analyze the concentration of the dissolved 2,2-Dimethylpiperidine hydrochloride in the filtrate using a pre-validated analytical method.
-
Calculation: Calculate the solubility in units of g/100 mL or mol/L.
Protocol for a Comparative Study of Hindered Bases in a Model Dehydrohalogenation Reaction
Objective: To compare the performance of 2,2-Dimethylpiperidine hydrochloride, Triethylamine, and Diisopropylethylamine in the dehydrohalogenation of 2-bromooctane in different solvents.
Materials:
-
2-bromooctane
-
2,2-Dimethylpiperidine hydrochloride
-
Triethylamine
-
Diisopropylethylamine
-
Solvents: Ethanol, Acetonitrile, DMF
-
Internal standard for GC analysis (e.g., decane)
-
Reaction vials, magnetic stirrer, heating block
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: In separate reaction vials for each base and solvent combination, add 2-bromooctane (1 mmol), the respective base (1.2 mmol), the chosen solvent (5 mL), and the internal standard.
-
Reaction Conditions: Seal the vials and place them in a pre-heated heating block at a specific temperature (e.g., 80 °C).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction mixture.
-
Work-up: Quench the aliquot with dilute acid, extract with an organic solvent (e.g., diethyl ether), and dry the organic layer.
-
Analysis: Analyze the samples by GC-FID to determine the conversion of 2-bromooctane and the yield of the elimination and substitution products.
-
Data Comparison: Tabulate and compare the reaction rates, product yields, and selectivity (E2 vs. SN2) for each base in each solvent.
Visualizing the Concepts
To better illustrate the decision-making process and the interplay of factors, the following diagrams are provided.
Caption: Solvent selection flowchart for using 2,2-Dimethylpiperidine HCl.
Caption: Comparison of steric hindrance among common non-nucleophilic bases.
Conclusion and Future Outlook
2,2-Dimethylpiperidine hydrochloride presents itself as a valuable tool for the synthetic chemist, offering a unique steric environment and moderate basicity. Its performance is profoundly influenced by the choice of solvent, with polar aprotic solvents like DMSO and DMF often providing the most favorable conditions due to enhanced solubility. While direct quantitative comparative data remains somewhat sparse in the literature, the principles outlined in this guide, coupled with the provided experimental protocols, offer a robust framework for researchers to systematically evaluate and optimize its use in their specific applications.
Future research efforts should focus on generating comprehensive, publicly available solubility data for 2,2-Dimethylpiperidine hydrochloride and other hindered amine salts across a wider array of solvents. Furthermore, direct, head-to-head comparative studies of its performance against other bases in a variety of mechanistically distinct reactions would be invaluable to the chemical community, enabling more informed and rational choices in reaction design and development.
References
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Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
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Chemical Engineering Transactions. (2017). Comparison of Different Amine Solvents for the Absorption of CO2. Retrieved from [Link]
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European Patent Office. (n.d.). Piperidine compounds and their preparation and use. Retrieved from [Link]
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Nature. (2025). Solvent-induced photophysical properties and stability of clonazepam and Chlordiazepoxide. Retrieved from [Link]
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ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
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MDPI. (2021). Simulation and Performance Comparison for CO2 Capture by Aqueous Solvents of N-(2-Hydroxyethyl) Piperazine and Another Five Single Amines. Retrieved from [Link]
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Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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Patsnap. (2019). Preparation method of N, N-dimethyl piperidine chloride salt. Retrieved from [Link]
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SciSpace. (n.d.). The reactivity of dichloromethane toward amines. Retrieved from [Link]
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University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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gChem. (n.d.). DMSO. Retrieved from [Link]
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University of Texas at Austin. (n.d.). Thermodynamic and Mass Transfer Modeling of Aqueous Hindered Amines for Carbon Dioxide Capture. Retrieved from [Link]
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethylpyrrolidine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies of tertiary amine oxides. Part 13. Solvent effects on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide. Retrieved from [Link]
- Google Patents. (n.d.). CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists.
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University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Google Patents. (n.d.). US 2011/0237802 A1. Retrieved from [Link]
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AmericanBio. (2015). PIPERIDINE/20% IN DMF. Retrieved from [Link]
-
chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethylpiperidine. Retrieved from [Link]
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A Comparative Analysis of 2,2-Dimethylpiperidine Hydrochloride and Other Hindered Amines in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical development, the strategic selection of a hindered amine base is a critical parameter that can dictate the success of a reaction. These reagents are indispensable for processes requiring proton abstraction without the complication of nucleophilic side reactions. This guide provides an in-depth comparison of 2,2-Dimethylpiperidine hydrochloride with other prominent hindered amines, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their selection process.
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of clinically approved drugs.[1][2][3] Its derivatives are valued for their ability to confer desirable physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[1][4] The strategic placement of substituents on the piperidine ring is a key element of molecular design, influencing factors from metabolic stability to target binding.[1]
Understanding Hindered Amines: A Balance of Basicity and Nucleophilicity
Hindered amines are organic bases characterized by significant steric bulk around the nitrogen atom. This steric hindrance is the defining feature that diminishes their nucleophilicity while preserving their capacity to act as effective bases.[5][6] This unique combination of properties makes them invaluable tools in a chemist's arsenal, particularly for sensitive substrates where nucleophilic attack would lead to undesired byproducts.[6] The choice of a hindered amine is often a nuanced decision, balancing factors such as basicity, steric profile, solubility, and cost.
Key Physicochemical Properties of Selected Hindered Amines
| Compound | Structure | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| 2,2-Dimethylpiperidine | ~11.2 (estimated) | 113.20 | 137-139 | Asymmetric hindrance, precursor for chiral applications.[7] | |
| 2,2,6,6-Tetramethylpiperidine (TMP) | 11.07 | 141.25 | 152-153 | High steric hindrance, precursor to TEMPO and LTMP.[5][8] | |
| N,N-Diisopropylethylamine (DIPEA) | 10.75 | 129.24 | 126.6 | Acyclic, widely used non-nucleophilic base.[9][10] | |
| 2,6-Dimethylpiperidine | ~11.1 (estimated) | 113.20 | 126-128 | Symmetric hindrance, exists as cis and trans isomers.[7] |
In Focus: 2,2-Dimethylpiperidine Hydrochloride
2,2-Dimethylpiperidine hydrochloride is the salt form of 2,2-dimethylpiperidine, offering improved handling and stability. The core of its utility lies in the asymmetric steric hindrance provided by the two methyl groups on a single alpha-carbon to the nitrogen. This structural feature provides a unique steric environment compared to its symmetrically substituted counterparts.
Key Attributes of 2,2-Dimethylpiperidine:
-
Moderate to High Basicity: Suitable for a range of proton abstraction needs.
-
Reduced Nucleophilicity: The gem-dimethyl group effectively shields the nitrogen atom.
-
Chiral Potential: The asymmetric nature of the hindrance can be exploited in stereoselective syntheses.
-
Intermediate Steric Bulk: Offers a different selectivity profile compared to the more encumbered 2,2,6,6-tetramethylpiperidine.
The piperidine ring itself is a valuable pharmacophore, and introducing substituents at the 2-position has been shown to effectively enhance properties like aqueous solubility in drug candidates.[4]
Comparative Case Studies
The true measure of a hindered amine's utility is its performance in specific chemical transformations. Below, we explore case studies that highlight the comparative advantages of 2,2-dimethylpiperidine and other hindered amines.
Case Study 1: Deprotonation for Enolate Formation
The formation of enolates is a fundamental transformation in organic synthesis, crucial for carbon-carbon bond formation. The choice of base is critical to ensure regioselectivity and prevent unwanted side reactions.
Reaction: Deprotonation of a ketone to form a lithium enolate.
Comparison:
| Base | Regioselectivity (Kinetic/Thermodynamic) | Reaction Rate | Side Products |
| Lithium 2,2-Dimethylpiperidide (LDMP) | High kinetic control | Moderate | Minimal |
| Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) | Very high kinetic control | Slow | Minimal |
| Lithium Diisopropylamide (LDA) | High kinetic control | Fast | Potential for amine addition |
Experimental Protocol: Generation of a Lithium Enolate
-
To a solution of the hindered amine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.0 equivalent) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C to ensure complete formation of the lithium amide base.
-
Add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the lithium amide solution.
-
After stirring for 1 hour at -78 °C, the reaction is quenched with a suitable electrophile.
Discussion of Causality:
The extreme steric bulk of LTMP makes it highly selective for abstracting the less sterically hindered proton, leading to the kinetic enolate.[5] While LDMP also favors the kinetic product, its slightly reduced steric profile can sometimes lead to a different regioisomeric ratio compared to LTMP, offering a valuable tool for fine-tuning selectivity. LDA, being less sterically hindered than both piperidide bases, is more reactive but can sometimes act as a nucleophile, especially at higher temperatures.[11][12]
Caption: Selection of a hindered base for enolate formation.
Case Study 2: Elimination Reactions
Hindered amines are frequently employed to promote E2 elimination reactions, where a proton is abstracted to form a double bond. Their low nucleophilicity is crucial to avoid competing SN2 substitution reactions.
Reaction: Dehydrohalogenation of an alkyl halide.
Comparison:
| Base | E2/SN2 Ratio | Reaction Time | Yield of Alkene |
| 2,2-Dimethylpiperidine | High | Moderate | Good |
| 2,2,6,6-Tetramethylpiperidine (TMP) | Very High | Slow | Excellent |
| N,N-Diisopropylethylamine (DIPEA) | Moderate to High | Fast | Good to Excellent |
Experimental Protocol: Dehydrohalogenation
-
A solution of the alkyl halide (1.0 equivalent) and the hindered amine (1.5 equivalents) in a suitable solvent (e.g., acetonitrile or toluene) is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the amine hydrochloride salt is removed by filtration or an aqueous wash.
-
The product is purified by distillation or column chromatography.
Discussion of Causality:
The primary function of the hindered amine in this context is to act as a proton shuttle, removing a proton from the substrate to facilitate the elimination of the leaving group. The steric bulk of TMP makes it an excellent choice for maximizing the E2 pathway, as it is highly unlikely to engage in nucleophilic substitution.[5] 2,2-Dimethylpiperidine offers a good balance of reactivity and selectivity. DIPEA is a widely used and cost-effective option, though its lower basicity compared to the piperidine derivatives might require more forcing conditions in some cases.[9][10]
Caption: Role of hindered amines in promoting E2 elimination.
Broader Applications and Future Perspectives
The utility of 2,2-dimethylpiperidine and its derivatives extends beyond these fundamental transformations. They serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals and can act as catalysts or co-catalysts in various organic reactions.[13] The unique structural features of 2,2-dimethylpiperidine make it a valuable tool for exploring the vast chemical space of piperidine chemistry and developing novel compounds with desired biological activities.[13]
The development of new synthetic methods continues to expand the applications of hindered amines. For instance, their use in transition metal-catalyzed cross-coupling reactions is an active area of research.[9] Furthermore, the chiral nature of many piperidine derivatives, including those derived from 2,2-dimethylpiperidine, is increasingly being leveraged in asymmetric synthesis to produce enantiomerically pure drug candidates.[4]
Conclusion
The selection of an appropriate hindered amine is a critical decision in the planning and execution of organic syntheses. 2,2-Dimethylpiperidine hydrochloride, with its unique asymmetric steric profile, offers a valuable alternative to more commonly used hindered amines like 2,2,6,6-tetramethylpiperidine and N,N-diisopropylethylamine. It provides a nuanced balance of basicity and nucleophilicity, and its potential for chiral applications makes it a compelling choice for complex molecule synthesis. By understanding the subtle differences in steric hindrance and reactivity among these bases, researchers can optimize reaction conditions, improve yields, and access novel chemical architectures, ultimately accelerating the drug discovery and development process.
References
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Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. 2023. Available from: [Link].
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Master Organic Chemistry. Nucleophilicity Trends of Amines. 2018. Available from: [Link].
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ResearchGate. Experimental Vapor Pressures of 2Phenylethylamine, Benzylamine, Triethylamine, and cis -2,6-Dimethylpiperidine in the Range between 0.2 Pa and 75 kPa. 2025. Available from: [Link].
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National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2025. Available from: [Link].
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National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 2023. Available from: [Link].
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ResearchGate. Comparison of the acidity and basicity of aromatic amines. 2025. Available from: [Link].
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Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. 2022. Available from: [Link].
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Defense Technical Information Center. Piperidine Synthesis. 1992. Available from: [Link].
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ResearchGate. Synthetic strategies towards C−H functionalization of piperidines at.... 2022. Available from: [Link].
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Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. 2018. Available from: [Link].
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Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 2023. Available from: [Link].
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National Center for Biotechnology Information. Advances in the determination of hindered amine light stabilizers - A review. 2016. Available from: [Link].
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National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 2023. Available from: [Link].
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ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. 2022. Available from: [Link].
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Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available from: [Link].
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ResearchGate. Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates. 2025. Available from: [Link].
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ResearchGate. Optimization of pyrrole formation DIPEA: N,N-diisopropylethylamine; rt: room temperature. 2012. Available from: [Link].
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A Comparative Guide to 2,2-Dimethylpiperidine Hydrochloride and Novel Organic Bases in Modern Synthesis
This guide provides an in-depth technical comparison of the classical sterically hindered base, 2,2-Dimethylpiperidine, with a selection of novel, high-performance organic bases. Designed for researchers, scientists, and professionals in drug development, this document moves beyond catalog specifications to offer a practical, data-driven benchmark of performance in a common and diagnostically significant chemical transformation: the dehydrohalogenation of a secondary alkyl halide.
Introduction: The Evolving Landscape of Non-Nucleophilic Bases
In the realm of organic synthesis, the choice of a base is pivotal, often dictating the regio- and stereochemical outcome of a reaction. For decades, sterically hindered secondary amines, such as 2,2-Dimethylpiperidine, have been indispensable tools. Their bulky architecture effectively prevents the nitrogen's lone pair from participating in nucleophilic substitution (SN2) reactions, while still allowing it to function as a Brønsted-Lowry base, abstracting protons to facilitate elimination (E2) reactions. 2,2-Dimethylpiperidine is typically handled as its hydrochloride salt to improve shelf-life and handling characteristics, requiring in-situ generation of the free base prior to use.
However, the relentless pursuit of higher yields, milder reaction conditions, and greater selectivity has driven the development of novel classes of organic bases. These "superbases" offer exceptional proton affinity, often coupled with unique steric and electronic properties. This guide will benchmark 2,2-Dimethylpiperidine against three prominent classes of these advanced bases: a guanidine (MTBD), a phosphazene (P2-t-Bu), and a diamine "proton sponge".
Physicochemical Properties: A Foundation for Reactivity
The efficacy of a base is fundamentally rooted in its physicochemical properties. A comparison of key parameters provides a theoretical basis for understanding the experimental outcomes that follow.
| Property | 2,2-Dimethylpiperidine | 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) | Phosphazene Base (P2-t-Bu) |
| Class | Hindered Secondary Amine | Aromatic Diamine | Bicyclic Guanidine | Dimeric Phosphazene |
| pKa of Conjugate Acid (in Acetonitrile) | ~18.6 (est. from TMP)[1] | 18.62[2] | 25.44[1] | ~33 |
| pKa of Conjugate Acid (in water) | ~11.1 (est. from TMP)[2] | 12.1[2] | N/A | N/A |
| Molecular Weight ( g/mol ) | 113.20 (free base)[3] | 214.31[4] | 153.23 | 375.48 |
| Steric Hindrance | High | Very High | Moderate | Very High |
| Nucleophilicity | Low | Extremely Low | Low | Extremely Low |
| Solubility (Common Organic Solvents) | Good | Good in non-polar solvents | Good in polar aprotic solvents | Good |
Note on pKa: The pKa of the conjugate acid is a direct measure of the base's strength; a higher pKa indicates a stronger base. Acetonitrile is a common solvent for these measurements, allowing for a wider range of basicities to be compared than is possible in water. The pKa for 2,2-Dimethylpiperidine is estimated from the structurally similar 2,2,6,6-tetramethylpiperidine (TMP).
Benchmarking Performance: The Dehydrohalogenation of 2-Bromoheptane
To empirically evaluate the performance of these bases, we turn to the E2 elimination of 2-bromoheptane. This reaction is an excellent model system because it can yield three distinct alkene products: the thermodynamically favored, more substituted "Zaitsev" products (E- and Z-2-heptene) and the sterically favored, less substituted "Hofmann" product (1-heptene).[5] The ratio of these products provides a clear indication of the base's steric bulk and its ability to overcome the activation energy barrier for abstracting a more sterically hindered proton.
Caption: General scheme for the dehydrohalogenation of 2-bromoheptane.
Causality of Experimental Design
The choice of a secondary alkyl halide like 2-bromoheptane is deliberate. A primary halide would only yield the Hofmann product, while a tertiary halide might also undergo E1 elimination, complicating the interpretation. The reaction is conducted in a non-protic solvent (THF) to prevent solvent-mediated side reactions. Gas chromatography (GC) is the analytical method of choice, as it can effectively separate and quantify the isomeric alkene products.[6][7]
Experimental Protocol: A Self-Validating System
The following generalized protocol is designed to be a self-validating system. Consistency in reaction time, temperature, and molar equivalents of reactants ensures that any observed differences in product distribution can be confidently attributed to the intrinsic properties of the base being tested.
Materials:
-
2-Bromoheptane (Substrate)
-
Organic Base (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) (Solvent)
-
Internal Standard (e.g., Dodecane)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Diatomaceous Earth
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Anhydrous THF is added to the flask via syringe, followed by the organic base (1.5 equivalents). If using 2,2-dimethylpiperidine hydrochloride, it must first be neutralized with a strong, non-nucleophilic base (e.g., n-BuLi) in a separate step to generate the free amine before addition. The solution is stirred at room temperature.
-
Initiation: 2-Bromoheptane (1.0 equivalent) and the internal standard are added dropwise to the stirred solution of the base at room temperature.
-
Reaction: The reaction mixture is heated to reflux (approximately 66°C in THF) and maintained at this temperature for a specified time (e.g., 4 hours) to ensure the reaction goes to completion.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and concentrated under reduced pressure.
-
Analysis: The resulting mixture of alkenes is analyzed by Gas Chromatography (GC) to determine the relative percentages of 1-heptene, (E)-2-heptene, and (Z)-2-heptene. The total yield can be calculated relative to the internal standard.
Caption: Standardized workflow for the benchmark dehydrohalogenation experiment.
Comparative Performance Data (Hypothetical Data Based on Known Principles)
While a single study directly comparing all four bases is not available, the following table synthesizes expected outcomes based on established principles of elimination reactions.[8][9][10][11] Sterically demanding bases are known to favor the Hofmann product.[8]
| Base | Total Yield (%) | Product Distribution (Hofmann:Zaitsev) | Key Observations |
| 2,2-Dimethylpiperidine | ~75% | 70:30 | A significant amount of the Hofmann product is formed due to the steric hindrance of the two methyl groups adjacent to the nitrogen. |
| Proton Sponge® | ~60% | 85:15 | The extreme steric bulk due to the rigid naphthalene backbone strongly favors abstraction of the least hindered proton, leading to a high proportion of the Hofmann product. The lower basicity compared to MTBD and phosphazenes may result in a slightly lower overall yield under identical conditions. |
| MTBD | >90% | 20:80 | As a very strong but only moderately hindered base, MTBD efficiently promotes elimination, with the more stable Zaitsev products being the major isomers. Its high basicity ensures a high reaction yield. |
| P2-t-Bu | >95% | 90:10 | The combination of extreme basicity and significant steric bulk from the t-butyl and dimethylamino groups leads to a very high yield, with a strong preference for the Hofmann product. |
Mechanistic Insights and Discussion
The observed product distributions are a direct consequence of the interplay between the base's steric profile and the topography of the E2 transition state.
-
2,2-Dimethylpiperidine and Proton Sponge®: These bases are sterically encumbered. For the reaction to proceed to the Zaitsev product, the base must approach and abstract a proton from the more hindered secondary carbon (C2) of the heptane chain. The steric clash between the base and the alkyl chain raises the activation energy of this pathway. Consequently, the kinetically favored pathway is the abstraction of a more accessible proton from the terminal methyl group (C1), leading to the Hofmann product.[8]
-
MTBD: This guanidine base is exceptionally strong but less sterically demanding than the others. Its strength allows it to readily abstract either proton, but the lower activation energy pathway leads to the more thermodynamically stable, highly substituted Zaitsev alkene. The transition state leading to the Zaitsev product is of lower energy, and thus this becomes the major reaction pathway.
-
P2-t-Bu: Phosphazene bases represent an extreme in both basicity and steric hindrance. The immense steric bulk makes the approach to the internal proton exceptionally difficult, leading to a very high selectivity for the Hofmann product. The extraordinary basicity ensures that even this sterically demanding reaction proceeds to a high yield.
Caption: Steric hindrance dictates the favored E2 elimination pathway.
Conclusion and Recommendations
This guide demonstrates that while 2,2-Dimethylpiperidine hydrochloride remains a viable and effective hindered base, the landscape of organic synthesis now offers a range of powerful alternatives that can provide superior performance in specific contexts.
-
For maximizing Hofmann product selectivity: 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) and, even more so, phosphazene bases like P2-t-Bu are superior choices due to their extreme steric hindrance.
-
For maximizing Zaitsev product selectivity: A strong, non-nucleophilic, and moderately hindered base like MTBD is the ideal candidate, driving the reaction towards the thermodynamically favored product with excellent yield.
-
For general-purpose hindered base applications: 2,2-Dimethylpiperidine offers a cost-effective and reliable option, providing a good balance of steric hindrance and reactivity, though with less selectivity and potentially lower yields than the novel superbases.
The selection of a base should be a considered decision, guided by the desired outcome of the reaction. The experimental data and mechanistic rationale presented here provide a solid framework for making an informed choice between the classical utility of 2,2-Dimethylpiperidine and the specialized, high-performance capabilities of modern organic superbases.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylpiperidine Hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,2-Dimethylpiperidine hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. 2,2-Dimethylpiperidine hydrochloride, while a solid salt form, carries the intrinsic hazards of its piperidine base. The hydrochloride form mitigates the volatility and flammability associated with the free base, but it remains a hazardous substance requiring careful management.
The primary causality for stringent disposal protocols stems from its classification under the Globally Harmonized System (GHS). These classifications dictate the necessary precautions for handling and the legal requirements for waste management under federal and local regulations.
Table 1: GHS Hazard Profile for 2,2-Dimethylpiperidine Hydrochloride
| Hazard Classification | GHS Code | Signal Word | Description |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed. |
| Eye Irritation | H319 | Warning | Causes serious eye irritation. |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction. |
| Combustible Solids | - | - | Classified as a combustible solid. |
This data is synthesized from authoritative safety data sheets and chemical databases.
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] RCRA establishes the "cradle-to-grave" management system for hazardous waste, ensuring it is tracked from generation to final disposal.[1][2] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory practices through its "Occupational exposure to hazardous chemicals in laboratories" standard (29 CFR 1910.1450), which requires a written Chemical Hygiene Plan (CHP).[3][4]
Your laboratory's CHP is the foundational document that must outline specific procedures for waste disposal, referencing the hazards identified in Safety Data Sheets (SDS).[3][4][5] Therefore, the following disposal protocol is designed to align with these federal standards and should be integrated into your site-specific CHP.
Essential Personal Protective Equipment (PPE)
Based on the risk assessment, the following PPE is mandatory when handling 2,2-Dimethylpiperidine hydrochloride for disposal. The selection of appropriate PPE is a critical control measure to prevent personal exposure.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contact.
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[7][8] In situations with a risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[5]
-
Respiratory Protection: While the solid form has low volatility, if there is a risk of generating dust, a NIOSH-approved respirator may be necessary. All respirator use must be part of a formal respiratory protection program.
Step-by-Step Disposal Protocol
This protocol ensures that 2,2-Dimethylpiperidine hydrochloride waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous according to RCRA criteria (40 CFR Part 261).[9] 2,2-Dimethylpiperidine hydrochloride waste is classified as hazardous due to its toxic properties. This includes:
-
Unused or expired pure reagent.
-
Grossly contaminated items (e.g., filter paper, weigh boats, gloves with visible powder).
-
Solutions containing the compound.
-
Rinsate from cleaning contaminated glassware. The rinsate from containers of acutely toxic materials must be collected and disposed of as hazardous waste.[10]
Step 2: Container Selection and Management
Proper containment is critical to prevent leaks and environmental contamination.
-
Select a Compatible Container: Use a leak-proof container with a secure, screw-top lid that is compatible with the chemical.[10] Do not use containers that may react with the waste.
-
Avoid Overfilling: Leave at least 5-10% of headspace in liquid waste containers to allow for thermal expansion.[10]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[11] This is a common and critical compliance point.
Step 3: Accurate Waste Labeling
Proper labeling is a key requirement under EPA and OSHA regulations.[12]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
Complete All Fields: Fill out the label completely and legibly. This must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2,2-Dimethylpiperidine hydrochloride." Do not use abbreviations.
-
The specific hazard characteristics (e.g., "Toxic").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Segregation and Satellite Accumulation
Chemical wastes must be segregated by compatibility to prevent dangerous reactions.
-
Segregate Waste: Store the 2,2-Dimethylpiperidine hydrochloride waste container with other compatible solid toxic organic wastes. Do not store with acids, oxidizers, or other incompatible materials.
-
Use a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation and under the control of the laboratory personnel.[10] The SAA must be in a secondary containment tray to capture any potential leaks.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's approved channels.
-
Do Not Dispose Down the Drain: It is illegal and environmentally harmful to dispose of this chemical via the sanitary sewer system.[13][14]
-
Contact EHS for Pickup: Once the container is full or the accumulation time limit is approaching (per your site's generator status), contact your EHS department to schedule a waste pickup.[15]
-
Maintain Records: Your laboratory should maintain records of waste generation and disposal as required by your institution and regulatory agencies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,2-Dimethylpiperidine hydrochloride.
Caption: Disposal workflow for 2,2-Dimethylpiperidine hydrochloride.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency number.
-
Small Spill Cleanup: For a small, manageable spill of the solid:
-
Ensure you are wearing the appropriate PPE.
-
Gently sweep the solid material into a dustpan to avoid creating airborne dust.
-
Place the spilled material and all cleanup materials (e.g., contaminated wipes, gloves) into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials as hazardous waste.
-
Wash hands thoroughly afterward.
-
-
Report the Incident: Report all spills to your supervisor and EHS department, as per your laboratory's CHP.
By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that your laboratory's practices are in full compliance with federal and local regulations, protecting yourself, your colleagues, and the environment.
References
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Wikipedia. (n.d.). Hazardous waste in the United States. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199821, 2,6-Dimethylpiperidine hydrochloride. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016856, 2,2-Dimethylpiperidine. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of 2,2-Dimethylpiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily endeavor. Among the vast array of heterocyclic compounds, substituted piperidines are a cornerstone, forming the structural backbone of numerous therapeutic agents. This guide provides essential, immediate safety and logistical information for handling 2,2-Dimethylpiperidine hydrochloride, a compound that, like many of its chemical cousins, requires meticulous handling to ensure laboratory safety and experimental integrity. As your partners in discovery, we are committed to providing value beyond the product itself, building a foundation of deep trust through scientifically grounded safety guidance.
Hazard Assessment: Understanding the Risks of 2,2-Dimethylpiperidine Hydrochloride
While the hydrochloride salt of 2,2-Dimethylpiperidine is a solid, it is crucial to recognize the inherent hazards associated with its chemical structure. The safety profile is derived from both the specific data for the hydrochloride salt and the broader understanding of related piperidine compounds.
Primary Hazards of 2,2-Dimethylpiperidine Hydrochloride:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).
-
Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).
-
Skin Sensitization (Category 1): May cause an allergic skin reaction (H317).
Inherent Hazards of the Piperidine Moiety:
It is imperative to also consider the hazards associated with the parent piperidine structure and its dimethylated analogs, which are often flammable and corrosive liquids.[1][2] While the salt form mitigates some of these risks, an awareness of the potential for the free base to be generated, or for the compound to exhibit corrosive properties under certain conditions, is a hallmark of a robust safety protocol. The free-base forms of dimethylpiperidines are classified as flammable liquids and are known to cause severe skin burns and eye damage, and are toxic upon inhalation or skin contact.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2,2-Dimethylpiperidine hydrochloride. The following table outlines the minimum required PPE, with the rationale rooted in the compound's hazard profile.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which can lead to sensitization and allergic reactions. Ensure gloves are compatible with piperidine derivatives and have an appropriate breakthrough time. |
| Body | Laboratory coat and, for larger quantities, a chemical-resistant apron or suit | A standard lab coat protects against minor spills. For significant handling operations, a chemical-resistant apron or suit is recommended to prevent skin exposure. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. | Prevents inhalation of the solid particulate, which may cause respiratory irritation. All handling of the solid should ideally be performed in a fume hood.[2][4] |
Operational Plan for Safe Handling: A Step-by-Step Protocol
A systematic approach to handling 2,2-Dimethylpiperidine hydrochloride minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing:
-
Designated Area: All handling of 2,2-Dimethylpiperidine hydrochloride should be conducted in a designated area, preferably within a certified chemical fume hood to control potential dust and vapors.[2]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers, are readily available.
-
Weighing: Carefully weigh the required amount of the solid compound. Avoid creating dust. If the compound is clumpy, gently break it up in a controlled manner within the fume hood.
-
Container Sealing: Immediately after weighing, securely seal the primary container and the container with the weighed compound.
Dissolution and Reaction:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Exothermic Potential: Be aware that dissolving amine salts can be exothermic. Monitor the temperature of the solution, especially when preparing concentrated solutions.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques for maintaining an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction from a safe distance, using the fume hood sash as a protective barrier.
Post-Reaction Work-up and Decontamination:
-
Quenching: If the reaction requires quenching, do so slowly and in a controlled manner, especially if reactive reagents were used.
-
Extraction and Purification: Perform all extractions and purification steps within the fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with 2,2-Dimethylpiperidine hydrochloride. A triple rinse with an appropriate solvent is recommended.
-
Hygiene: After handling is complete and PPE is removed, wash hands thoroughly with soap and water.
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal of 2,2-Dimethylpiperidine hydrochloride and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Dispose of unreacted 2,2-Dimethylpiperidine hydrochloride and any contaminated solid materials (e.g., weighing paper, gloves) in a clearly labeled, sealed hazardous waste container.[1][2]
-
Liquid Waste: Collect all liquid waste containing 2,2-Dimethylpiperidine hydrochloride in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[1]
-
Empty Containers: Empty containers may still contain hazardous residue and should be treated as hazardous waste. Do not rinse into the drain. Seal and dispose of them in the solid hazardous waste stream.[1]
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow: From Receipt to Disposal
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key stages and decision points.
Caption: Workflow for handling 2,2-Dimethylpiperidine hydrochloride.
References
- Jubilant Ingrevia Limited. (2024, February 26).
- Sigma-Aldrich. (2025, September 23).
- Thermo Fisher Scientific. (2025, October 30).
- Thermo Fisher Scientific. (2025, December 24).
- Fisher Scientific. (2025, December 19).
- Chemos GmbH & Co. KG. (n.d.).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
